3-Amino-3-(4-bromophenyl)propanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-amino-3-(4-bromophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOUYDUXPMAYMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39773-47-2 | |
| Record name | 3-amino-3-(4-bromophenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Amino-3-(4-bromophenyl)propanoic acid: Synthesis, Characterization, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 3-Amino-3-(4-bromophenyl)propanoic acid, a pivotal building block for researchers, medicinal chemists, and drug development professionals. This document delves into its chemical identity, synthesis, physicochemical properties, analytical characterization, and its significant applications in the pharmaceutical industry, particularly in the development of novel therapeutics for neurological disorders.
Chemical Identity and Significance
This compound is a non-proteinogenic β-amino acid. Its structure, featuring a bromine atom on the phenyl ring, makes it a versatile precursor in organic synthesis. The presence of the bromo-substituent provides a reactive handle for various cross-coupling reactions, allowing for the introduction of diverse functionalities and the creation of compound libraries for drug screening. Furthermore, the β-amino acid scaffold is of significant interest in medicinal chemistry as it can be used to create peptidomimetics with improved stability and oral bioavailability compared to their α-amino acid counterparts.
This compound and its enantiomers are particularly valuable in the field of neuroscience. They serve as key intermediates in the synthesis of analogs of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. By modifying the structure of GABA with a lipophilic 4-bromophenyl group, researchers can design molecules that can cross the blood-brain barrier and modulate GABA receptor activity, offering potential treatments for a range of neurological and psychological conditions.
Table 1: CAS Numbers for this compound and its Derivatives
| Compound | CAS Number |
| Racemic this compound | 39773-47-2 |
| (R)-3-Amino-3-(4-bromophenyl)propanoic acid | 479074-63-0[1] |
| (S)-3-Amino-3-(4-bromophenyl)propanoic acid | Not available |
| This compound hydrochloride | 471259-91-3[2] |
Synthesis of Racemic this compound
The synthesis of racemic this compound can be efficiently achieved through a one-pot reaction involving the condensation of 4-bromobenzaldehyde, malonic acid, and ammonium acetate in an alcoholic solvent. This method is a variation of the classic Strecker synthesis and provides a straightforward route to the desired β-amino acid.
Experimental Protocol
Materials:
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4-bromobenzaldehyde
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Malonic acid
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Ammonium acetate
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Ethanol (absolute)
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Hydrochloric acid (concentrated)
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Sodium hydroxide
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Distilled water
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromobenzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and ammonium acetate (2.0 equivalents) in absolute ethanol.
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Heat the reaction mixture to reflux with vigorous stirring for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Upon completion, allow the reaction mixture to cool to room temperature. A precipitate of the product should form.
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Collect the crude product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
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To purify the product, recrystallize the crude solid from a hot water/ethanol mixture. The pure this compound will crystallize as a white solid upon cooling.
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Filter the purified product, wash with a small amount of cold distilled water, and dry under vacuum.
Physicochemical and Analytical Characterization
A thorough characterization of this compound is essential to confirm its identity and purity. The following table summarizes its key physicochemical properties.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₀BrNO₂[3] |
| Molecular Weight | 244.09 g/mol [3] |
| Appearance | White solid[4] |
| Melting Point | Not definitively reported, varies with purity |
| Solubility | Sparingly soluble in water, soluble in hot ethanol |
Analytical Methods
While a publicly available spectrum for the racemic compound is not readily accessible, the expected ¹H NMR and ¹³C NMR spectral data can be predicted based on its structure.
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¹H NMR: The spectrum should exhibit characteristic signals for the aromatic protons, the methine proton adjacent to the amino and phenyl groups, and the methylene protons of the propanoic acid backbone. The aromatic protons would likely appear as two doublets in the region of 7.0-7.6 ppm. The methine proton would be a multiplet around 4.5 ppm, and the methylene protons would be two distinct multiplets in the range of 2.5-3.0 ppm. The amino and carboxylic acid protons will be broad singlets, with their chemical shifts being solvent and concentration-dependent.
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¹³C NMR: The spectrum would show signals for the nine carbon atoms. The carbonyl carbon of the carboxylic acid would be the most downfield signal (around 175 ppm). The aromatic carbons would appear in the 120-140 ppm region, with the carbon attached to the bromine atom being identifiable. The methine and methylene carbons would be observed in the aliphatic region of the spectrum.
A validated chiral HPLC method is crucial for the separation and quantification of the enantiomers of this compound. A normal-phase chiral HPLC method has been reported for this purpose.
Illustrative HPLC Method:
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Column: Chiral stationary phase (e.g., (R,R)-Whelk-O1)
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Mobile Phase: A mixture of n-hexane, ethanol, and a small percentage of trifluoroacetic acid and isopropylamine.
-
Detection: UV at a suitable wavelength (e.g., 220 nm).
This method allows for the determination of the enantiomeric purity of the synthesized compound.
Mass spectrometry is used to confirm the molecular weight of the compound. Under electrospray ionization (ESI) conditions, the compound is expected to show a prominent ion corresponding to its protonated molecule [M+H]⁺ at m/z 244.0 and 246.0, reflecting the isotopic pattern of bromine.
Sources
- 1. jk-sci.com [jk-sci.com]
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- 4. 3-Amino-3-(4-Bromophenyl)Propionic AcidCAS #: 39773-47-2 [eforu-chemical.com]
physicochemical properties of 3-Amino-3-(4-bromophenyl)propanoic acid
An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-3-(4-bromophenyl)propanoic Acid
Executive Summary
This compound is a non-proteinogenic β-amino acid that has emerged as a pivotal structural motif in medicinal chemistry and materials science. Its unique architecture, featuring a chiral center, an amphoteric amino acid backbone, and a synthetically versatile bromophenyl ring, makes it a highly valuable building block for drug discovery and polymer development. This guide provides a comprehensive analysis of its core physicochemical properties, spectroscopic profile, and key experimental methodologies. It is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound to leverage its full potential in their work. We will explore not only the fundamental characteristics but also the scientific rationale behind its application, particularly in the development of therapeutics for neurological disorders.[1][2][3]
Introduction and Strategic Importance
At its core, this compound is a derivative of β-alanine, where a 4-bromophenyl group is attached to the β-carbon. This substitution introduces several critical features:
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Chirality: The β-carbon becomes a stereocenter, meaning the molecule exists as two enantiomers, (R) and (S). This is of paramount importance in pharmacology, as different enantiomers often exhibit distinct biological activities and metabolic profiles.
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Aromatic Moiety: The phenyl ring provides a rigid scaffold that can engage in various intermolecular interactions within biological targets, such as pi-stacking.
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Bromo-Substitution: The bromine atom is not merely a steric element. It significantly alters the electronic properties of the phenyl ring and serves as a key reactive handle for synthetic diversification.[4] This allows chemists to use powerful techniques like palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to append other molecular fragments, facilitating the exploration of structure-activity relationships (SAR).[4]
These features have established the compound as a crucial intermediate in synthesizing novel therapeutic agents, particularly those targeting the nervous system.[1][3] Its derivatives are explored for modulating neurotransmitter activity and for potential treatments of neurological conditions like Alzheimer's and Parkinson's disease.[1]
Core Physicochemical Properties
A thorough understanding of the fundamental properties of a compound is the bedrock of its successful application in research and development.
| Property | Data | Source |
| IUPAC Name | This compound | - |
| Synonyms | DL-β-(4-bromophenyl)alanine, 4-Bromo-β-phenylalanine | [5] |
| CAS Number | 39773-47-2 (for racemate) | [6] |
| Molecular Formula | C₉H₁₀BrNO₂ | |
| Molecular Weight | 244.09 g/mol | [6] |
| Appearance | White to off-white solid | [6][7] |
Molecular Structure and Stereochemistry
The presence of both a basic amino group and an acidic carboxylic acid group makes the molecule amphoteric. In solid form and at physiological pH, it likely exists as a zwitterion. The stereochemistry is critical, and much of the compound's use in pharmaceutical development involves the separation and use of single enantiomers, such as (S)-3-Amino-3-(4-bromophenyl)propanoic acid or its (R)- counterpart.[2][3]
Solubility Profile
Due to its amphoteric and zwitterionic nature, the solubility of this compound is highly dependent on pH.
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Aqueous Solubility: It is expected to have low solubility in neutral water but will readily dissolve in aqueous acidic solutions (by protonating the amino group to form a cationic salt) and aqueous alkaline solutions (by deprotonating the carboxylic acid to form an anionic salt). A related compound, (S)-2-amino-3-(4-bromophenyl)propanoic acid, is reported to be soluble in 0.1 M NaOH.[7][8]
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Organic Solubility: Solubility in non-polar organic solvents is generally low. It may exhibit partial solubility in polar protic solvents like methanol or ethanol, especially with heating.
Acidity and Basicity (pKa)
The molecule possesses two ionizable groups:
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Carboxylic Acid (-COOH): The pKa of the carboxylic acid group is estimated to be around 3.5 - 4.0. This is based on the predicted pKa of 3.66 for the analogous 3-Amino-3-(4-fluorophenyl)propanoic acid.[9][10] The electron-withdrawing effect of the bromophenyl group acidifies this proton compared to a simple alkyl carboxylic acid.
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Amino Group (-NH₂): The pKa of the conjugate acid (-NH₃⁺) is expected to be in the typical range for primary amines, around 9.0 - 10.0.
These pKa values are critical for designing drug formulations, predicting absorption in the gastrointestinal tract, and understanding its behavior in biochemical assays.
Spectroscopic and Chromatographic Characterization
Structural confirmation and purity assessment are non-negotiable in scientific research. The following properties are expected for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum should display characteristic signals: two doublets in the aromatic region (around 7.0-7.6 ppm) typical of a 1,4-disubstituted benzene ring; a multiplet for the chiral proton (CH-N) around 4.0-4.5 ppm; and two diastereotopic protons of the methylene group (-CH₂-COOH) appearing as a multiplet (or a pair of doublets of doublets) around 2.5-3.0 ppm. The NH₂ and OH protons are typically broad and may be exchanged with D₂O.
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¹³C NMR: The carbon spectrum will show six distinct signals in the aromatic region, including a signal for the carbon atom bonded to bromine at a characteristic chemical shift. It will also feature signals for the carbonyl carbon (~170-175 ppm), the chiral β-carbon, and the α-carbon.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming molecular weight. The electron impact (EI) or electrospray ionization (ESI) mass spectrum will show a molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺). A key diagnostic feature is the isotopic pattern for bromine: two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes), confirming the presence of a single bromine atom.
Infrared (IR) Spectroscopy
The IR spectrum provides information on functional groups. Key expected absorption bands include:
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A broad band from 2500-3300 cm⁻¹ (O-H stretch of the carboxylic acid).
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Medium N-H stretching bands around 3300-3500 cm⁻¹.
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A strong C=O stretching band around 1700-1725 cm⁻¹ (for the carboxylic acid) and potentially a C=O band for the zwitterionic carboxylate around 1550-1650 cm⁻¹.
High-Performance Liquid Chromatography (HPLC)
RP-HPLC is the standard method for determining the purity of the compound. A C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient with an acid modifier like trifluoroacetic acid (TFA) or formic acid is typically effective. The acid modifier ensures the protonation of both the amino and carboxyl groups, leading to sharp, well-defined peaks.
Key Experimental Methodologies
The following protocols are foundational for the characterization and quality control of this compound.
Workflow for Physicochemical Characterization
Caption: A typical workflow from synthesis to characterization and application.
Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
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Objective: To determine the chemical purity of a sample.
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Rationale: This method separates the target compound from impurities based on polarity. A C18 (non-polar) stationary phase is used, and a polar mobile phase elutes the compounds.
-
Instrumentation & Reagents:
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HPLC system with UV detector
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C18 column (e.g., 4.6 x 150 mm, 5 µm)
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Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
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Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
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Sample: ~1 mg/mL dissolved in a 50:50 mixture of Mobile Phase A:B
-
-
Methodology:
-
Equilibrate the column with 95% A / 5% B for 10 minutes.
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Inject 10 µL of the sample.
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Run a linear gradient from 5% B to 95% B over 20 minutes.
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Hold at 95% B for 5 minutes.
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Return to initial conditions and re-equilibrate.
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Monitor the eluent at 254 nm.
-
-
Validation: The purity is calculated as the area of the main peak divided by the total area of all peaks. A pure sample should exhibit a single major peak.
Synthetic Utility and Applications
The true power of this compound lies in its role as a versatile synthetic intermediate.
Synthetic Access
A common laboratory-scale synthesis is the Rodionov reaction, which involves the condensation of 4-bromobenzaldehyde, malonic acid, and an ammonia source (like ammonium acetate) in a suitable solvent.[11]
Application in Medicinal Chemistry: A Reactive Handle
The C-Br bond is a powerful tool for building molecular complexity. It provides a reliable site for palladium-catalyzed cross-coupling reactions, allowing for the attachment of a wide array of chemical groups. This is a cornerstone strategy in modern drug discovery for rapidly generating libraries of related compounds to optimize biological activity.[4]
Caption: Synthetic diversification via cross-coupling reactions.
This strategic use of the bromo-substituent enables researchers to fine-tune the steric and electronic properties of drug candidates, enhancing their potency, selectivity, and pharmacokinetic profiles. Its application is particularly noted in the development of therapeutics for neurological disorders, where precise molecular interactions are paramount.[4]
Conclusion
This compound is far more than a simple chemical. It is a strategically designed building block whose physicochemical properties are intrinsically linked to its utility. Its amphoteric nature, stereochemistry, and especially its synthetically versatile bromophenyl group provide a robust platform for innovation. For researchers in drug development and materials science, a comprehensive grasp of these properties is essential for harnessing its full potential, from designing robust synthetic routes and reliable analytical methods to creating next-generation pharmaceuticals and advanced materials.
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Introduction: The Significance of β-Amino Acids and the Role of Conformation
An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-Amino-3-(4-bromophenyl)propanoic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
β-amino acids are crucial building blocks in medicinal chemistry and materials science. Unlike their α-amino acid counterparts, their extended backbone provides unique conformational flexibility and resistance to enzymatic degradation, making them ideal for developing peptidomimetics, foldamers, and bioactive small molecules. This compound, a halogenated derivative of β-phenyl-β-alanine, is of particular interest. The presence of the bulky, electron-withdrawing bromophenyl group at the Cβ position introduces significant steric and electronic constraints that dictate its three-dimensional structure.
Understanding the conformational landscape of this molecule is not merely an academic exercise. Conformation governs molecular recognition—how a molecule binds to a receptor, fits into an enzyme's active site, or self-assembles into a larger structure. For drug development professionals, controlling conformation is paramount to optimizing efficacy, selectivity, and pharmacokinetic properties. This guide provides a multi-faceted analysis of the structure and conformation of this compound, integrating theoretical principles with practical experimental and computational workflows.
Part 1: Fundamental Molecular Structure and Stereochemistry
The foundational structure of this compound consists of a propanoic acid backbone with two key substituents: an amino group (-NH₂) and a 4-bromophenyl group, both attached to the same carbon (Cβ or C3).
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₉H₁₀BrNO₂ | PubChem |
| Molecular Weight | 244.09 g/mol | PubChem |
| Chirality | The C3 carbon is a stereocenter | N/A |
| Key Functional Groups | Carboxylic acid, Amine, Phenyl Halide | N/A |
The most critical structural feature is the chiral center at the C3 carbon. This gives rise to two enantiomers: (R)-3-Amino-3-(4-bromophenyl)propanoic acid and (S)-3-Amino-3-(4-bromophenyl)propanoic acid. The specific stereochemistry is a decisive factor in biological activity, as biomolecular targets are invariably chiral.
The molecule's conformation is primarily defined by the rotation around two key single bonds:
-
C2-C3 Bond: Rotation around this bond (defined by the dihedral angle H-C2-C3-H) determines the relative orientation of the carboxyl group and the C3 substituents.
-
C3-C(Aryl) Bond: Rotation around this bond (defined by the dihedral angle N-C3-C(Aryl)-C(Aryl)) dictates the position of the bulky bromophenyl ring relative to the amino acid backbone.
These rotational degrees of freedom give rise to various conformers (rotamers), which exist in a dynamic equilibrium. The energetically preferred conformations are those that minimize steric hindrance and optimize intramolecular interactions, such as hydrogen bonding.
Caption: Key rotatable bonds and factors influencing molecular conformation.
Part 2: Experimental Determination of Conformation
While theoretical principles provide a framework, experimental validation is essential for definitive conformational assignment. The two primary techniques for this are Single Crystal X-ray Diffraction for the solid state and Nuclear Magnetic Resonance (NMR) spectroscopy for the solution state.
Single Crystal X-ray Diffraction (SC-XRD)
SC-XRD provides an unambiguous, high-resolution snapshot of the molecule's conformation as it exists in a crystal lattice. The resulting electron density map allows for the precise determination of bond lengths, bond angles, and torsional angles.
Generalized Protocol for SC-XRD:
-
Crystal Growth (The Critical Step):
-
Causality: High-quality, single crystals are a prerequisite for diffraction. The slow evaporation of a saturated solution is the most common method.
-
Method:
-
Dissolve this compound in a suitable solvent (e.g., ethanol/water, methanol) to near saturation at a slightly elevated temperature.
-
Filter the solution to remove any particulate matter.
-
Allow the solution to cool and evaporate slowly in a vibration-free environment over several days to weeks. The slower the evaporation, the higher the quality of the resulting crystals.
-
-
-
Crystal Mounting and Data Collection:
-
Causality: The crystal must be mounted and kept at a cryogenic temperature (typically ~100 K) to minimize thermal vibrations, which improves the quality of the diffraction data.
-
Method:
-
Select a suitable crystal under a microscope.
-
Mount the crystal on a goniometer head.
-
Position the crystal in a stream of cold nitrogen gas on the diffractometer.
-
Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction pattern on a detector as the crystal is rotated.
-
-
-
Structure Solution and Refinement:
-
Causality: The collected diffraction data (a series of spots with different intensities) is used to solve the phase problem and generate an electron density map, which is then refined to build the final molecular model.
-
Method:
-
Process the raw diffraction data to obtain a list of reflection intensities.
-
Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map.
-
Build a molecular model into the electron density map.
-
Refine the model against the experimental data, adjusting atomic positions and thermal parameters until the calculated and observed diffraction patterns match as closely as possible.
-
-
NMR Spectroscopy: Conformation in Solution
NMR spectroscopy is the most powerful tool for studying the conformation of molecules in solution, which is often more biologically relevant than the solid state.[1][2] Key NMR experiments provide information on through-bond and through-space atomic proximities.
Key NMR Experiments for Conformational Analysis:
-
¹H NMR: Provides basic information on the chemical environment of protons. The coupling constants (³J values) between vicinal protons can be used with the Karplus equation to estimate dihedral angles.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other through bonds, helping to assign the spin systems of the molecule.[3]
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy / Rotating-frame Overhauser Effect Spectroscopy): This is the cornerstone of solution-state conformational analysis. It detects protons that are close in space (< 5 Å), regardless of whether they are connected by bonds.[4] The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing powerful distance restraints for structural modeling.
Workflow for NMR-Based Conformational Analysis:
Caption: Workflow for a multi-level computational conformational analysis.
Part 4: Synthesis of Findings and Implications
The conformation of this compound is dominated by the interplay between the steric bulk of the bromophenyl ring and the potential for intramolecular hydrogen bonding between the amine and carboxyl groups.
-
Predicted Conformations: Computational studies on similar β-amino acids, such as β-alanine itself, show that conformers stabilized by intramolecular hydrogen bonds (e.g., N-H···O=C) are often the most abundant. [5]For the title compound, the lowest energy conformers are expected to adopt a "gauche" or "folded" arrangement around the C2-C3 bond to facilitate this interaction, while the bulky bromophenyl ring orients itself to minimize steric clash with the carboxyl group.
-
Solid State vs. Solution: It is crucial to recognize that the conformation observed in a crystal structure may not be the most populated one in solution. Crystal packing forces can stabilize a higher-energy conformer. In solution, the molecule is more dynamic, and its average conformation will be a population-weighted average of several low-energy states. The polarity of the solvent will also play a significant role by competing for hydrogen bond donors and acceptors.
-
Implications for Drug Design: The preferred conformation dictates the spatial presentation of the key pharmacophoric features: the hydrogen bond donor/acceptor (NH₂), the hydrogen bond donor/acceptor and acidic center (COOH), and the hydrophobic/aromatic region (bromophenyl ring). A rigidified, folded conformation might be ideal for fitting into a constrained binding pocket, while a more extended conformation might be necessary to bridge two interaction sites on a biological target. Knowledge of this conformational landscape is therefore essential for rational drug design and the development of structure-activity relationships (SAR).
Conclusion
The conformational analysis of this compound is a multi-disciplinary endeavor that requires the integration of theoretical knowledge with robust experimental and computational techniques. By combining the precise solid-state information from SC-XRD, the dynamic solution-state picture from NMR, and the comprehensive energetic landscape from DFT calculations, researchers can build a complete and validated model of the molecule's three-dimensional structure. This detailed understanding is the cornerstone upon which successful applications in medicinal chemistry and materials science are built.
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- 3-Amino-3-(4-bromophenyl)-propionic acid.Sigma-Aldrich.
- An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide.
- Three distinct conformations of peptide 3 with relevant crystallographic measurements.
- The shape of beta-alanine.
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An In-depth Technical Guide to the Solubility of 3-Amino-3-(4-bromophenyl)propanoic Acid in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 3-Amino-3-(4-bromophenyl)propanoic acid. It is intended for researchers, scientists, and drug development professionals who are working with this compound and require a deep understanding of its behavior in various organic solvent systems. This document will delve into the theoretical underpinnings of its solubility, provide robust experimental protocols for its determination, and offer insights into the interpretation of solubility data.
Understanding the Molecular Basis of Solubility
The solubility of a compound is fundamentally governed by its molecular structure and the intermolecular forces it can form with a given solvent. In the case of this compound, several key structural features dictate its solubility profile.
The molecule possesses both an acidic carboxylic acid group and a basic amino group. This allows it to exist in various ionic forms, including a zwitterionic state where both groups are charged.[1][2] This zwitterionic character significantly influences its solubility, generally leading to higher solubility in polar solvents that can stabilize the charged moieties and lower solubility in non-polar organic solvents.[1]
The presence of a bromophenyl group introduces a significant hydrophobic component to the molecule. This aromatic ring system tends to decrease solubility in aqueous systems compared to simpler amino acids but can enhance solubility in certain organic solvents that can engage in favorable interactions with the phenyl ring.
The interplay between the polar, zwitterionic portion and the non-polar bromophenyl substituent means that the solubility of this compound will be highly dependent on the specific solvent's polarity, hydrogen bonding capability, and dielectric constant.
A Framework for Predicting Solubility
A qualitative prediction of solubility in different classes of organic solvents can be made based on the principle of "like dissolves like."
| Solvent Class | Predicted Solubility | Rationale |
| Protic Polar Solvents (e.g., Methanol, Ethanol) | High | These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the zwitterionic form of the amino acid. |
| Aprotic Polar Solvents (e.g., DMSO, DMF) | Moderate to High | These solvents have high dielectric constants and can solvate charged species, though they lack the hydrogen bond donating ability of protic solvents. |
| Non-Polar Solvents (e.g., Hexane, Toluene) | Low | The large energy penalty for breaking the strong intermolecular forces in the solid amino acid is not compensated by weak van der Waals interactions with non-polar solvents.[1] |
| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Low to Moderate | While slightly polar, their ability to solvate the zwitterionic form is limited. Solubility may be slightly enhanced by interactions with the bromophenyl group. |
Rigorous Experimental Determination of Solubility
Accurate determination of solubility is crucial for applications ranging from reaction optimization to formulation development. The saturation shake-flask method is a widely accepted and reliable technique for measuring equilibrium solubility.[3]
The Saturation Shake-Flask Protocol
This protocol outlines the steps to determine the equilibrium solubility of this compound in a chosen organic solvent.
Materials:
-
This compound (solid)
-
Selected organic solvent(s) of high purity
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator
-
Temperature-controlled incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a temperature-controlled incubator on an orbital shaker. Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure that the dissolution has reached equilibrium.[3]
-
Phase Separation: After equilibration, carefully remove the vials and allow the undissolved solid to sediment. For more accurate separation, centrifuge the samples.[3]
-
Sampling: Withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.[4]
-
Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method. Analyze the diluted sample by a validated HPLC or UPLC method to determine the concentration of the dissolved compound.[4]
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
The following diagram illustrates the experimental workflow for the saturation shake-flask method.
Caption: Experimental workflow for solubility determination.
Data Presentation and Interpretation
The determined solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.
Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25°C
| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | Protic Polar | 15.2 | 0.062 |
| Ethanol | Protic Polar | 8.5 | 0.035 |
| Isopropanol | Protic Polar | 3.1 | 0.013 |
| N,N-Dimethylformamide (DMF) | Aprotic Polar | 25.8 | 0.106 |
| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | 30.5 | 0.125 |
| Acetonitrile | Aprotic Polar | 1.2 | 0.005 |
| Dichloromethane | Chlorinated | 0.5 | 0.002 |
| Tetrahydrofuran (THF) | Ether | 0.3 | 0.001 |
| Toluene | Non-Polar | <0.1 | <0.0004 |
| Hexane | Non-Polar | <0.1 | <0.0004 |
Note: The data in this table is hypothetical and for illustrative purposes only.
The interpretation of this data should consider the physicochemical properties of both the solute and the solvent. For instance, the higher hypothetical solubility in DMSO and DMF compared to protic alcohols could be attributed to their strong ability to disrupt the crystal lattice of the solid amino acid and solvate the resulting ions.
Factors Influencing Solubility
Several factors can significantly impact the measured solubility of this compound.
-
Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. It is crucial to control and report the temperature at which solubility measurements are made.
-
pH (in aqueous or mixed aqueous/organic systems): The ionization state of the amino and carboxylic acid groups is pH-dependent. At the isoelectric point, the molecule exists predominantly as a neutral zwitterion, which often corresponds to the point of minimum aqueous solubility. Adjusting the pH away from the isoelectric point will increase the concentration of the cationic or anionic form, leading to increased solubility.
-
Polymorphism: The crystalline form of the solid can affect its solubility. Different polymorphs can have different lattice energies, resulting in different solubilities. It is important to characterize the solid form used in solubility studies.
The following diagram illustrates the chemical equilibria of this compound in a protic solvent, highlighting the different ionic species that can exist.
Caption: Ionic forms of the amino acid.
Conclusion
The solubility of this compound in organic solvents is a complex interplay of its zwitterionic nature, the hydrophobicity of the bromophenyl group, and the properties of the solvent. A thorough understanding of these factors, coupled with rigorous experimental determination using methods like the saturation shake-flask protocol, is essential for the effective use of this compound in research and development. This guide provides the theoretical framework and practical methodology necessary for scientists to confidently assess and utilize the solubility characteristics of this compound.
References
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- LibreTexts Chemistry. (2022). 1. Backgrounds of Amino Acids. [Link]
- Ferreira, O., et al. (2017). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures.
- Study.com. (n.d.). Explain why amino acids, unlike most other organic compounds, are insoluble in organic solvents like diethyl ether. [Link]
- Szolláth, R., et al. (2023). Effects of Different Centrifugation Parameters on Equilibrium Solubility Measurements. Pharmaceutics, 15(11), 2531. [Link]
- GlaxoSmithKline. (2005). Method for determining solubility of a chemical compound.
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1H NMR spectrum analysis of 3-Amino-3-(4-bromophenyl)propanoic acid
An In-Depth Technical Guide to the ¹H NMR Spectral Analysis of 3-Amino-3-(4-bromophenyl)propanoic acid
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry for the structural elucidation of organic molecules. This guide provides a comprehensive, in-depth analysis of the ¹H NMR spectrum of this compound, a compound of interest in drug development and material science.[1] Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple data report to explain the causal relationships behind the observed spectral features. It details the theoretical principles, presents a validated experimental protocol, and offers a meticulous interpretation of the spectral data, intended for researchers, scientists, and professionals in the chemical and pharmaceutical industries.
Molecular Structure and Predicted Proton Environments
A robust analysis of any ¹H NMR spectrum begins with a thorough understanding of the molecule's structure. This compound (C₉H₁₀BrNO₂) possesses a unique combination of a chiral center, an aromatic ring, and a flexible aliphatic chain, leading to several distinct proton environments.[2]
The key structural features influencing the ¹H NMR spectrum are:
-
A Para-Substituted Aromatic Ring: The 4-bromophenyl group creates a symmetrical substitution pattern on the benzene ring.
-
A Chiral Center: The carbon atom bonded to the amino group, the phenyl ring, and the propanoic acid chain (Cα) is a stereocenter.
-
An Aliphatic Chain: The -CH-CH₂-COOH fragment contains protons whose signals are influenced by the adjacent chiral center.
-
Labile Protons: The amine (-NH₂) and carboxylic acid (-COOH) groups contain protons that can undergo chemical exchange.[3]
These features give rise to five chemically distinct sets of non-labile protons, as illustrated below.
Caption: Molecular structure with key proton environments labeled.
Core NMR Principles in the Context of the Analyte
The predicted spectrum is governed by three fundamental principles: chemical shift, spin-spin coupling, and integration.
Chemical Shift (δ)
The chemical shift of a proton is determined by its local electronic environment.
-
Aromatic Protons (H-ortho, H-meta): These protons are deshielded by the ring current of the benzene ring and are expected to appear far downfield (typically 7.0-8.0 ppm).[4][5] The electron-withdrawing bromine atom will further deshield the adjacent ortho protons compared to the meta protons.
-
Benzylic Proton (Ha): This proton is attached to the chiral carbon (Cα) and is deshielded by the adjacent aromatic ring and the amino group. It is expected to resonate in the 4.0-4.5 ppm region.
-
Methylene Protons (Hb, Hc): These protons are on the β-carbon (Cβ) adjacent to the electron-withdrawing carboxylic acid group. They are expected to appear in the 2.5-3.0 ppm region.
-
Labile Protons (-NH₂ and -COOH): The chemical shifts of these protons are highly variable and depend on solvent, concentration, and temperature.[3][6] In DMSO-d₆, the carboxylic acid proton can appear very far downfield (>10 ppm), while the amine protons may appear in the 2-4 ppm range. In D₂O, these protons exchange with deuterium and their signals disappear.[7][8]
Spin-Spin Coupling (J) and Multiplicity
Spin-spin coupling provides crucial information about the connectivity of atoms.
-
Aromatic Region: The para-substitution pattern results in a characteristic and highly predictable splitting pattern known as an AA'BB' system. This typically appears as two distinct doublets, one for the H-ortho protons and one for the H-meta protons.[9][10][11] The coupling constant between these adjacent protons (Jortho) is typically large, around 8-9 Hz.[9]
-
Aliphatic Region (The ABX System): The presence of a chiral center at Cα renders the two adjacent Cβ protons (Hb and Hc) chemically non-equivalent. Such protons are termed diastereotopic .[12][13][14][15] Consequently, they have different chemical shifts and will couple with each other (geminal coupling, Jbc) and with the benzylic proton Ha (vicinal coupling, Jab and Jac). This creates a complex spin system known as an ABX system.
-
Ha will be split by both Hb and Hc, appearing as a doublet of doublets (dd).
-
Hb will be split by Hc (geminal coupling) and Ha (vicinal coupling), also appearing as a dd.
-
Hc will be split by Hb (geminal coupling) and Ha (vicinal coupling), appearing as a dd.
-
Integration
The integrated area under each signal is directly proportional to the number of protons it represents. For this molecule, the expected integration ratio for the non-labile protons is:
-
H-ortho : H-meta : Ha : (Hb + Hc) = 2 : 2 : 1 : 2
Experimental Protocol for High-Resolution ¹H NMR
The quality of an NMR spectrum is critically dependent on rigorous sample preparation and appropriate instrument parameters. This protocol is designed to yield a high-resolution spectrum suitable for detailed structural analysis.
Caption: Spin-spin coupling network in this compound.
Advanced Considerations
The Effect of pH
The protonation state of the amino and carboxylic acid groups is pH-dependent, which significantly alters the electronic environment and thus the chemical shifts of nearby protons. [16]* Acidic pH: Both the amino group (-NH₃⁺) and the carboxylic acid group (-COOH) will be protonated. The positive charge on the ammonium group will exert a strong deshielding effect on the adjacent Ha proton, shifting it downfield.
-
Neutral pH (Zwitterion): The molecule will likely exist as a zwitterion, with a protonated ammonium group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻).
-
Basic pH: Both groups will be deprotonated (-NH₂ and -COO⁻). The loss of the positive charge on the nitrogen will cause an upfield shift of the Ha proton signal compared to the acidic/neutral forms. [17]
Diastereotopicity and Conformational Analysis
While the diastereotopicity of Hb and Hc is a direct consequence of the adjacent chiral center, the magnitude of their chemical shift difference (Δδ) and their respective coupling constants to Ha (Jab and Jac) are dependent on the rotational conformation around the Cα-Cβ bond. [18]In a freely rotating system, the observed spectrum is an average of all conformers. Advanced techniques like variable-temperature NMR or NOESY could potentially provide deeper insights into the preferred solution-state conformation.
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. A systematic analysis reveals several key features: a characteristic AA'BB' pattern for the para-substituted ring, and a complex ABX spin system for the aliphatic chain arising from the diastereotopic nature of the methylene protons adjacent to the chiral center. The spectrum is further influenced by the presence of labile protons, whose signals are highly sensitive to the choice of solvent and pH. By understanding these principles and applying a rigorous experimental protocol, researchers can confidently use ¹H NMR to verify the identity, structure, and purity of this important chemical entity.
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- Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. PMC - NIH.
- Why don't labile protons such as -OH and -NH have a characteristic chemical shift?. (2016, March 16). StackExchange.
- H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). (2024, June 4). YouTube.
- Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides. (2023, October 4). Royal Society Publishing.
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- A Complete Set of NMR Chemical Shifts and Spin-Spin Coupling Constants for L-Alanyl-L-alanine Zwitterion and Analysis of Its Conformation. (2005, November 11). Journal of the American Chemical Society.
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- (3R)-3-amino-3-phenylpropanoic acid. PubChem.
- 3-AMINO-3-PHENYLPROPANOIC ACID. precisionFDA.
- (S)-3-Amino-3-phenylpropanoic Acid. TCI Chemicals.
- 3-(4-AMINOPHENYL)PROPIONIC ACID(2393-17-1) 1H NMR spectrum. ChemicalBook.
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An In-depth Technical Guide to the Crystal Structure of 3-Amino-3-(4-bromophenyl)propanoic Acid for Researchers and Drug Development Professionals
Introduction
3-Amino-3-(4-bromophenyl)propanoic acid, a non-proteinogenic β-amino acid, has garnered significant interest within the pharmaceutical and neuroscience research communities. Its structural motif, featuring a chiral center and a brominated phenyl ring, serves as a versatile scaffold in the synthesis of novel therapeutic agents. The bromine substituent, in particular, offers a reactive handle for medicinal chemists to perform further molecular elaborations, such as cross-coupling reactions, to explore structure-activity relationships (SAR). This guide provides a comprehensive overview of the structural and physicochemical properties of this compound, with a focus on its crystal structure, synthesis, and relevance in drug development.
Physicochemical Properties
A foundational understanding of the physicochemical properties of a compound is paramount for its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀BrNO₂ | |
| Molecular Weight | 244.09 g/mol | |
| Appearance | White to off-white solid | |
| CAS Number | 39773-47-2 | |
| InChI Key | RBOUYDUXPMAYMJ-UHFFFAOYSA-N |
Synthesis of this compound
The synthesis of 3-amino-3-arylpropanoic acids can be efficiently achieved through a one-pot, three-component reaction. This method offers a straightforward and scalable approach for producing the target compound.[1]
Experimental Protocol: One-Pot Synthesis
This protocol is adapted from a general method for the synthesis of 3-amino-3-arylpropanoic acids.
Materials:
-
4-Bromobenzaldehyde
-
Malonic acid
-
Ammonium acetate
-
Ethanol
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for workup)
-
Dichloromethane (for extraction)
Procedure:
-
In a round-bottom flask, combine 4-bromobenzaldehyde (1 equivalent), malonic acid (1.05 equivalents), and ammonium acetate (1.3 equivalents) in ethanol.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with hydrochloric acid to a pH of approximately 1-2.
-
Extract the aqueous layer with dichloromethane to remove any unreacted aldehyde.
-
Adjust the pH of the aqueous layer to approximately 7 with a sodium hydroxide solution to precipitate the amino acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Caption: One-pot synthesis workflow for this compound.
Crystal Structure Analysis
Analysis of the Derivative's Crystal Structure (PDB: 7IIZ)
The ligand in the 7IIZ structure provides a high-resolution view of the bond angles, lengths, and the overall three-dimensional arrangement of the this compound backbone. The phenyl ring and the propanoic acid chain adopt a specific conformation dictated by the steric and electronic interactions within the protein's binding pocket and the attached purine moiety. This information is invaluable for computational modeling and rational drug design, as it provides a validated starting point for conformational analysis of the parent compound and its other derivatives.
General Principles of Amino Acid Crystallization
The crystallization of amino acids is a critical step for obtaining high-quality crystals suitable for X-ray diffraction studies. Common techniques include:
-
Vapor Diffusion: This is the most widely used method, where a droplet of the purified amino acid solution is allowed to equilibrate with a larger reservoir containing a precipitant at a higher concentration. This can be performed in either a hanging drop or sitting drop format.
-
Cooling Crystallization: This involves dissolving the amino acid in a suitable solvent at an elevated temperature and then slowly cooling the solution to induce supersaturation and crystal growth.
-
Solvent Evaporation: A straightforward method where the solvent of a saturated amino acid solution is allowed to evaporate slowly, leading to an increase in concentration and subsequent crystallization.
Experimental Protocol: General Crystallization of Amino Acids
This protocol outlines a general approach that can be optimized for this compound.
Materials:
-
Purified this compound
-
A selection of solvents for solubility screening (e.g., water, ethanol, isopropanol, acetone, and mixtures thereof)
-
Crystallization plates (e.g., 24-well or 96-well)
-
Microscope for crystal observation
Procedure:
-
Solubility Screening: Determine the solubility of the compound in a range of solvents and solvent mixtures at different temperatures.
-
Preparation of a Saturated Solution: Prepare a near-saturated solution of the amino acid in the chosen solvent system at a slightly elevated temperature.
-
Setting up Crystallization Trials:
-
Vapor Diffusion: Pipette a small volume of the amino acid solution and mix it with a precipitant solution on a cover slip (hanging drop) or in a well (sitting drop). Seal the well containing a larger volume of the precipitant solution.
-
Cooling: Slowly cool the saturated solution. The rate of cooling can significantly impact crystal quality.
-
Evaporation: Leave the solution in a loosely covered container to allow for slow evaporation of the solvent.
-
-
Monitoring and Optimization: Regularly inspect the trials under a microscope for crystal formation. Optimize conditions such as precipitant concentration, pH, and temperature to improve crystal size and quality.
Caption: General workflow for the crystallization of amino acids.
Applications in Drug Development
This compound is a key building block in the development of therapeutics, particularly for neurological disorders. Its structural features allow for the design of molecules that can interact with specific biological targets within the central nervous system. The presence of the chiral center is crucial for enantioselective interactions with biological macromolecules, which can lead to improved efficacy and reduced off-target effects. Researchers utilize this compound in the synthesis of neuroactive peptides and small molecules aimed at modulating neurotransmitter systems.
Conclusion
This technical guide has provided a detailed overview of the synthesis, physicochemical properties, and crystal structure considerations for this compound. While a definitive crystal structure of the free amino acid is not publicly available, analysis of a structurally similar derivative provides valuable conformational insights. The provided synthesis and crystallization protocols offer a practical framework for researchers working with this important molecule. The continued exploration of this and related compounds holds significant promise for the discovery of novel therapeutics.
References
- A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. (2025).
- PubChem Compound Summary for CID 554034, this compound.
- RCSB PDB - 7IIZ: PanDDA analysis group deposition -- Crystal structure of SARS-CoV-2 NSP3 macrodomain in complex with Z8598075280.
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An In-Depth Technical Guide to the Chirality and Enantiomers of 3-Amino-3-(4-bromophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, chiral resolution, and analysis of the enantiomers of 3-Amino-3-(4-bromophenyl)propanoic acid, a β-amino acid of significant interest in medicinal chemistry and materials science. We delve into the critical importance of stereoisomerism in drug development and outline detailed, field-proven methodologies for the preparation and characterization of the individual (R)- and (S)-enantiomers. This document is intended to serve as a practical resource for researchers engaged in the design and synthesis of novel therapeutics and functional materials, offering both theoretical grounding and actionable experimental protocols.
Introduction: The Significance of Chirality in Modern Chemistry
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications in pharmacology and material science. Enantiomers, the pair of mirror-image isomers, often exhibit vastly different biological activities and physical properties. For instance, one enantiomer of a drug may be therapeutically active, while the other could be inactive or even toxic. Therefore, the ability to synthesize and analyze enantiomerically pure compounds is paramount in drug discovery and development.[1]
This compound is a non-proteinogenic β-amino acid that has garnered attention as a versatile building block. Its structure, featuring a chiral center at the C3 position, a bromine-substituted aromatic ring, and both amino and carboxylic acid functionalities, makes it a valuable scaffold for creating diverse molecular architectures. The individual enantiomers of this compound are crucial for developing stereospecific peptides, peptidomimetics, and other complex molecules with tailored biological or material properties.[2][3]
This guide will provide a detailed exploration of the synthesis of racemic this compound, followed by an in-depth discussion and protocols for its chiral resolution and the subsequent analysis of the separated enantiomers.
Synthesis of Racemic this compound
The preparation of the racemic mixture is the initial step towards obtaining the pure enantiomers. A common and effective method for the synthesis of β-amino acids is the Rodionov reaction, which involves the condensation of an aromatic aldehyde with malonic acid and ammonia or an ammonium salt.
Reaction Scheme:
4-Bromobenzaldehyde + Malonic Acid + Ammonium Acetate → (±)-3-Amino-3-(4-bromophenyl)propanoic acid
Mechanism Insight: This reaction proceeds through a Knoevenagel condensation of 4-bromobenzaldehyde and malonic acid to form an unsaturated intermediate. This is followed by a Michael addition of ammonia and subsequent decarboxylation to yield the final β-amino acid. The use of ammonium acetate provides both the ammonia source and a catalytic base.
Experimental Protocol: Synthesis of Racemic this compound
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 4-bromobenzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and ammonium acetate (2.3 equivalents) in 1-butanol.[4]
-
Reaction: Reflux the mixture for 2-4 hours, monitoring the evolution of CO2 as an indicator of reaction progression.[4]
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Filter the precipitate and wash it sequentially with boiling 1-butanol, boiling ethanol, and water to remove unreacted starting materials and byproducts.[4]
-
Drying: Dry the purified product in a vacuum oven at 80-100 °C.
The resulting white to off-white solid is racemic this compound.
Chiral Resolution of (±)-3-Amino-3-(4-bromophenyl)propanoic acid
The separation of the racemic mixture into its constituent enantiomers is a critical step. Several techniques can be employed, with diastereomeric salt formation and enzymatic resolution being two of the most effective methods.
Diastereomeric Salt Formation
This classical resolution technique involves reacting the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[5][6]
Causality Behind Experimental Choices: The choice of resolving agent is crucial and is often determined empirically. Chiral bases like (R)- or (S)-α-phenethylamine or chiral acids like tartaric acid are commonly used. The solvent system is also a key parameter, as it influences the solubility difference between the diastereomeric salts.
Experimental Protocol: Diastereomeric Salt Resolution
-
Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., methanol, ethanol). Add an equimolar amount of a chiral resolving agent (e.g., (R)-(-)-tartaric acid).
-
Fractional Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt will crystallize out. The efficiency of the crystallization can be influenced by factors such as the cooling rate and the presence of seed crystals.[7]
-
Isolation of the Less Soluble Diastereomer: Filter the crystals and wash them with a small amount of cold solvent to remove the more soluble diastereomer.
-
Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a base (e.g., NaOH) to neutralize the resolving agent and liberate the free enantiomer of the amino acid.
-
Isolation of the More Soluble Diastereomer: The more soluble diastereomer can be recovered from the mother liquor by evaporation and subsequent treatment with a base.
-
Purification: The liberated enantiomers can be further purified by recrystallization.
Enzymatic Resolution
Enzymatic resolution offers a highly selective and environmentally benign alternative to classical methods.[8][9] Enzymes, being inherently chiral, can selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other unreacted. Lipases and aminoacylases are commonly employed for the resolution of amino acids.[8]
Mechanism Insight: For instance, in the presence of an acyl donor, a lipase can selectively acylate the amino group of one enantiomer, allowing for the separation of the acylated and unacylated forms. The choice of enzyme and reaction conditions (solvent, acyl donor) is critical for achieving high enantioselectivity.
Experimental Protocol: Enzymatic Resolution using Lipase
-
Reaction Setup: Suspend the racemic ethyl ester of this compound in an organic solvent (e.g., butyl butanoate).
-
Enzyme Addition: Add a lipase, such as Candida antarctica lipase A (CAL-A), to the mixture.
-
Acylation: The enzyme will selectively N-acylate one of the enantiomers. Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.
-
Separation: After the reaction, filter off the enzyme. The reaction mixture now contains the N-acylated enantiomer and the unreacted enantiomeric ester. These can be separated by standard chromatographic techniques or by extraction after converting one to a salt.
-
Hydrolysis: The N-acylated enantiomer can be hydrolyzed back to the free amino acid using acidic or basic conditions.
Analytical Characterization of Enantiomers
Once the enantiomers are separated, their purity must be rigorously assessed. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.[10][11]
Chiral HPLC Analysis
Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, their separation.[1][12] Pirkle-type columns, such as the (R,R) Whelk-O1, are effective for the separation of β-amino acids.[10][13]
Principle of Chiral Recognition: The chiral selector on the stationary phase forms transient diastereomeric complexes with the enantiomers. The stability of these complexes differs for the two enantiomers, resulting in differential retention. For Pirkle-type CSPs, π-π interactions, hydrogen bonding, and steric hindrance are the primary modes of interaction.
Experimental Protocol: Chiral HPLC Analysis
-
Mobile Phase: A mixture of n-hexane, ethanol, trifluoroacetic acid (TFA), and isopropylamine (e.g., 95:5:0.1:0.025 v/v/v/v).[10][13] The small amounts of TFA and isopropylamine are crucial for improving peak shape and resolution.[10]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 225 nm[13]
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
Data Presentation: Typical Chiral HPLC Results
| Enantiomer | Retention Time (min) | Enantiomeric Excess (ee%) |
| (R)-enantiomer | ~18.0 | >99% |
| (S)-enantiomer | ~22.5 | >99% |
| Note: Retention times are approximate and can vary based on the specific HPLC system and conditions.[13] |
Applications of Enantiomerically Pure this compound
The availability of the individual enantiomers of this compound opens up numerous possibilities in research and development.
-
Medicinal Chemistry: These enantiomers can be incorporated into peptides and peptidomimetics to study structure-activity relationships (SAR) and to develop novel therapeutic agents.[2] The bromophenyl group serves as a handle for further chemical modifications, such as cross-coupling reactions, to create libraries of compounds for drug screening.[2]
-
Materials Science: The unique structural features of this amino acid can be exploited to create novel polymers and functional materials with specific properties, such as enhanced thermal stability or modified optical characteristics.[3]
Conclusion
This technical guide has provided a detailed overview of the synthesis, chiral resolution, and analysis of the enantiomers of this compound. The methodologies described herein are robust and have been validated in the field. A thorough understanding and application of these techniques are essential for researchers working to unlock the full potential of this versatile chiral building block in drug discovery and materials science. The ability to control stereochemistry is not merely an academic exercise but a critical requirement for the development of safe, effective, and innovative chemical entities.
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- Chiral Amino Acid and Peptide Separations – the Next Generation. (n.d.). Chromatography Today.
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- Enzymatic Stereoselective Synthesis of β-Amino Acids. (2018, February 13). ResearchGate.
- Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. (2022, March 18). ACS Publications.
- High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. (n.d.). Springer Link.
- A Validated chiral liquid chromatographicmethod for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. (n.d.). TSI Journals.
- A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid | Request PDF. (n.d.). ResearchGate.
- Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. (2021, September 28). PubMed Central.
- β-Aminopeptidases: enzymatic degradation and synthesis of β-amino acid containing peptides and kinetic resolution of β-amino acid amides | Request PDF. (n.d.). ResearchGate.
- New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. (n.d.). National Institutes of Health.
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- A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). (n.d.). TSI Journals.
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- Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (n.d.). Gavin Publishers.
- Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. (n.d.). ResearchGate.
- Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. (n.d.). National Institutes of Health.
- Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. (n.d.). ResearchGate.
- Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024, February 17). PubMed Central.
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Mechanism of Action of 3-Amino-3-(4-bromophenyl)propanoic Acid Derivatives
An In-Depth Technical Guide:
Executive Summary
This guide provides a comprehensive technical overview of the mechanism of action for 3-Amino-3-(4-bromophenyl)propanoic acid and its derivatives. As structural analogs of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), these compounds are rationally designed to interact with key targets in the central nervous system (CNS). Drawing parallels from closely related pharmacologically active molecules such as baclofen (β-(4-chlorophenyl)-GABA) and phenibut (β-phenyl-GABA), this document elucidates the primary and potential secondary mechanisms underpinning their biological effects.[1][2] The core mechanism is identified as agonism at the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission.[1][3] We will detail the molecular interactions, downstream signaling cascades, and the resulting neurophysiological outcomes. Furthermore, a potential secondary mechanism involving the modulation of voltage-gated calcium channels (VGCCs) is explored.[4] To empower researchers, this guide includes detailed, field-proven experimental protocols for validating these mechanisms and a discussion on the structure-activity relationships that govern the potency and selectivity of this promising class of compounds.
Part 1: Molecular Profile and Structural Context
This compound is a β-substituted analog of GABA.[2] Its structure is characterized by a propanoic acid backbone with an amino group and a 4-bromophenyl group attached to the β-carbon (C3). This configuration is pivotal to its pharmacological profile, granting it the lipophilicity required to cross the blood-brain barrier, a limitation of GABA itself.[5] The 4-bromo substitution on the phenyl ring is a key modification, distinguishing it from other analogs and significantly influencing its interaction with biological targets.
To understand its mechanism, it is instructive to compare its structure with other well-characterized GABA analogs.
| Table 1: Structural Comparison of GABA Analogs | | :--- | :--- | :--- | :--- | | Compound | Core Structure | β-Carbon Substituent | Primary Mechanism(s) of Action | | GABA | γ-Aminobutyric Acid | Hydrogen | Agonist at GABA-A and GABA-B Receptors | | This compound | γ-Aminobutyric Acid | 4-Bromophenyl | Proposed: Potent GABA-B Receptor Agonist | | Baclofen | γ-Aminobutyric Acid | 4-Chlorophenyl | Potent GABA-B Receptor Agonist.[1][6] | | Phenibut | γ-Aminobutyric Acid | Phenyl | GABA-B Receptor Agonist; α2δ VGCC Blocker.[1][4] | | Pregabalin | γ-Aminobutyric Acid | Isobutyl | α2δ subunit-containing VGCC Blocker.[5][7] |
The striking similarity to baclofen, a clinically used muscle relaxant and antispasmodic, strongly suggests that the primary molecular target is the GABA-B receptor.[1]
Part 2: Primary Mechanism of Action: GABA-B Receptor Agonism
The principal mechanism of action for this compound derivatives is agonism at the GABA-B receptor.
The GABA-B Receptor: A Heterodimeric GPCR
The GABA-B receptor is a Class C GPCR and functions as an obligate heterodimer, composed of two distinct subunits: GABA-B1 and GABA-B2.[3][8] Each subunit has an extracellular "Venus Flytrap" (VFT) domain and a seven-transmembrane (7TM) domain.[3] For receptor activation, both subunits are essential:
-
GABA-B1 Subunit: This subunit contains the orthosteric binding site for GABA and its agonists within its VFT domain.[9]
-
GABA-B2 Subunit: This subunit is responsible for coupling to intracellular G-proteins and mediating the downstream signal. It does not bind GABA but is critical for trafficking the receptor to the cell surface and for G-protein activation.[3][10]
Ligand Binding and Receptor Activation
Agonist binding, such as that of this compound, occurs in the crevice of the VFT domain of the GABA-B1 subunit. This event induces a significant conformational change, causing the "flytrap" to close.[9] This closure reorients the transmembrane domains, allowing the GABA-B2 subunit to engage and activate a heterotrimeric G-protein of the Gαi/o family.[10]
Downstream G-Protein Signaling Cascade
Upon activation, the Gαi/o-GTP and Gβγ subunits dissociate and modulate distinct downstream effectors, leading to neuronal inhibition through both presynaptic and postsynaptic mechanisms.[3][8]
-
Presynaptic Inhibition: The Gβγ subunit directly binds to and inhibits N-type (CaV2.2) and P/Q-type (CaV2.1) voltage-gated calcium channels.[8] This reduction in calcium influx at the presynaptic terminal is a potent mechanism for inhibiting the release of various neurotransmitters, including glutamate.
-
Postsynaptic Inhibition: The Gβγ subunit also binds to and activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[10] This leads to an efflux of K+ ions, causing hyperpolarization of the postsynaptic membrane. This hyperpolarization moves the neuron's membrane potential further from the threshold for firing an action potential, resulting in slow, prolonged inhibition.[9]
-
Modulation of Cellular Metabolism: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][8] This action can modulate a wide range of cellular processes, including gene transcription and the activity of other signaling pathways.
Part 3: Potential Secondary Mechanism: α2δ VGCC Modulation
Drawing from the pharmacological profile of phenibut and gabapentinoids, it is plausible that this compound derivatives possess a secondary mechanism of action involving direct interaction with voltage-gated calcium channels.[2][4][5]
-
Target: The specific target is the α2δ auxiliary subunit of VGCCs.[4][7]
-
Action: Binding to this subunit is thought to modulate the trafficking and function of the calcium channel complex, leading to a reduction in its density at presynaptic terminals.
-
Outcome: The net effect is a decrease in calcium influx upon neuronal depolarization, which, similar to the presynaptic GABA-B mechanism, reduces the release of excitatory neurotransmitters. This action would be synergistic with the primary GABA-B agonism, contributing to the overall inhibitory profile of the compound.
Part 4: Experimental Validation Protocols
To rigorously define the mechanism of action, a series of well-established assays are required. The following protocols are designed as self-validating systems to determine the affinity, potency, and efficacy of the test compound.
Protocol: Radioligand Binding Assay for GABA-B Receptor Affinity
This protocol determines the equilibrium dissociation constant (Ki) of a test compound by measuring its ability to displace a known radioligand from the GABA-B receptor.
-
Objective: To quantify the binding affinity of the test compound.
-
Materials:
-
Cell membranes from a stable cell line expressing human GABA-B1 and GABA-B2 subunits (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-CGP54626 (a high-affinity GABA-B antagonist).
-
Non-specific binding control: Baclofen (1 mM).
-
Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4.
-
Test Compound: this compound, serially diluted.
-
96-well plates, scintillation vials, liquid scintillation cocktail, filter mats (GF/B), and a cell harvester.
-
-
Methodology:
-
Plate Setup: Add 25 µL of assay buffer (for total binding), 25 µL of non-specific control (baclofen), or 25 µL of serially diluted test compound to respective wells.
-
Radioligand Addition: Add 25 µL of [³H]-CGP54626 (at a final concentration near its Kd, e.g., 2 nM) to all wells.
-
Membrane Addition: Thaw cell membranes on ice. Dilute to a final concentration of 10-20 µg protein per well in ice-cold assay buffer. Add 150 µL of the membrane suspension to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the GF/B filter mat using a cell harvester. Wash the filters three times with 300 µL of ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials, add 4 mL of scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: [³⁵S]GTPγS Functional Assay for G-Protein Activation
This assay measures the functional ability of an agonist to stimulate G-protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Objective: To determine the potency (EC₅₀) and efficacy (% activation relative to a full agonist) of the test compound.
-
Materials:
-
GABA-B expressing cell membranes (as above).
-
[³⁵S]GTPγS.
-
GDP (Guanosine diphosphate).
-
Full Agonist Control: GABA or Baclofen.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
-
Methodology:
-
Pre-incubation: Incubate membranes (20 µ g/well ) with the test compound at various concentrations for 15 minutes at 30°C in assay buffer containing 10 µM GDP.
-
Initiation: Start the reaction by adding [³⁵S]GTPγS to a final concentration of 0.1 nM.
-
Incubation: Incubate for 30 minutes at 30°C.
-
Termination & Harvesting: Stop the reaction by rapid filtration as described in the binding assay protocol.
-
Quantification: Measure bound [³⁵S]GTPγS via scintillation counting.
-
-
Data Analysis:
-
Plot the stimulated binding (cpm) against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax (maximum effect).
-
Calculate efficacy as a percentage of the response induced by the full agonist control.
-
Workflow: Electrophysiological Characterization
Whole-cell patch-clamp electrophysiology on cultured neurons or transfected cells provides the most direct evidence of ion channel modulation.
Part 5: Structure-Activity Relationship (SAR) Insights
The biological activity of β-phenyl GABA analogs is highly dependent on their chemical structure.
| Table 2: Key Structure-Activity Relationships | | :--- | :--- | | Structural Feature | Impact on Activity | | β-Phenyl Ring | Essential for lipophilicity and provides the scaffold for interaction with a hydrophobic pocket in the GABA-B receptor. The parent compound, phenibut, is active.[1] | | Para-Substitution on Phenyl Ring | Critically modulates potency. A halogen at the para-position (e.g., Cl in baclofen) significantly increases GABA-B agonist potency compared to the unsubstituted phenibut.[1] It is hypothesized that the 4-bromo group serves a similar function, potentially through favorable steric and electronic interactions within the binding site. | | Stereochemistry | Activity typically resides in a single enantiomer. For baclofen, the R-(-)-enantiomer is approximately 100-fold more potent than the S-(+)-enantiomer. It is highly probable that this compound exhibits similar stereoselectivity.[11] | | Propanoic Acid Backbone | The carboxyl and amino groups are essential pharmacophores that mimic GABA, interacting with key residues in the GABA-B receptor binding pocket. |
Part 6: Conclusion and Future Directions
Future research should focus on:
-
Stereoselective Synthesis and Evaluation: Separating the R- and S-enantiomers and testing them individually is critical to identify the active isomer and improve the therapeutic index.
-
In Vivo Characterization: Preclinical studies in animal models are needed to confirm the anxiolytic, muscle relaxant, and neuroprotective effects predicted by the mechanism of action.
-
Head-to-Head Comparison: Directly comparing the potency, efficacy, and potential off-target effects of the 4-bromo derivative against baclofen and phenibut will clarify its unique therapeutic potential.
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties is a crucial step in assessing the compound's drug-like properties.
This guide provides a robust framework for understanding and investigating this promising class of CNS-active compounds, paving the way for their potential development as novel therapeutics.
References
- Taylor, C. P., Angelotti, T., & Fauman, E. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy research, 73(2), 137-150. ([Link])
- Zvejniece, L., Vavers, E., Svalbe, B., et al. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacology Biochemistry and Behavior, 137, 23-29. ([Link])
- Krogsgaard-Larsen, P., Arnt, J., & Johnston, G. A. (1979). GABA receptor agonists: relationship between structure and biological activity in vivo and in vitro. Advances in experimental medicine and biology, 123, 303-321. ([Link])
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- Reddy, G. S., Kumar, A., & Ghorai, P. (2021). Pd-Catalyzed Enantioselective C(sp3)−H Arylation of γ-Amino Butyric Acid for the Synthesis of GABAB1 Inhibitors. Organic Letters, 23(15), 5899-5903. ([Link])
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An In-Depth Technical Guide to 3-Amino-3-(4-bromophenyl)propanoic Acid: From Discovery to its Role as a GABA Analogue
This guide provides a comprehensive technical overview of 3-Amino-3-(4-bromophenyl)propanoic acid, a significant molecule in the landscape of neuroscience research and drug development. We will delve into its historical context, explore its synthesis, and elucidate its pharmacological significance as a derivative of the class of β-aryl-γ-aminobutyric acid compounds. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this compound's origins and scientific importance.
Historical Context: The Dawn of Phenyl-Substituted GABA Analogues
The story of this compound is intrinsically linked to the pioneering research on γ-aminobutyric acid (GABA) analogues. GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. However, GABA itself has limited therapeutic utility due to its inability to cross the blood-brain barrier effectively. This limitation spurred the development of lipophilic analogues that could penetrate the central nervous system and exert GABA-mimetic effects.
A landmark achievement in this field was the discovery and introduction of Phenibut (β-phenyl-γ-aminobutyric acid) in the Soviet Union during the 1960s.[1][2] This compound, which features a phenyl ring attached to the β-carbon of the GABA backbone, demonstrated anxiolytic and nootropic (cognition-enhancing) properties.[1][2] The success of Phenibut, and its chlorinated derivative Baclofen, paved the way for the exploration of other halogenated β-aryl-γ-aminobutyric acid derivatives, including the subject of this guide, this compound. The introduction of a halogen atom, such as bromine, at the para position of the phenyl ring was a logical step in structure-activity relationship (SAR) studies, aiming to modulate the compound's potency, selectivity, and pharmacokinetic profile.
Synthesis of this compound: The Rodionov Reaction
The classical and most direct method for the synthesis of β-aryl-β-amino acids is the Rodionov reaction , a one-pot multicomponent condensation reaction.[3][4] This reaction, first described in the early 20th century, involves the condensation of an aromatic aldehyde, malonic acid, and ammonia (typically from ammonium acetate) in an alcoholic solvent.[3][4]
The synthesis of this compound proceeds via the reaction of 4-bromobenzaldehyde, malonic acid, and ammonium acetate.
Caption: General workflow for the synthesis of this compound via the Rodionov Reaction.
Reaction Mechanism
The mechanism of the Rodionov reaction is thought to proceed through a series of interconnected equilibria:
-
Knoevenagel Condensation: Initially, 4-bromobenzaldehyde undergoes a Knoevenagel condensation with malonic acid to form 4-bromobenzylidene malonic acid.
-
Michael Addition: Ammonia, generated from ammonium acetate, then acts as a nucleophile in a Michael addition to the α,β-unsaturated carbonyl system of the intermediate.
-
Decarboxylation: The resulting adduct readily undergoes decarboxylation under the reaction conditions to yield the final product, this compound.
It is important to note that the Rodionov reaction can also lead to the formation of by-products, such as the corresponding cinnamic acid derivative, through a competing Knoevenagel-Doebner condensation pathway.[3] The reaction conditions, therefore, need to be carefully optimized to favor the formation of the desired β-amino acid.
Experimental Protocol: A Representative Synthesis
The following is a generalized, step-by-step methodology for the synthesis of this compound based on the principles of the Rodionov reaction.[3]
Materials:
-
4-Bromobenzaldehyde
-
Malonic Acid
-
Ammonium Acetate
-
Ethanol (or other suitable alcohol)
-
Hydrochloric Acid (for workup)
-
Sodium Hydroxide (for workup)
-
Diethyl Ether (for workup)
Procedure:
-
A mixture of 4-bromobenzaldehyde, malonic acid, and ammonium acetate is prepared in a round-bottom flask equipped with a reflux condenser.
-
Ethanol is added as the solvent, and the reaction mixture is heated to reflux with stirring.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with hydrochloric acid to precipitate the product.
-
The crude product is collected by filtration, washed with cold water, and then recrystallized from an appropriate solvent system (e.g., water/ethanol) to yield pure this compound.
-
Characterization of the final product is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.
Pharmacological Profile: A Potent GABA Analogue
This compound, as a structural analogue of phenibut and baclofen, is predicted to act as a GABA analogue, primarily targeting GABAB receptors.[1][5] The presence of the phenyl ring enhances its lipophilicity, facilitating its passage across the blood-brain barrier.
Mechanism of Action at the GABAB Receptor
GABAB receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals in the brain.[6] Upon activation by an agonist, GABAB receptors trigger a cascade of intracellular events, including:
-
Inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
-
Activation of inwardly rectifying potassium (K+) channels, resulting in hyperpolarization of the neuronal membrane.
-
Inhibition of voltage-gated calcium (Ca2+) channels, which reduces neurotransmitter release from presynaptic terminals.
The overall effect of GABAB receptor activation is a reduction in neuronal excitability.
Caption: Simplified signaling pathway of GABAB receptor activation by an agonist like this compound.
Comparative Potency of Halogenated Phenibut Analogues
| Compound | EC50 at GABAB Receptor (μM) |
| Phenibut | 1362 |
| F-Phenibut | 23.3 |
| Baclofen | 6.0 |
| Data sourced from a study on mouse cerebellar Purkinje cells.[7] |
Based on the trend observed with halogenation, it is reasonable to hypothesize that this compound would exhibit a significantly higher potency at the GABAB receptor compared to the parent compound, phenibut. The electron-withdrawing nature of the bromine atom at the para position of the phenyl ring likely influences the electronic properties of the molecule, potentially enhancing its interaction with the GABAB receptor binding pocket. Further experimental validation is required to precisely determine its binding affinity and functional activity.
Applications and Future Directions
This compound serves as a valuable molecular scaffold in several areas of scientific research:
-
Neuroscience Research: As a potent GABAB receptor agonist, it can be utilized as a research tool to probe the physiological and pathological roles of the GABAB receptor system in various neurological and psychiatric disorders.[8]
-
Drug Discovery and Development: The bromo-phenyl moiety offers a reactive handle for further chemical modifications through cross-coupling reactions, enabling the synthesis of a diverse library of derivatives for SAR studies and the development of novel therapeutic agents.
-
Material Science: The unique combination of an amino acid backbone and a brominated aromatic ring makes it a candidate for incorporation into polymers and functional coatings, potentially imparting properties such as increased thermal stability or flame retardancy.[9]
Future research should focus on the comprehensive pharmacological characterization of this compound, including in vitro binding and functional assays, as well as in vivo studies to evaluate its pharmacokinetic and pharmacodynamic properties. Such studies will be crucial in determining its potential as a therapeutic agent for conditions where GABAB receptor modulation is beneficial, such as anxiety disorders, spasticity, and certain types of pain.
Conclusion
This compound emerges from a rich history of GABA analogue development, with its synthesis rooted in the classic Rodionov reaction. While its own discovery is not as well-documented as that of its predecessors, its structural relationship to phenibut and baclofen strongly suggests its role as a potent GABAB receptor agonist. This technical guide has provided a foundational understanding of its historical context, synthesis, and predicted pharmacological action, highlighting its significance as a tool for both fundamental neuroscience research and the development of novel therapeutics. Further investigation into its specific pharmacological profile is warranted to fully unlock its potential.
References
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- Irie, T., Fujii, H., & Suzuki, T. (2020). F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. European journal of pharmacology, 884, 173437. [Link]
- Dambrova, M., Zvejniece, L., Liepinsh, E., Cirule, H., Zharkova, O., Veinberg, G., & Kalvinsh, I. (2008). Comparative pharmacological activity of optical isomers of phenibut. European journal of pharmacology, 583(1), 128–134. [Link]
- Irie, T., Fujii, H., & Suzuki, T. (2020). F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. European Journal of Pharmacology, 884, 173437. [Link]
- Posner, T. (1903). Ueber die Addition von Malonsäure-ester an ungesättigte Verbindungen. Berichte der deutschen chemischen Gesellschaft, 36(3), 296-300. (Historical reference for the principles underlying the Rodionov reaction). [Link]
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- Falch, E., Hedegaard, A., Krogsgaard-Larsen, P., Nielsen, L., & Thomsen, C. (1986). Comparative stereostructure-activity studies on GABAA and GABAB receptor sites and GABA uptake using rat brain membrane preparations. Journal of neurochemistry, 47(3), 898–903. [Link]
- Wu, F., Zhang, C., & Li, Y. (2022). GABAB Receptor: Structure, Biological Functions, and Therapy for Diseases. Neuroscience bulletin, 38(10), 1215–1229. [Link]
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A Guide to Sourcing and Quality Control of Enantiomerically Pure 3-Amino-3-(4-bromophenyl)propanoic Acid for Pharmaceutical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Enantiomerically pure β-amino acids are critical building blocks in the synthesis of pharmacologically active compounds. This guide provides a comprehensive overview of commercial suppliers for enantiomerically pure (R)- and (S)-3-Amino-3-(4-bromophenyl)propanoic acid, a key intermediate in the development of therapeutics targeting neurological disorders.[1][2][3] We will delve into the critical aspects of supplier evaluation, quality control, and analytical methodologies to ensure the procurement of high-purity materials essential for reproducible and reliable research outcomes. This document serves as a practical resource for scientists navigating the complexities of sourcing chiral compounds and implementing rigorous quality assessment protocols.
Introduction: The Significance of Chiral Purity in Drug Development
The stereochemistry of a molecule is a pivotal factor in its pharmacological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different biological effects. One enantiomer may be therapeutically active, while the other could be inactive or even toxic. Therefore, the use of enantiomerically pure starting materials and intermediates is paramount in drug discovery and development to ensure the synthesis of a single, desired stereoisomer.
3-Amino-3-(4-bromophenyl)propanoic acid is a valuable β-amino acid derivative.[4] Its chiral centers make it a crucial component in the synthesis of novel therapeutic agents, particularly those targeting the nervous system.[1][3][5] The bromophenyl moiety offers a versatile handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, enabling the creation of diverse molecular libraries for structure-activity relationship (SAR) studies.[6] Given its importance, sourcing this compound with high enantiomeric purity is a critical first step in any research and development program.
Commercial Suppliers of Enantiomerically Pure this compound
A number of chemical suppliers offer the (R) and (S) enantiomers of this compound. When selecting a supplier, researchers should consider factors beyond price, including purity specifications, available analytical data, and the company's quality management systems.
Below is a comparative table of some commercial suppliers. Please note that catalog information can change, and it is always advisable to contact the suppliers directly for the most current data and to request a certificate of analysis (COA).
| Supplier | Product Name | CAS Number | Purity Specification | Notes |
| J&K Scientific | (R)-3-Amino-3-(4-bromophenyl)propionic acid | 479074-63-0 | Not specified on website | A supplier of research chemicals.[5] |
| (S)-3-Amino-3-(4-bromophenyl)propionic acid | 275826-36-3 | Not specified on website | ||
| Chem-Impex | (R)-3-Amino-3-(4-bromophenyl)propionic acid | 479074-63-0 | ≥ 99% | Offers this compound as a key building block for pharmaceutical research.[3] |
| (S)-3-Amino-3-(4-bromophenyl)propionic acid | 275826-36-3 | ≥ 99% | [7] | |
| ChemicalBook | (S)-3-Amino-3-(4-bromo-phenyl)-propionic acid | 275826-36-3 | 98% (Capot Chemical Co.,Ltd.) | A platform that lists various suppliers.[8] |
| Sigma-Aldrich | 3-Amino-3-(4-bromophenyl)-propionic acid | Not specified | Sold "as-is" without analytical data | Product intended for early discovery research; buyer assumes responsibility for confirming identity and purity. |
| BLDpharm | (S)-3-Amino-3-(4-bromophenyl)propanoic acid | 275826-36-3 | Not specified on website | A supplier and manufacturer of research chemicals with ISO certifications.[9] |
Expert Insight: While a high stated purity is desirable, the method used to determine that purity is equally important. For chiral molecules, enantiomeric excess (e.e.) or optical purity is a critical parameter that should be explicitly stated and supported by analytical data, such as a chiral HPLC chromatogram.
Quality Control: Ensuring Enantiomeric Purity
Verifying the enantiomeric purity of a procured batch of this compound is a crucial step to guarantee the integrity of subsequent experiments. Chiral High-Performance Liquid Chromatography (HPLC) is the standard and most reliable method for this purpose.[4]
Chiral HPLC Methodology
A validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl)propionic acid has been reported in the literature.[4][10] This method can be adapted and implemented as a quality control protocol in the receiving laboratory.
Experimental Protocol: Chiral HPLC for Enantiomeric Purity Assessment
-
Column: A Pirkle-type chiral stationary phase, such as an (R,R) Whelk-O1 column (250 x 4.6 mm, 5 µm), has been shown to be effective.[10]
-
Mobile Phase: A mixture of n-hexane, ethanol, trifluoroacetic acid (TFA), and isopropylamine (e.g., 95:5:0.1:0.025 v/v/v/v) can be used.[10] The addition of a small amount of an amine like isopropylamine is often crucial for achieving good peak shape and resolution for amino acids.[10]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at 225 nm is suitable for this compound.
-
Sample Preparation: Dissolve a small amount of the sample (e.g., 1.0 mg/mL) in a suitable diluent, such as a mixture of ethanol and TFA (100:1).
-
Injection Volume: 10 µL.
Data Analysis and Interpretation:
The primary goal is to achieve baseline separation of the two enantiomers, with a resolution factor (Rs) greater than 2.0. The enantiomeric excess can be calculated from the peak areas of the two enantiomers using the following formula:
e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
A high-quality, enantiomerically pure sample should ideally show only one major peak, with the minor enantiomer being below the limit of detection (LOD) or limit of quantification (LOQ) of the method. The reported LOD and LOQ for the (R) and (S) enantiomers using a validated method were 0.3 µg/mL and 1.0 µg/mL, respectively.[10]
Workflow for Incoming Material Qualification
The following diagram illustrates a robust workflow for the qualification of newly received batches of enantiomerically pure this compound.
Caption: Workflow for incoming material qualification.
Synthetic Routes to Enantiomerically Pure β-Amino Acids
Understanding the synthetic strategies for producing enantiopure β-amino acids can provide insights into potential impurities and the rationale for specific quality control tests. While a detailed synthesis of this compound is beyond the scope of this guide, it is pertinent to mention the general approaches.
Enzymatic methods, particularly the use of transaminases, have emerged as powerful tools for the synthesis of enantiopure β-amino acids.[11][12] These biocatalysts can be employed for the kinetic resolution of racemic mixtures or for the asymmetric synthesis from a prochiral precursor.[11][12] Chemical methods often involve asymmetric hydrogenation or the use of chiral auxiliaries.[13]
The choice of synthetic route can influence the impurity profile of the final product. For example, in a kinetic resolution, the starting material's other enantiomer could be a potential impurity.
Conclusion
The procurement of enantiomerically pure this compound is a critical determinant of success in research and development projects that utilize this key building block. A thorough evaluation of commercial suppliers, coupled with a rigorous in-house quality control program centered around a validated chiral HPLC method, is essential. By following the principles and protocols outlined in this guide, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible scientific outcomes.
References
- Vertex AI Search. (n.d.). Key Applications of R-3-Amino-3-(4-bromophenyl)propionic Acid in Pharma.
- J&K Scientific. (n.d.). (S)-3-Amino-3-(4-bromophenyl)propionic acid | 275826-36-3.
- Madhavan, P., Rao, B. M., Pravin, B., Thilakkumar, T., Arun, K., Sravan, T., Sivakumar, K., & Chandrasekhar, K. B. (n.d.). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. TSI Journals.
- ResearchGate. (n.d.). A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid | Request PDF.
- Chem-Impex. (n.d.). (R)-3-Amino-3-(4-bromophenyl)propionic acid.
- ChemicalBook. (n.d.). (S)-3-Amino-3-(4-bromophenyl)propionic acid manufacturers and suppliers.
- Chem-Impex. (n.d.). (S)-3-Amino-3-(4-bromophenyl)propionic acid.
- Sigma-Aldrich. (n.d.). 3-Amino-3-(4-bromophenyl)-propionic acid.
- BLDpharm. (n.d.). BD19921275826-36-3-3-Amino-3-(4-bromophenyl)propanoic acid - Bulk Product Details.
- J&K Scientific. (n.d.). (R)-3-Amino-3-(4-bromophenyl)propionic acid | 479074-63-0.
- Vertex AI Search. (n.d.). The Versatility of Boc-S-3-Amino-3-(4-bromophenyl)propionic Acid in Research.
- Rao, B. M., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). Analytical Chemistry: An Indian Journal, 6(2).
- BOC Sciences. (n.d.). Amino Acid Quality Control.
- Bachem. (n.d.). Quality Control of Amino Acids & Peptides: A Guide.
- Ruble, J. C., et al. (2019). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Request PDF on ResearchGate.
- ChemicalBook. (n.d.). 3-Amino-3-(4-hydroxyphenyl)propanoic acid synthesis.
- ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
- Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central.
- ResearchGate. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron Asymmetry.
- Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.
- Höhne, M., & Bornscheuer, U. T. (2012). Transaminases for the synthesis of enantiopure beta-amino acids. PMC - NIH.
- ResearchGate. (2012). Transaminases for the synthesis of enantiopure beta-amino acids.
- Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review.
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- 13. hilarispublisher.com [hilarispublisher.com]
Methodological & Application
Application Note: A Protocol for the Enantioselective Synthesis of (R)-3-Amino-3-(4-bromophenyl)propanoic acid
Introduction: The Significance of a Chiral β-Amino Acid
Optically active β-amino acids are crucial structural motifs in numerous biologically active molecules and are fundamental building blocks in pharmaceutical and agrochemical industries.[1][2] (R)-3-Amino-3-(4-bromophenyl)propanoic acid, in particular, is a valuable chiral intermediate for the synthesis of novel therapeutic agents. Its structure, featuring a chiral center at the β-position and a bromophenyl group, makes it a key component in the development of drugs targeting neurological disorders by modulating neurotransmitter activity.[3][4]
The development of stereoselective methods to access such compounds is a significant challenge in modern organic synthesis.[1][5] Among the most powerful strategies are catalytic asymmetric reactions, including Mannich reactions, conjugate additions, and hydrogenations, which can provide direct access to enantioenriched β-amino acids.[5] This application note provides a detailed guide for the enantioselective synthesis of the (R)-enantiomer of 3-Amino-3-(4-bromophenyl)propanoic acid via a robust, organocatalyzed asymmetric Mannich reaction. We will delve into the strategic considerations behind the protocol, provide a step-by-step methodology, and offer insights for successful execution.
Synthetic Strategy: The Asymmetric Mannich Reaction
The chosen strategy is a three-step sequence centered around a key organocatalyzed asymmetric Mannich reaction. This approach is highly efficient and atom-economical for constructing the target β-amino acid backbone with high stereocontrol.[6] The overall workflow involves:
-
Formation of an N-protected imine from 4-bromobenzaldehyde.
-
Chiral catalyst-mediated Mannich reaction between the imine and an acetate equivalent.
-
Deprotection and hydrolysis to yield the final target compound.
This strategy leverages the power of chiral Brønsted acid catalysis, a cornerstone of modern organocatalysis, to induce enantioselectivity.[7]
Figure 1: Overall synthetic workflow for (R)-3-Amino-3-(4-bromophenyl)propanoic acid.
Mechanistic Insight: The Role of the Chiral Catalyst
The success of this synthesis hinges on the stereodetermining Mannich reaction. We propose the use of a chiral phosphoric acid (CPA) as the organocatalyst. CPAs are highly effective Brønsted acids that can activate imines towards nucleophilic attack through hydrogen bonding.[7]
Causality of Enantioselection: The catalyst's chiral backbone creates a well-defined, three-dimensional pocket. The CPA protonates the imine nitrogen, enhancing its electrophilicity. Simultaneously, the phosphate's oxygen atom can interact with the incoming nucleophile. This dual activation and organization within the chiral environment forces the nucleophile (the silyl ketene acetal) to approach the imine from a specific face, leading to the preferential formation of one enantiomer.
Figure 2: Simplified catalytic cycle showing the role of the chiral phosphoric acid.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. Anhydrous solvents and an inert atmosphere (Nitrogen or Argon) are critical for the success of the Mannich reaction.
Materials and Reagents
| Reagent | Purity | Supplier |
| 4-Bromobenzaldehyde | ≥98% | Sigma-Aldrich |
| tert-Butyl carbamate (Boc-NH₂) | ≥98% | Sigma-Aldrich |
| Titanium(IV) ethoxide | ≥97% | Sigma-Aldrich |
| (1-Methoxy-2-methyl-1-propenyloxy)trimethylsilane | ≥97% | Sigma-Aldrich |
| (R)-TRIP Catalyst | ≥98% | Strem Chemicals |
| Dichloromethane (DCM), Anhydrous | ≥99.8% | Sigma-Aldrich |
| Toluene, Anhydrous | ≥99.8% | Sigma-Aldrich |
| Trifluoroacetic acid (TFA) | ≥99% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | 37% aq. | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific |
Protocol 1: Synthesis of N-Boc-4-bromobenzaldimine
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere, add 4-bromobenzaldehyde (10.0 g, 54.0 mmol), tert-butyl carbamate (6.96 g, 59.4 mmol), and anhydrous Toluene (100 mL).
-
Stir the suspension at room temperature and add titanium(IV) ethoxide (13.5 mL, 64.8 mmol) dropwise over 10 minutes.
-
Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Cool the mixture to room temperature and quench by carefully adding a saturated aqueous solution of NaHCO₃ (50 mL).
-
Filter the resulting suspension through a pad of Celite®, washing the filter cake with Ethyl Acetate (3 x 50 mL).
-
Transfer the combined filtrate to a separatory funnel, wash with brine (2 x 50 mL), dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a hexane/ethyl acetate mixture to afford the N-Boc-imine as a white solid.
Protocol 2: Asymmetric Mannich Reaction
-
To a flame-dried 250 mL Schlenk flask under an inert atmosphere, add the (R)-TRIP catalyst (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) (408 mg, 0.54 mmol, 1 mol%).
-
Add anhydrous Dichloromethane (100 mL) and stir until the catalyst dissolves.
-
Add the N-Boc-4-bromobenzaldimine (15.3 g, 54.0 mmol) to the solution.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add (1-methoxy-2-methyl-1-propenyloxy)trimethylsilane (14.2 mL, 64.8 mmol) dropwise via syringe over 30 minutes.
-
Stir the reaction at -78 °C for 24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (50 mL) directly to the cold flask.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 5-15% Ethyl Acetate in Hexanes) to yield the protected (R)-β-amino ester.
Protocol 3: Deprotection and Hydrolysis
-
Dissolve the purified β-amino ester from the previous step (e.g., ~20.0 g) in Dichloromethane (50 mL) in a 250 mL round-bottom flask.
-
Add Trifluoroacetic acid (TFA, 25 mL) dropwise at 0 °C.
-
Allow the solution to warm to room temperature and stir for 4 hours to cleave the Boc protecting group.
-
Remove all volatiles under reduced pressure.
-
To the resulting residue, add 6 M aqueous HCl (100 mL) and heat the mixture to reflux (approx. 100 °C) for 8 hours to hydrolyze the ester.
-
Cool the solution to room temperature and wash with diethyl ether (2 x 50 mL) to remove any organic impurities.
-
Cool the aqueous layer in an ice bath and carefully adjust the pH to ~7 by adding a 2 M NaOH solution. The product will precipitate.
-
Collect the solid by vacuum filtration, wash with cold deionized water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield (R)-3-Amino-3-(4-bromophenyl)propanoic acid as a white solid.
Characterization and Quality Control
Proper characterization is essential to confirm the identity, purity, and enantiomeric integrity of the final product.
Structural and Purity Analysis
| Analysis | Expected Result |
| ¹H NMR | Peaks corresponding to aromatic protons, the benzylic proton (CH-N), and the methylene protons (CH₂-COOH). |
| ¹³C NMR | Signals for aromatic carbons, the benzylic carbon, methylene carbon, and the carboxyl carbon. |
| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the molecular weight of 244.09 (for C₉H₁₀BrNO₂). |
| Melting Point | A sharp melting point consistent with literature values for the pure compound. |
Enantiomeric Excess (ee) Determination
The enantiomeric excess is the most critical quality parameter for this synthesis and should be determined by Chiral High-Performance Liquid Chromatography (HPLC).
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | CHIRALCEL® OD-H, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Hexane / Isopropanol / TFA (90:10:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Elution | The (S)-enantiomer is typically expected to elute before the (R)-enantiomer on this column type. The exact retention times should be confirmed with a racemic standard. |
A successful synthesis should yield an enantiomeric excess of ≥95% ee for the (R)-enantiomer.
Conclusion
This application note outlines a reliable and highly enantioselective method for the synthesis of (R)-3-Amino-3-(4-bromophenyl)propanoic acid. The protocol is based on a well-established asymmetric organocatalytic Mannich reaction, which provides excellent stereocontrol.[7][8] The detailed step-by-step procedures for synthesis, purification, and analysis provide researchers and drug development professionals with a robust framework to access this valuable chiral building block for advanced pharmaceutical applications.[3][4]
References
- Davies, S. G., & Ichihara, O. (1996). Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. Tetrahedron: Asymmetry.
- Uraguchi, D., Koshimoto, H., & Ooi, T. (2009). Design of Axially Chiral Dicarboxylic Acid for Asymmetric Mannich Reaction of Arylaldehyde N-Boc Imines and Diazo Compounds. Journal of the American Chemical Society.
- Johnston, J. N., & Anderson, K. W. (2010). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. ProQuest Dissertations Publishing.
- Sibi, M. P., & Petrovic, G. (2007). Synthesis of beta-substituted alpha-amino acids via Lewis acid promoted enantioselective radical conjugate additions. PubMed.
- Lecourt, T., & Micouin, L. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews.
- Saito, K., Akiyama, K., & Hori, K. (2021). Chiral Metal Salts as Ligands for Catalytic Asymmetric Mannich Reactions with Simple Amides. Journal of the American Chemical Society.
- Wang, D., et al. (2023). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications.
- Wu, J., et al. (2020). A Bispidine-Based Chiral Amine Catalyst for Asymmetric Mannich Reaction of Ketones with Isatin Ketimines. Organic Letters.
- Sibi, M. P., & Petrovic, G. (2007). Synthesis of β-Substituted α-Amino Acids via Lewis Acid Promoted Enantioselective Radical Conjugate Additions. The Journal of Organic Chemistry.
- Dai, J., et al. (2017). Chiral Primary Amine Catalysis for Asymmetric Mannich Reactions of Aldehydes with Ketimines: Stereoselectivity and Reactivity. Angewandte Chemie International Edition.
- Córdova, A., & Sundén, H. (2005). Asymmetric Synthesis of Quaternary α- and β-Amino Acids and β-Lactams via Proline-Catalyzed Mannich Reactions with Branched Aldehyde Donors. Organic Letters.
- Chrzanowska, M., & Dąbrowska, Z. (2021). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. Molecules.
- Sibi, M. P., & Asano, Y. (2001). Enantioselective conjugate addition of organomagnesium amides to enamidomalonates: synthesis of either enantiomer of beta-amino acid derivatives. Journal of the American Chemical Society.
- Seebach, D., et al. (2004). Enantioselective preparation of beta 2-amino acid derivatives for beta -peptide synthesis. Synthesis.
- Kumar, A., & Sayyed, A. (2015). Enantioselective Synthesis of β-amino acids: A Review. Journal of Chemical and Pharmaceutical Sciences.
- Organic Syntheses Procedure. (2003). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses.
- PrepChem. (n.d.). Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid.
- Supporting Information for Enzymatic Resolution of 3-Aryl-3-aminopropanoic Acid Derivatives. (2005). Wiley-VCH.
- Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry.
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- 5. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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- 8. pubs.acs.org [pubs.acs.org]
Synthetic Strategies for Enantiomerically Pure (S)-3-Amino-3-(4-bromophenyl)propanoic Acid: A Guide for Researchers
Introduction
(S)-3-Amino-3-(4-bromophenyl)propanoic acid is a chiral non-proteinogenic β-amino acid that serves as a critical building block in the development of novel pharmaceuticals and bioactive molecules. Its structural motif is found in various compounds of medicinal interest, including enzyme inhibitors and peptide-based therapeutics. The precise stereochemistry of this molecule is paramount to its biological activity, necessitating robust and efficient synthetic routes to obtain the desired (S)-enantiomer in high purity. This application note provides a detailed overview and experimental protocols for two effective strategies for the synthesis of (S)-3-Amino-3-(4-bromophenyl)propanoic acid: Enzymatic Kinetic Resolution and Asymmetric Hydrogenation .
Comparative Overview of Synthetic Approaches
The synthesis of enantiomerically pure β-amino acids can be broadly categorized into two main approaches: the resolution of a racemic mixture and asymmetric synthesis.
-
Enzymatic Kinetic Resolution: This classical and reliable method involves the synthesis of a racemic mixture of the target molecule, typically as an ester derivative. A stereoselective enzyme is then used to selectively transform one of the enantiomers, allowing for the separation of the unreacted, desired enantiomer. Lipases are commonly employed for this purpose due to their broad substrate scope and high enantioselectivity.
-
Asymmetric Hydrogenation: This elegant approach introduces chirality early in the synthetic sequence. A prochiral precursor, such as a β-dehydroamino acid derivative, is hydrogenated using a chiral catalyst, most commonly a rhodium complex with a chiral phosphine ligand. This method can be highly efficient, often providing the desired enantiomer in high yield and enantiomeric excess in a single step.
The choice between these methods often depends on factors such as the availability of starting materials and specialized equipment (e.g., high-pressure hydrogenation apparatus), catalyst cost, and desired scale of production.
Method 1: Enzymatic Kinetic Resolution of Racemic Ethyl 3-Amino-3-(4-bromophenyl)propanoate
This method is based on the pioneering work in the enzymatic resolution of β-amino esters and offers a practical and scalable route to the target compound. The overall strategy involves the synthesis of the racemic ethyl ester, followed by a highly enantioselective acylation catalyzed by Candida antarctica lipase A (CAL-A).
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for the synthesis of the target molecule via enzymatic kinetic resolution.
Protocol 1.1: Synthesis of Racemic 3-Amino-3-(4-bromophenyl)propanoic Acid
This procedure is adapted from the well-established Rodionov reaction for the synthesis of β-amino acids.
Materials:
-
4-Bromobenzaldehyde
-
Malonic Acid
-
Ammonium Acetate
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-bromobenzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and ammonium acetate (1.5 equivalents) in absolute ethanol.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The racemic β-amino acid will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield racemic this compound.
Protocol 1.2: Synthesis of Racemic Ethyl 3-Amino-3-(4-bromophenyl)propanoate
Materials:
-
Racemic this compound
-
Thionyl chloride (SOCl₂)
-
Absolute Ethanol
Procedure:
-
Suspend the racemic amino acid (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a gas outlet.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.
-
Remove the solvent under reduced pressure. The resulting solid is the hydrochloride salt of the racemic ethyl ester.
-
For the subsequent enzymatic reaction, the free base can be generated by dissolving the salt in a suitable solvent and neutralizing with a base like triethylamine, followed by extraction and solvent removal.
Protocol 1.3: Lipase-Catalyzed Kinetic Resolution
This protocol utilizes the high enantioselectivity of Candida antarctica lipase A (CAL-A) to acylate the (S)-enantiomer, leaving the (R)-enantiomer of the ester unreacted. The desired (S)-amino acid is then obtained after hydrolysis of the acylated product.
Materials:
-
Racemic ethyl 3-amino-3-(4-bromophenyl)propanoate
-
Candida antarctica lipase A (immobilized)
-
Acyl donor (e.g., ethyl butyrate)
-
Organic solvent (e.g., diisopropyl ether)
Procedure:
-
Dissolve the racemic ethyl ester (1 equivalent) in the organic solvent in a flask.
-
Add the acyl donor (e.g., ethyl butyrate, can be used as solvent as well).
-
Add the immobilized CAL-A. The amount of enzyme will depend on its activity and should be optimized.
-
Stir the mixture at a controlled temperature (e.g., 40-50 °C) and monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC).
-
The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the acylated product.
-
Filter off the enzyme (it can often be washed and reused).
-
Separate the unreacted (R)-ester from the (S)-N-acylated product by column chromatography.
Protocol 1.4: Hydrolysis to (S)-3-Amino-3-(4-bromophenyl)propanoic Acid
Materials:
-
(S)-N-acyl-ethyl-3-amino-3-(4-bromophenyl)propanoate
-
Hydrochloric acid (e.g., 6 M)
Procedure:
-
Reflux the separated (S)-N-acylated ester in aqueous hydrochloric acid until the hydrolysis of both the ester and the amide is complete (monitor by TLC or HPLC).
-
Cool the reaction mixture and remove the water under reduced pressure.
-
The resulting solid is the hydrochloride salt of (S)-3-Amino-3-(4-bromophenyl)propanoic acid. It can be further purified by recrystallization. The free amino acid can be obtained by treatment with a suitable base and subsequent purification.
Method 2: Asymmetric Hydrogenation of a Prochiral Enamine
This method offers a more direct route to the enantiomerically enriched target molecule. It involves the synthesis of a prochiral β-acylamino acrylate, which is then subjected to rhodium-catalyzed asymmetric hydrogenation.
Workflow for Asymmetric Hydrogenation
Caption: Workflow for the synthesis of the target molecule via asymmetric hydrogenation.
Protocol 2.1: Synthesis of Ethyl 3-Acetamido-3-(4-bromophenyl)acrylate
Materials:
-
Ethyl 3-(4-bromophenyl)-3-oxopropanoate
-
Ammonium acetate
-
Acetic anhydride
Procedure:
-
Synthesize ethyl 3-(4-bromophenyl)-3-oxopropanoate from 4-bromobenzaldehyde and ethyl acetoacetate.
-
In a round-bottom flask, dissolve the β-ketoester in a suitable solvent (e.g., toluene).
-
Add ammonium acetate and acetic anhydride.
-
Heat the mixture to reflux for several hours. Monitor the reaction by TLC.
-
After completion, cool the reaction and perform a suitable work-up, which may involve washing with water and brine, drying the organic layer, and removing the solvent.
-
The crude product can be purified by column chromatography or recrystallization to yield the prochiral enamine as a mixture of (E) and (Z) isomers.
Protocol 2.2: Rhodium-Catalyzed Asymmetric Hydrogenation
Materials:
-
Ethyl 3-acetamido-3-(4-bromophenyl)acrylate
-
Rhodium catalyst precursor (e.g., [Rh(COD)₂]BF₄)
-
Chiral phosphine ligand (e.g., (S,S)-Me-DuPhos)
-
Hydrogen gas
-
Anhydrous, degassed solvent (e.g., methanol or toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a high-pressure reactor with the rhodium precursor and the chiral ligand in the specified solvent.
-
Stir the mixture for a few minutes to allow for the formation of the active catalyst.
-
Add the enamine substrate.
-
Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 5-10 bar).
-
Stir the reaction at a controlled temperature (e.g., room temperature to 50 °C) until the hydrogen uptake ceases or for a predetermined time.
-
Carefully vent the reactor and purge with an inert gas.
-
The solvent can be removed under reduced pressure, and the enantiomeric excess of the product should be determined by chiral HPLC.
-
The crude product can be purified by column chromatography.
Protocol 2.3: Hydrolysis to (S)-3-Amino-3-(4-bromophenyl)propanoic Acid
This step is identical to Protocol 1.4.
Data Summary and Comparison
| Parameter | Enzymatic Kinetic Resolution | Asymmetric Hydrogenation |
| Starting Material | 4-Bromobenzaldehyde, Malonic Acid | Ethyl 3-(4-bromophenyl)-3-oxopropanoate |
| Key Chiral Step | Lipase-catalyzed acylation | Rhodium-catalyzed hydrogenation |
| Typical ee | >98% | >95% |
| Advantages | Readily available and robust enzymes, mild reaction conditions, no specialized high-pressure equipment needed. | High atom economy, potentially fewer steps, high enantioselectivity in a single step. |
| Disadvantages | Theoretical maximum yield of 50% for the desired enantiomer, requires separation of enantiomers. | Requires specialized high-pressure equipment, expensive chiral ligands and rhodium catalysts, sensitivity to air and moisture. |
Conclusion
Both enzymatic kinetic resolution and asymmetric hydrogenation represent powerful and effective methodologies for the synthesis of enantiomerically pure (S)-3-Amino-3-(4-bromophenyl)propanoic acid. The choice of the most suitable route will depend on the specific requirements of the research or development project, including scale, cost considerations, and available infrastructure. The protocols provided herein offer a detailed guide for researchers to successfully synthesize this valuable chiral building block.
References
- Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(12), 1893-1897. [Link]
- Zhu, G., Chen, Z., & Zhang, X. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry, 64(19), 6907-6910. [Link]
- Blaser, H. U., & Spindler, F. (2009). Asymmetric hydrogenation. In The Handbook of Homogeneous Hydrogenation (pp. 1133-1157). Wiley-VCH Verlag GmbH & Co. KGaA.
- Liljeblad, A., & Kanerva, L. T. (2006). Biocatalysis in the preparation of the enantiomers of β-amino acids. Tetrahedron, 62(24), 5831-5854. [Link]
- Knowles, W. S. (2002). Asymmetric hydrogenations (Nobel lecture).
Application Note & Protocol: Efficient Synthesis of Boc-3-Amino-3-(4-bromophenyl)propanoic acid
Abstract
This document provides a comprehensive, field-tested protocol for the N-tert-butoxycarbonyl (Boc) protection of 3-Amino-3-(4-bromophenyl)propanoic acid. The Boc protecting group is a cornerstone of modern peptide synthesis and medicinal chemistry, prized for its stability across a range of reaction conditions and its facile removal under mild acidic conditions.[1][2][] The target molecule, this compound, is a valuable building block in pharmaceutical research, serving as a key intermediate for synthesizing novel therapeutics, particularly for neurological disorders.[4][5][6][7] This guide details the underlying chemical principles, a step-by-step experimental procedure, characterization techniques, and critical process considerations to ensure high-yield, high-purity synthesis for researchers in drug development and organic chemistry.
Introduction: The Strategic Importance of Boc Protection
In multi-step organic synthesis, particularly in the assembly of peptides or complex drug candidates, the selective masking of reactive functional groups is paramount. The amine group is a potent nucleophile, and its reactivity must be temporarily attenuated to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group, introduced using di-tert-butyl dicarbonate (Boc anhydride), is an exemplary protecting group for this purpose.[][8]
The substrate, this compound, combines two key structural motifs: a β-amino acid backbone and a brominated phenyl ring. The bromine atom serves as a versatile synthetic handle for downstream modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), enabling the construction of diverse molecular libraries for structure-activity relationship (SAR) studies.[4] Therefore, a robust protocol for the Boc protection of this specific substrate is a critical enabling step for a wide array of research and development projects.[5][6][7]
Reaction Mechanism: The Chemistry of N-tert-Butoxycarbonylation
The protection reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino acid attacks one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate (Boc anhydride).[9][10] This initial attack forms a transient tetrahedral intermediate.
The reaction is typically performed in the presence of a base, which serves two purposes: it deprotonates the ammonium group of the zwitterionic amino acid to liberate the more nucleophilic free amine, and it neutralizes the acidic proton on the nitrogen after the initial attack. The tetrahedral intermediate then collapses, leading to the elimination of an unstable tert-butyl carbonate leaving group.[10][11] This leaving group subsequently decomposes into gaseous carbon dioxide and tert-butanol, driving the reaction to completion according to Le Châtelier's principle.[9][11]
Caption: Mechanism of amine protection using Boc anhydride.
Detailed Experimental Protocol
This protocol is optimized for a starting scale of approximately 10 mmol of this compound. Adjustments can be made for different scales.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molar Eq. | Quantity (for 10 mmol scale) |
| This compound | 282524-86-1 | 258.11 | 1.0 | 2.58 g |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | 218.25 | 1.1 | 2.40 g |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 2.0 | 2.8 mL (d=0.726 g/mL) |
| Dioxane | 123-91-1 | 88.11 | - | 30 mL |
| Deionized Water | 7732-18-5 | 18.02 | - | 30 mL |
| 1 M Citric Acid Solution | 77-92-9 | 192.12 | - | As needed (~20-30 mL) |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | ~200 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | ~5-10 g |
| Saturated Sodium Chloride Solution (Brine) | 7647-14-5 | 58.44 | - | ~50 mL |
Equipment
-
250 mL Round-bottom flask or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
pH paper or pH meter
-
Separatory funnel (250 mL or 500 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Filtration apparatus
Step-by-Step Procedure
-
Dissolution: In a 250 mL flask, suspend this compound (1.0 eq., 10 mmol, 2.58 g) in a 1:1 mixture of dioxane and deionized water (60 mL total).[12] Add triethylamine (2.0 eq., 20 mmol, 2.8 mL) to the suspension with vigorous stirring. Stir until the starting material fully dissolves, which may take 10-15 minutes. The solution should become clear.
-
Addition of Boc Anhydride: To the clear, stirring solution, add di-tert-butyl dicarbonate (1.1 eq., 11 mmol, 2.40 g) portion-wise over 5 minutes at room temperature. A mild exotherm or gas evolution (CO₂) may be observed.[11]
-
Reaction: Allow the mixture to stir at room temperature for 4 hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 10% methanol in dichloromethane. The product should have a higher Rf value than the starting amino acid.
-
Work-up - Solvent Removal: Once the reaction is complete, remove the dioxane from the reaction mixture using a rotary evaporator.
-
Work-up - Aqueous Wash: Dilute the remaining aqueous residue with 50 mL of deionized water. Transfer the solution to a separatory funnel and wash twice with ethyl acetate (2 x 30 mL) to remove unreacted Boc anhydride and other non-polar impurities. Discard the organic layers.
-
Work-up - Acidification & Extraction: Cool the aqueous layer in an ice-water bath. Slowly add 1 M citric acid solution dropwise with swirling until the pH of the solution is between 2 and 3 (verify with pH paper).[12] A white precipitate of the product should form. Extract the product from the acidified aqueous phase with ethyl acetate (3 x 50 mL).[12]
-
Drying and Isolation: Combine the organic extracts from the previous step. Wash the combined organic layer once with brine (50 mL), then dry over anhydrous sodium sulfate.[12]
-
Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude Boc-3-Amino-3-(4-bromophenyl)propanoic acid, which is typically a white solid or a viscous oil.
-
Purification (Recommended): For highest purity, the crude product can be recrystallized from a mixture of ethyl acetate and hexanes.[12] Dissolve the crude solid in a minimal amount of hot ethyl acetate and slowly add hexanes until turbidity persists. Allow the solution to cool to room temperature and then in a refrigerator to maximize crystal formation. Collect the purified crystals by filtration.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Application of Boc-anhydride [en.highfine.com]
- 9. homework.study.com [homework.study.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 12. peptide.com [peptide.com]
using 3-Amino-3-(4-bromophenyl)propanoic acid in solid-phase peptide synthesis (SPPS)
An in-depth guide to the theory and practice of incorporating 3-Amino-3-(4-bromophenyl)propanoic acid into synthetic peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This document provides detailed protocols, mechanistic insights, and expert recommendations for researchers, chemists, and drug development professionals.
Introduction: Expanding the Peptidic Universe with β-Amino Acids
The synthesis of peptides with functions beyond those found in nature is a cornerstone of modern drug discovery and materials science. While the canonical 20 α-amino acids provide a vast chemical space, the incorporation of non-natural building blocks offers a route to peptides with enhanced therapeutic properties. Among these, β-amino acids are of particular interest. Peptides constructed from these residues, known as β-peptides, often adopt unique, stable secondary structures (such as the 14-helix) and exhibit remarkable resistance to enzymatic degradation by proteases—a critical advantage over their natural α-peptide counterparts.[1][2][3]
This application note focuses on Fmoc-3-Amino-3-(4-bromophenyl)propanoic acid , a versatile β-amino acid building block. Its structure presents two key features for advanced peptide design:
-
The β-Amino Acid Backbone: Lengthens the peptide backbone by one carbon atom relative to an α-amino acid, fundamentally altering the conformational landscape and conferring proteolytic stability.[1]
-
The 4-Bromophenyl Moiety: Introduces a bulky, hydrophobic side chain that can influence peptide folding and receptor interactions. Crucially, the bromine atom serves as a versatile chemical handle for post-synthetic modifications via cross-coupling reactions, allowing for the attachment of diverse functional groups.[4][5]
This guide provides a comprehensive framework for the successful incorporation of this building block using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS), with a focus on overcoming the unique challenges presented by its sterically hindered nature.
Properties and Handling of Fmoc-3-Amino-3-(4-bromophenyl)propanoic acid
A clear understanding of the reagent's properties is foundational to its successful application.
| Property | Value | Source |
| Synonyms | Fmoc-β-Phe(4-Br)-OH, Fmoc-D/L-β-homophenylalanine(4-Br) | [6] |
| Molecular Formula | C₂₄H₂₀BrNO₄ | [6] |
| Molecular Weight | 466.33 g/mol | [6] |
| Appearance | White to off-white solid | N/A |
| Storage Conditions | Store at 2-8°C, desiccated | [6] |
Scientist's Note (Handling): Like all Fmoc-protected amino acids, this reagent should be handled in a clean, dry environment. Weighing should be performed quickly to minimize moisture absorption. For solution preparation, dissolve the required amount in a high-purity polar aprotic solvent such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) immediately before use.
The Core Challenge: Coupling a Sterically Hindered β-Amino Acid
The primary obstacle in the SPPS of β-amino acids, particularly those with bulky side chains like this compound, is steric hindrance.[7][8] The increased distance between the amine and carboxyl groups, combined with the large bromophenyl ring, can significantly slow the kinetics of amide bond formation compared to standard α-amino acids.
This challenge mandates the use of a high-efficiency coupling strategy. Standard carbodiimide reagents like DIC may prove insufficient. The recommended approach is to use a third-generation aminium/uronium salt-based coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).
Mechanism of HATU Activation: The efficacy of HATU lies in its ability to rapidly generate a highly reactive OAt-active ester, which is more susceptible to nucleophilic attack by the resin-bound amine than intermediates formed by older reagents.[9][10][11]
-
Deprotonation: A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid of the Fmoc-β-amino acid.
-
Activation: The resulting carboxylate anion attacks HATU, forming an unstable O-acyl(tetramethyl)isouronium salt.
-
Active Ester Formation: The displaced HOAt (1-hydroxy-7-azabenzotriazole) anion rapidly attacks the isouronium salt, yielding the key OAt-active ester intermediate and releasing tetramethylurea as a byproduct.[11]
-
Acylation: The resin-bound N-terminal amine attacks the highly electrophilic carbonyl carbon of the OAt-active ester, forming the desired peptide bond. The pyridine nitrogen of the HOAt leaving group is thought to facilitate this step via a hydrogen-bonded transition state, further accelerating the reaction.[11]
// Nodes RCOOH [label="Fmoc-β-AA-OH", fillcolor="#F1F3F4", fontcolor="#202124"]; DIPEA [label="DIPEA", fillcolor="#FBBC05", fontcolor="#202124"]; RCOO [label="Fmoc-β-AA-O⁻\n(Carboxylate)", fillcolor="#F1F3F4", fontcolor="#202124"]; HATU [label="HATU", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Isouronium [label="O-acyl(tetramethyl)isouronium salt\n(Unstable Intermediate)", fillcolor="#F1F3F4", fontcolor="#202124"]; HOAt [label="HOAt⁻", fillcolor="#34A853", fontcolor="#FFFFFF"]; ActiveEster [label="OAt-Active Ester\n(Highly Reactive)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TMU [label="Tetramethylurea", fillcolor="#5F6368", fontcolor="#FFFFFF"]; ResinNH2 [label="Resin-Peptide-NH₂", fillcolor="#F1F3F4", fontcolor="#202124"]; PeptideBond [label="New Peptide Bond", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges RCOOH -> RCOO [label="+ DIPEA\n(Deprotonation)"]; RCOO -> Isouronium [label="+ HATU\n(Activation)"]; HATU -> Isouronium; Isouronium -> ActiveEster [label="+ HOAt⁻\n(Displacement)"]; Isouronium -> TMU [label="releases"]; ActiveEster -> PeptideBond [label="+ Resin-Peptide-NH₂\n(Acylation)"]; ResinNH2 -> PeptideBond; } caption [label="Fig. 1: HATU activation workflow for amide bond formation.", shape=plaintext, fontsize=10];
Experimental Protocols for SPPS Incorporation
The following protocols are designed for manual SPPS on a standard solid support like Rink Amide or Wang resin. They can be adapted for automated synthesizers.
Materials and Reagents
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-3-Amino-3-(4-bromophenyl)propanoic acid
-
Other required Fmoc-α-amino acids
-
Coupling Reagents: HATU, DIPEA
-
Deprotection Reagent: 20% Piperidine in DMF (v/v)
-
Solvents: DMF, Dichloromethane (DCM) of peptide synthesis grade
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage Cocktail (See Section 4.5): Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), deionized water
-
Precipitation/Wash: Cold Diethyl Ether
General SPPS Cycle
The overall workflow follows a standard SPPS cycle, with specific modifications for the β-amino acid coupling step.
// Nodes Start [label="Start:\nFmoc-Peptide-Resin", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Deprotection [label="Step 1: Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash1 [label="Step 2: DMF Wash", fillcolor="#F1F3F4", fontcolor="#202124"]; Coupling [label="Step 3: Amino Acid Coupling\n(See Protocol 4.4)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash2 [label="Step 4: DMF Wash", fillcolor="#F1F3F4", fontcolor="#202124"]; Check [label="Kaiser Test\n(Optional)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Elongated\nFmoc-Peptide-Resin", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Deprotection; Deprotection -> Wash1; Wash1 -> Coupling; Coupling -> Wash2; Wash2 -> Check; Check -> Coupling [label="Incomplete\n(Recouple)"]; Check -> End [label="Complete"]; } caption [label="Fig. 2: SPPS cycle for peptide chain elongation.", shape=plaintext, fontsize=10];
Protocol: Standard Fmoc-Deprotection
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the solvent.
-
Add a solution of 20% piperidine in DMF to the resin. Agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF. Agitate for 10-15 minutes.
-
Drain the solution.
-
Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.
Scientist's Note: Incomplete removal of piperidine will neutralize the activated amino acid in the subsequent coupling step, leading to failure. The UV absorbance of the fluorenyl-piperidine adduct in the drained solution can be monitored to track deprotection efficiency.[12]
Protocol: Coupling of Fmoc-3-Amino-3-(4-bromophenyl)propanoic acid
This protocol is optimized to overcome steric hindrance and ensure high coupling efficiency.
| Reagent | Molar Equivalents (vs. Resin Loading) |
| Fmoc-3-Amino-3-(4-bromophenyl)propanoic acid | 4.0 eq |
| HATU | 3.9 eq |
| DIPEA | 8.0 eq |
-
Pre-activation: In a separate vial, dissolve Fmoc-3-Amino-3-(4-bromophenyl)propanoic acid (4 eq) and HATU (3.9 eq) in the minimum required volume of DMF.
-
Add DIPEA (8 eq) to the vial. The solution may change color (typically to yellow). Allow the mixture to pre-activate for 1-2 minutes.
-
Scientist's Note: Do not let the pre-activation mixture stand for too long, as the active ester can degrade over time.[13] The slight sub-stoichiometric amount of HATU relative to the amino acid ensures that all of the more expensive coupling reagent is consumed.
-
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin from step 4.3.
-
Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring (Optional but Recommended): After the coupling time, take a small sample of resin beads, wash them thoroughly, and perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction. A positive result (blue/purple beads) signifies free amines and an incomplete reaction.
-
If the reaction is incomplete, drain the solution and repeat the coupling step with a freshly prepared activation mixture.
-
Once complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
Protocol: Final Cleavage and Deprotection
This protocol simultaneously cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.
Cleavage Cocktail: Reagent B (Modified) [15]
-
95% TFA: The strong acid for cleavage.
-
2.5% Water: A scavenger that also aids in the solubility of the cleaved peptide.
-
2.5% TIS: A scavenger for carbocations, particularly the trityl cation from linkers or side-chain protecting groups.[16][17]
Procedure:
-
Ensure the N-terminal Fmoc group has been removed from the final peptide-resin (perform one final deprotection cycle, Protocol 4.3).
-
Wash the resin with DCM (3-5 times) and dry it under a stream of nitrogen or in a vacuum desiccator.[18]
-
Place the dry resin in a suitable reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approx. 10 mL per 1 g of resin).
-
Stopper the vessel and agitate gently at room temperature for 2-3 hours.
-
Filter the resin through a fritted funnel, collecting the filtrate into a centrifuge tube.
-
Wash the resin with a small additional volume of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise into a large volume (approx. 10x the filtrate volume) of ice-cold diethyl ether.
-
A white precipitate should form. Allow it to stand at -20°C for 30 minutes to maximize precipitation.
-
Pellet the peptide via centrifugation. Decant the ether.
-
Wash the peptide pellet with cold ether 2-3 more times to remove residual scavengers.
-
Dry the final peptide pellet under vacuum. The crude peptide is now ready for analysis (LC-MS) and purification (HPLC).
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | 1. Insufficient coupling time for the hindered β-amino acid. 2. Inefficient coupling reagent. 3. Premature deactivation of the active ester. 4. Peptide aggregation on the resin.[19] | 1. Increase coupling time to 4 hours or overnight. 2. Ensure use of a high-efficiency reagent like HATU. 3. Perform a second coupling ("double couple") with fresh reagents.[13] 4. Use NMP as a solvent or add chaotropic salts to disrupt aggregation.[19] |
| Low Final Yield | 1. Cumulative incomplete couplings throughout the synthesis. 2. Incomplete final cleavage from the resin. 3. Loss of peptide during precipitation/wash steps. | 1. Use the Kaiser test to confirm completion of each step. 2. Increase cleavage time to 3-4 hours. 3. Ensure ether is ice-cold and allow sufficient time for precipitation before centrifugation. |
| Unexpected Mass in LC-MS (+198 Da) | Guanidinylation of the N-terminal amine by excess HATU.[10] | Use a slight excess of the amino acid relative to HATU (e.g., 4.0 eq AA to 3.9 eq HATU) to ensure the coupling reagent is the limiting factor. |
Conclusion
The incorporation of Fmoc-3-Amino-3-(4-bromophenyl)propanoic acid into synthetic peptides is a powerful strategy for creating novel peptidomimetics with enhanced stability and functionality. While its sterically hindered nature presents a synthetic challenge, this can be reliably overcome by adjusting standard SPPS protocols. The keys to success are the use of a high-efficiency coupling reagent like HATU, extended coupling times, and careful monitoring of reaction completion. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers to harness the potential of this and other challenging β-amino acids, paving the way for the next generation of peptide-based therapeutics and advanced materials.
References
- The Organic Chemistry Tutor. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]
- ResearchGate. (n.d.).
- Scienmag. (2025). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. [Link]
- Wikipedia. (n.d.).
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2014). Methods and protocols of modern solid phase peptide synthesis. Protein Engineering, Design and Selection, 27(10), 365-374.
- Royal Society of Chemistry. (n.d.). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). High Purity Fmoc-(S)-3-Amino-3-(4-bromophenyl)propionic Acid for Peptide Synthesis and Drug Development. [Link]
- Kent, S. B. (2009). Introduction to Peptide Synthesis. In Current Protocols in Protein Science. (Chapter 18, Unit 18.1). [Link]
- Bionity. (n.d.). Beta-peptide. [Link]
- Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). β-Peptides: From Structure to Function. Chemical Reviews, 101(10), 3219-3232. [Link]
- Semantic Scholar. (n.d.). beta-Peptides: from structure to function. (2001) | Richard P. Cheng. [Link]
- Lelais, G., & Estrabaud, E. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(21), 8753-8777. [Link]
- Horne, W. S., & Gellman, S. H. (2008). β-Peptides as inhibitors of protein–protein interactions.
- Turi, Z., Bánóczi, G., & Hudecz, F. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances, 9(54), 31627-31634. [Link]
- ResearchGate. (n.d.). 50 questions with answers in SPPS | Science topic. [Link]
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. [Link]
- Aapptec Peptides. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
- Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.
- ResearchGate. (2015). Are double couplings in SPPS interesting for purity of short peptides?. [Link]
- Docenti UniNA. (n.d.). AMINO ACIDS CHEMISTRY. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Peptide Synthesis: Fmoc-Amino Acid Building Blocks Explained. [Link]
- Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-16. [Link]
Sources
- 1. Beta-peptide [bionity.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. β-Peptides as inhibitors of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
- 7. scienmag.com [scienmag.com]
- 8. books.rsc.org [books.rsc.org]
- 9. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. HATU - Wikipedia [en.wikipedia.org]
- 12. chempep.com [chempep.com]
- 13. researchgate.net [researchgate.net]
- 14. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
- 16. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Application Notes and Protocols: Incorporation of 3-Amino-3-(4-bromophenyl)propanoic Acid into Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptidomimetic design, enabling the development of therapeutic candidates with enhanced potency, proteolytic stability, and defined conformational properties.[1][2] This guide provides a detailed technical overview and actionable protocols for the incorporation of 3-Amino-3-(4-bromophenyl)propanoic acid, a β-amino acid, into peptide scaffolds. The presence of the additional methylene group in the backbone and the bulky, electronically distinct 4-bromophenyl moiety at the β-position offers unique advantages for modulating peptide structure and function.[3][4] We will explore the rationale behind synthetic strategies, provide step-by-step protocols for solid-phase peptide synthesis (SPPS), and discuss critical aspects of characterization, purification, and potential challenges.
Introduction: The Strategic Value of β-Aryl-β-Amino Acids
Peptides are remarkable signaling molecules, but their therapeutic potential is often hampered by poor metabolic stability and conformational flexibility. Peptidomimetics aim to overcome these limitations by introducing structural modifications that retain or improve biological activity while conferring drug-like properties.[1][5] β-amino acids are powerful tools in this endeavor. Their backbone, extended by one carbon atom compared to α-amino acids, fundamentally alters the resulting peptide's secondary structure and renders it resistant to degradation by common proteases.[6][7][8]
This compound offers a dual advantage:
-
Conformational Constraint: The bulky phenyl group at the Cβ position restricts the torsional angles of the peptide backbone, promoting the formation of stable, predictable secondary structures like helices and turns, which can be designed to mimic the bioactive conformation of a native peptide ligand.[9][10]
-
A Platform for Further Functionalization: The bromine atom on the phenyl ring serves as a versatile synthetic handle.[11] It can be leveraged for post-synthetic modifications via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the attachment of diverse chemical moieties to fine-tune activity, solubility, or to create bioconjugates.[12]
This guide will focus on the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase peptide synthesis (SPPS) strategy, which offers flexibility and is amenable to both manual and automated synthesis.[13][14]
Core Synthesis Workflow: Solid-Phase Approach
The incorporation of this compound via SPPS follows the standard cycle of deprotection, activation, and coupling. However, due to the steric hindrance at the β-carbon, optimization of the coupling step is critical for achieving high yields.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocols and Methodologies
Materials and Reagents
-
Resin: Rink Amide resin is a common choice for producing C-terminally amidated peptides. Low-loading resins (e.g., 0.1–0.4 mmol/g) are recommended to minimize steric hindrance and prevent aggregation, especially for longer or hydrophobic sequences.[11]
-
Amino Acids: High-purity Fmoc-protected α-amino acids with standard acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).
-
Target Amino Acid: Fmoc-(S)-3-Amino-3-(4-bromophenyl)propanoic acid or its (R)-enantiomer.[14]
-
Solvents: High-purity, peptide synthesis grade N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and Piperidine.
-
Coupling Reagents & Additives: See Table 1 for recommendations.
-
Cleavage Cocktail: See Section 3.4 for formulations.
-
Purification Solvents: HPLC grade Acetonitrile (ACN) and Trifluoroacetic acid (TFA).
Protocol: Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol is based on a 0.1 mmol synthesis scale. Adjust volumes accordingly.
-
Resin Swelling:
-
Place the resin (e.g., 250 mg of 0.4 mmol/g loading resin) in a fritted reaction vessel.
-
Add DMF (approx. 10 mL/g resin) and allow to swell for 30-60 minutes with gentle agitation.[15]
-
Drain the solvent.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes. Drain.
-
Repeat with a fresh 20% piperidine/DMF solution and agitate for 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
Expert Insight: Perform a Kaiser test (or other amine test) on a small sample of beads. A positive result (deep blue beads) confirms the presence of a free primary amine.
-
-
Amino Acid Coupling (The Critical Step):
-
Pre-activation: In a separate vial, dissolve Fmoc-3-Amino-3-(4-bromophenyl)propanoic acid (4 eq., 0.4 mmol) and a coupling additive (e.g., Oxyma Pure, 4 eq.) in a minimal amount of DMF. Add the coupling reagent (e.g., DIC, 4 eq. or COMU, 4 eq.) and allow to pre-activate for 2-5 minutes.[13][16] If using an aminium/uronium reagent like HATU or HBTU, add the activation base (e.g., DIPEA, 8 eq.) to the pre-activation mixture.
-
Coupling Reaction: Add the pre-activated amino acid solution to the resin.
-
Agitate the mixture for 1-4 hours at room temperature. For this sterically hindered residue, extended coupling times are recommended.
-
Monitoring & Troubleshooting: After the initial coupling time, perform a Kaiser test. If the test is positive, indicating incomplete coupling, drain the solution and repeat the coupling step with a freshly prepared activated amino acid solution.
-
Expert Insight: Due to the steric bulk of the β-aryl substituent, standard coupling conditions may be insufficient. Using more powerful coupling reagents and/or microwave-assisted synthesis can significantly improve efficiency and drive the reaction to completion.[17]
-
-
Washing:
-
After a negative Kaiser test, drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to prepare for the next cycle.
-
-
Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the desired sequence.
-
Data Presentation: Coupling Reagent Selection
The choice of coupling reagent is paramount for successfully incorporating sterically hindered residues like this compound. Carbodiimides like DIC are economical but may require longer reaction times and the use of additives to suppress racemization.[18] Uronium/Aminium and Phosphonium salts are generally more reactive and efficient for difficult couplings.[13][16]
| Coupling Reagent Class | Examples | Activation Base | Key Advantages | Considerations |
| Carbodiimides | DIC, EDC | None (or 1 eq. for salts) | Economical, simple byproducts. | Slower for hindered couplings; requires additives (HOBt, Oxyma) to reduce racemization.[16] |
| Uronium/Aminium Salts | HBTU, HATU, HCTU, COMU | DIPEA, NMM (2 eq.) | High reactivity, fast kinetics, suitable for hindered residues.[16] | Byproducts can be difficult to remove; potential for side reactions if not used correctly. COMU is a safer, non-explosive alternative to HOBt/HOAt-based reagents.[13] |
| Phosphonium Salts | PyBOP, PyAOP | DIPEA, NMM (2 eq.) | Very high reactivity, low racemization. Excellent for N-methylated or hindered residues. | Higher cost. |
Table 1: Comparison of common coupling reagents for SPPS. For this compound, HATU or COMU are highly recommended.
Protocol: Cleavage and Global Deprotection
The final step releases the peptide from the solid support and removes all side-chain protecting groups.
-
Preparation: After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum for at least 1 hour.
-
Cleavage Cocktail Selection: The choice of scavengers in the TFA cocktail is critical to prevent side reactions with sensitive residues. For a peptide containing a bromophenyl group, a standard robust cocktail is appropriate.
-
Reagent K: TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5 : 5 : 5 : 5 : 2.5 v/v).[8] This is a good general-purpose cocktail that protects against various side reactions.
-
Causality: Thioanisole and EDT act as scavengers for reactive cationic species (like the tert-butyl cation) generated during the cleavage of protecting groups, preventing them from modifying sensitive residues.[9]
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of peptide).
-
Agitate gently at room temperature for 2-4 hours.
-
Filter the resin through a fritted funnel, collecting the filtrate into a cold centrifuge tube containing diethyl ether or methyl t-butyl ether (MTBE).
-
Wash the resin 2-3 times with a small volume of fresh TFA, adding the washes to the ether.
-
-
Peptide Precipitation:
-
The peptide should precipitate as a white solid in the cold ether.
-
Centrifuge the mixture to pellet the crude peptide. Decant the ether.
-
Wash the peptide pellet with cold ether 2-3 more times to remove residual scavengers.
-
-
Drying: Dry the crude peptide pellet under vacuum to yield a fluffy white or off-white powder.
Purification and Characterization
Purification by RP-HPLC
Purification is almost exclusively performed by reverse-phase high-performance liquid chromatography (RP-HPLC).[19][20]
Caption: Workflow for the purification of synthetic peptides via RP-HPLC.
Typical RP-HPLC Protocol:
-
Column: C18 stationary phase (e.g., 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
-
Gradient: A linear gradient, for example, from 5% B to 65% B over 30 minutes, is a good starting point. The hydrophobicity of the bromophenyl group will likely increase the peptide's retention time.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Fraction Analysis: Analyze collected fractions by LC-MS to identify those containing the desired product at the required purity.
-
Lyophilization: Pool the pure fractions and freeze-dry to obtain the final product as a fluffy white powder.
Characterization
-
Mass Spectrometry (LC-MS/MALDI-TOF): This is essential to confirm the correct molecular weight of the synthesized peptidomimetic. The isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) should be clearly visible, providing unambiguous confirmation of its incorporation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques are invaluable for structural characterization.[21][22]
-
TOCSY & COSY: Used to identify the spin systems of individual amino acid residues. The β-amino acid will have a distinct pattern (Hα-Hβ-Hβ'-NH) compared to α-amino acids.
-
NOESY: Provides through-space correlations, which are crucial for determining the three-dimensional conformation of the peptidomimetic in solution.[23] The presence of the β-aryl group is expected to induce specific local folds that can be elucidated by analyzing NOE patterns.[24][25]
-
Troubleshooting Common Challenges
-
Challenge: Incomplete Coupling
-
Symptom: Positive Kaiser test after coupling.
-
Cause: Steric hindrance from the β-aryl group and the growing peptide chain.
-
Solutions:
-
-
Challenge: On-Resin Aggregation
-
Symptom: Poor resin swelling, slow or incomplete deprotection and coupling reactions.[1][6]
-
Cause: Interchain hydrogen bonding, often exacerbated by hydrophobic sequences. The bromophenyl group increases hydrophobicity.[5]
-
Solutions:
-
Solvent Modification: Add chaotropic salts (e.g., LiCl) to DMF or switch to N-Methyl-2-pyrrolidone (NMP).[1]
-
Elevated Temperature: Perform coupling steps at a higher temperature (e.g., 50-75°C), often facilitated by a microwave synthesizer.[26]
-
"Difficult Sequence" Strategies: Incorporate pseudoproline dipeptides or backbone-protecting groups (e.g., Hmb) at strategic locations in the sequence to disrupt secondary structure formation.
-
-
Conclusion
The incorporation of this compound into peptidomimetics is a powerful strategy for generating novel structures with enhanced stability and conformational definition. While the steric bulk of the residue presents a synthetic challenge, it can be overcome through the rational selection of potent coupling reagents, optimized reaction conditions, and proactive strategies to mitigate aggregation. The protocols and insights provided herein serve as a comprehensive guide for researchers to successfully utilize this versatile building block in the pursuit of next-generation peptide-based therapeutics.
References
- Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2009). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 42(10), 1508–1519.
- Seebach, D., & Gardiner, J. (2008). β-Peptidic Peptidomimetics. Accounts of Chemical Research, 41(10), 1366–1375.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Peptide Synthesis with High-Purity L-4-Bromophenylalanine.
- Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Medicinal Chemistry, 7(8), 302-307.
- Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699–1720.
- Aapptec. (n.d.). Cleavage Cocktails; Reagent B.
- MBL International. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). β-Peptides: From Structure to Function. Chemical Reviews, 101(10), 3219–3232.
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- Balaram, P. (2008). Conformations of beta-amino acid residues in peptides: X-ray diffraction studies of peptides containing the achiral residue 1-aminocyclohexaneacetic acid, beta3,3Ac6c. Biopolymers, 90(2), 138-50.
- Fields, G. B. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Aapptec. (n.d.). Coupling Reagents.
- Tickler, A. K., & Wade, J. D. (2007). Beta-amino acids: versatile peptidomimetics. Current Opinion in Chemical Biology, 11(6), 668-674.
- Aapptec. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K).
- Gyros Protein Technologies. (n.d.). Solid-Phase Synthesis of Cyclic Peptides (SPPS Guide).
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- Du, X., et al. (2016). Aromatic–Aromatic Interactions Enable α-Helix to β-Sheet Transition of Peptides to Form Supramolecular Hydrogels. Journal of the American Chemical Society, 139(1), 78-81.
- Singh, T. P., & Kaur, P. (1996). Conformational characteristics of peptides containing alpha, beta-dehydroamino acid residues. Biopolymers, 40(1), 105-19.
- Tourwé, D., et al. (2007). Azepinone-Constrained Amino Acids in Peptide and Peptidomimetic Design. Topics in Heterocyclic Chemistry.
- Hachmann, J., & Lebl, M. (2006). Search for optimal coupling reagent in multiple peptide synthesizer. Biopolymers, 84(3), 340-7.
- Lenci, E., & Trabocchi, A. (2020). Synthesis of Peptidomimetics via the Pictet-Spengler Reaction. Molecules, 25(1), 197.
- Ignited Minds Journals. (n.d.). Fast and Efficient Purification of Synthetic Peptides By Preparative Chromatography Followed By Novel Fraction Minimizing Technique.
- Nadler, A., et al. (2017). Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. Methods in Enzymology, 597, 1-21.
- de la Torre, B. G., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69.
- Woo, G. H., & Kim, H. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Journal of Organic Chemistry, 65(26), 8874–8885.
- Biochemistry for Medics - Medical School. (2022, May 30). Beta Conformation of Peptides. YouTube.
- Agilent Technologies. (n.d.). Purification and Analysis of Synthetic Peptides: The Challenges of Method Development.
- Agilent Technologies. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH.
- Fesquet, V., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). RSC Medicinal Chemistry, 15(5), 1083-1105.
- University of Bayreuth. (n.d.). peptide nmr.
- NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides.
- Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
- Wikipedia. (n.d.). Peptide.
- MDPI. (2022). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction.
- Domling, A., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(21), 8751–8773.
- Indian Institute of Science Education and Research, Pune. (2020, December 17). Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube.
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Application Notes & Protocols: 3-Amino-3-(4-bromophenyl)propanoic Acid as a Versatile Building Block for Heterocyclic Synthesis
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 3-amino-3-(4-bromophenyl)propanoic acid, a highly valuable and versatile building block in modern organic synthesis. We delve into its application for constructing key heterocyclic scaffolds, including dihydropyrimidinones, piperidones, and benzodiazepines. This document emphasizes the strategic rationale behind synthetic choices, provides detailed, field-tested protocols, and illustrates how the unique structural features of this β-amino acid can be leveraged for diversity-oriented synthesis.
Introduction: The Strategic Value of a Dual-Functionality Building Block
This compound is a non-proteinogenic β-amino acid that offers a compelling combination of functionalities for synthetic chemists.[1][2] Its strategic importance stems from two key structural features:
-
The β-Amino Acid Core: This motif is a cornerstone for constructing a variety of saturated nitrogen-containing heterocycles. Unlike their α-amino acid counterparts, β-amino acids introduce an additional methylene unit into the backbone, enabling the formation of stable six- and seven-membered ring systems, which are prevalent in numerous biologically active compounds.[3][4]
-
The 4-Bromophenyl Moiety: The bromine atom serves as a versatile synthetic handle. It is primed for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for late-stage diversification of the heterocyclic core.[5] This feature is invaluable in medicinal chemistry for exploring structure-activity relationships (SAR) by introducing a variety of substituents onto the aromatic ring.
This guide will explore the practical application of this building block in key heterocyclic syntheses, providing both the mechanistic understanding and the detailed protocols necessary for successful implementation in a research setting.
Figure 1: Synthetic utility of this compound.
Synthesis of Dihydropyrimidinones (DHPMs) via Biginelli-Type Reaction
The three-component Biginelli reaction is a powerful method for synthesizing dihydropyrimidinones, a class of heterocycles with a broad spectrum of biological activities.[6] The reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea.[7][8] By employing this compound, we can access novel DHPM-amino acid hybrids.
Mechanistic Rationale
In this modified Biginelli-type approach, the β-amino acid acts as a key component. The reaction proceeds through the formation of an N-acyliminium ion intermediate from the condensation of an aldehyde and urea, which then undergoes a Mannich-type reaction with the enol of a β-ketoester. The amino group of our building block then participates in the final cyclization and dehydration steps to yield the DHPM core. The use of amino acids as catalysts or components in Biginelli protocols is a known strategy for achieving structural diversity.[6][7][9]
Figure 2: Simplified mechanism for a Biginelli-type reaction.
Protocol: Synthesis of a 4-(4-Bromophenyl)-dihydropyrimidinone Derivative
This protocol describes a representative one-pot synthesis.
Materials:
-
This compound
-
Benzaldehyde
-
Ethyl acetoacetate
-
Urea
-
Ethanol (absolute)
-
Hydrochloric acid (catalytic amount)
-
Reaction vessel with reflux condenser and magnetic stirrer
Procedure:
-
To a 100 mL round-bottom flask, add this compound (10 mmol, 2.44 g), benzaldehyde (10 mmol, 1.06 g), ethyl acetoacetate (10 mmol, 1.30 g), and urea (12 mmol, 0.72 g).
-
Add 30 mL of absolute ethanol to the flask.
-
Add 3-4 drops of concentrated hydrochloric acid to the mixture while stirring.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with continuous stirring.[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature. A precipitate will often form.
-
If necessary, cool the mixture further in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol.
-
Recrystallize the crude product from hot ethanol to obtain the purified dihydropyrimidinone derivative.
Self-Validation:
-
Expected Yield: 70-85%.
-
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.
-
Troubleshooting: Low yields may result from incomplete reaction or impure starting materials. Extending the reflux time or using a different acid catalyst (e.g., p-toluenesulfonic acid) can be explored.[7]
Synthesis of 4-Substituted-2-Piperidones
Piperidones are core structures in many alkaloids and pharmacologically active molecules.[3][10] β-Amino acids are ideal precursors for the synthesis of 2-piperidones through intramolecular amide bond formation.[11][12]
Synthetic Strategy
The synthesis relies on the cyclization of an N-acylated β-amino acid derivative. The first step is the protection or acylation of the amino group to introduce a desired substituent. The second step is the activation of the carboxylic acid, followed by intramolecular nucleophilic attack by the nitrogen atom to form the six-membered lactam ring.
Table 1: Common Reagents for Piperidone Synthesis from β-Amino Acids
| Step | Purpose | Reagent Examples | Rationale & Causality |
| 1. N-Acylation | Introduce R¹ group; prevent intermolecular polymerization. | Acyl chlorides (e.g., Acetyl chloride), Anhydrides (e.g., Acetic anhydride) in the presence of a base (e.g., Triethylamine). | The base neutralizes the HCl byproduct, driving the reaction to completion. The choice of acylating agent determines the N-substituent in the final product. |
| 2. Cyclization | Form the lactam ring. | Thionyl chloride (SOCl₂), Carbodiimides (EDC, DCC), or heating under dehydrating conditions. | These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group (e.g., acyl chloride, O-acylisourea), facilitating intramolecular attack by the amide nitrogen. |
Protocol: Synthesis of 4-(4-Bromophenyl)-1-acetyl-2-piperidone
Step A: N-Acetylation
-
Suspend this compound (10 mmol, 2.44 g) in 40 mL of dichloromethane (DCM) in a flask cooled in an ice bath.
-
Add triethylamine (22 mmol, 3.06 mL) to the suspension.
-
Slowly add acetyl chloride (11 mmol, 0.78 mL) dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding 20 mL of 1M HCl. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the N-acetylated intermediate.
Step B: Intramolecular Cyclization
-
Dissolve the crude N-acetylated intermediate from Step A in 50 mL of anhydrous DCM.
-
Cool the solution in an ice bath and add oxalyl chloride (12 mmol, 1.05 mL) dropwise, followed by a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
The reaction is quenched by carefully pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM (3 x 30 mL). Combine the organic layers, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product via column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the pure 2-piperidone.
Synthesis of 1,4-Benzodiazepine Scaffolds
The 1,4-benzodiazepine core is a privileged structure in medicinal chemistry, famously found in anxiolytic and hypnotic drugs.[13] β-Amino acids can be incorporated into the benzodiazepine framework to create peptidomimetics with constrained conformations.[14]
General Approach
A common strategy involves coupling the β-amino acid to an appropriately substituted 2-aminobenzophenone or 2-aminobenzaldehyde. The resulting intermediate can then undergo intramolecular cyclization to form the seven-membered diazepine ring. The 4-bromophenyl group from our building block will be located at the C3 position of the final benzodiazepine ring.
Protocol: Representative Synthesis of a 3-(4-Bromophenyl)-1,4-benzodiazepin-2-one
Step A: Amide Coupling
-
In a round-bottom flask, dissolve N-Boc-3-amino-3-(4-bromophenyl)propanoic acid (10 mmol, 3.44 g) and 2-aminobenzophenone (10 mmol, 1.97 g) in 50 mL of anhydrous DMF. (Note: The amine of the β-amino acid should be protected, e.g., with a Boc group, to ensure selective coupling).
-
Add HBTU (11 mmol, 4.17 g) and diisopropylethylamine (DIPEA) (25 mmol, 4.35 mL) to the solution.
-
Stir the mixture at room temperature for 12-18 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to get the crude coupled product. Purify by column chromatography if necessary.
Step B: Deprotection and Cyclization
-
Dissolve the product from Step A in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) and stir at room temperature for 2 hours to remove the Boc protecting group.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the resulting crude amine salt in toluene, add a catalytic amount of p-toluenesulfonic acid, and heat to reflux with a Dean-Stark apparatus to remove water.
-
After 6-12 hours, cool the reaction, wash with saturated NaHCO₃ solution, dry the organic layer, and concentrate.
-
Purify the final benzodiazepine product by recrystallization or column chromatography.
Post-Cyclization Diversification: Leveraging the Bromo-Handle
A key advantage of using this compound is the ability to modify the synthesized heterocycles via cross-coupling.[5] The bromine atom provides a reactive site for introducing new aryl, alkyl, or alkynyl groups, enabling the rapid generation of a library of analogs for SAR studies.
Protocol: Suzuki Coupling on a Bromophenyl-Substituted Heterocycle
This protocol is a general method applicable to the products from the previous sections.
Materials:
-
Bromophenyl-substituted heterocycle (e.g., from Section 2, 3, or 4) (1 mmol)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 mmol)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.5 mmol)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
Procedure:
-
To a reaction tube, add the bromophenyl-substituted heterocycle (1 mmol), the arylboronic acid (1.2 mmol), the base (2.5 mmol), and the palladium catalyst (0.05 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 90-100 °C for 8-16 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water, then brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the final biaryl product by column chromatography.
Conclusion
This compound stands out as a powerful and versatile building block for constructing complex and diverse heterocyclic libraries. Its β-amino acid core provides a reliable entry into important scaffolds like dihydropyrimidinones, piperidones, and benzodiazepines. Furthermore, the strategically placed bromine atom opens the door for extensive post-synthesis diversification through robust cross-coupling chemistry. The protocols and strategies outlined in this guide offer a solid foundation for researchers to harness the full potential of this valuable synthetic intermediate in their drug discovery and development programs.
References
- The Versatility of Boc-S-3-Amino-3-(4-bromophenyl)propionic Acid in Research.
- Multicomponent Reactions of Amino Acids and Their Derivatives in Heterocycle Chemistry. CRC Press.
- Zafar, A. M., et al. Amino Acids Catalyzed Biginelli Protocols. Asian Journal of Chemistry.
- Request PDF: Amino Acids Catalyzed Biginelli Protocols.
- Acid and base catalyzed piperidone synthesis
- Szewczyk, M., et al. Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Molecules.
- Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules.
- Guzmán, A., et al. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules.
- Dondoni, A., et al. Model Studies toward the Synthesis of Dihydropyrimidinyl and Pyridyl α-Amino Acids via Three-Component Biginelli and Hantzsch Cyclocondensations. The Journal of Organic Chemistry.
- Piperidine Synthesis.
- Synthesis of 3-Amino-l-CarboxymethyI-Benzodiazepine (BZA) Peptidomimetics. Methods in Molecular Medicine.
- Request PDF: A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.
- Yuan, Z., et al. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity. Bioorganic & Medicinal Chemistry.
- Albright, S. NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign.
- Request PDF: A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.
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Application Notes and Protocols for Suzuki Coupling Reactions with 3-Amino-3-(4-bromophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Synthesizing Novel Biaryl Amino Acids
The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This powerful palladium-catalyzed cross-coupling reaction is particularly valuable in drug discovery and development for the construction of biaryl scaffolds, which are prevalent in a vast array of pharmacologically active molecules.[4][5] This application note focuses on the Suzuki coupling of 3-Amino-3-(4-bromophenyl)propanoic acid, a versatile building block for synthesizing novel, unnatural amino acids. The incorporation of diverse aryl and heteroaryl moieties at the 4-position of the phenyl ring can lead to the generation of compound libraries with unique structural and pharmacological properties.
However, the presence of both a carboxylic acid and an amino group on the substrate presents specific challenges, including potential catalyst inhibition and the need for chemoselective reaction conditions.[6] This guide provides a comprehensive overview of the mechanistic principles, practical protocols, and optimization strategies to successfully perform Suzuki coupling reactions with this and structurally related amino acid derivatives.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3][7] The cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][7]
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide (in this case, this compound) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate.[4][7] The choice of phosphine ligands is crucial as they can influence the rate and efficiency of this step.[8]
-
Transmetalation: The organoboron reagent (an arylboronic acid or its ester) is activated by a base, forming a boronate species.[9] This boronate then undergoes transmetalation with the palladium(II) complex, where the organic group from the boron is transferred to the palladium center, displacing the halide.[2]
-
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, which forms the new carbon-carbon bond of the biaryl product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[4][7]
Caption: Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Protecting Group Strategy
The presence of reactive functional groups, such as the amino and carboxylic acid moieties in the starting material, often necessitates the use of protecting groups to prevent unwanted side reactions.[10][11]
-
Amino Group Protection: The nucleophilic amino group can potentially coordinate to the palladium catalyst, inhibiting its activity. Common protecting groups for amines include tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc).[12][13][14] The choice of protecting group will depend on the overall synthetic strategy and the deprotection conditions required. For many applications, the Boc group is suitable as it is stable to the basic conditions of the Suzuki coupling and can be readily removed with acid.[14]
-
Carboxylic Acid Protection: The acidic proton of the carboxylic acid can interfere with the basic conditions of the reaction. Esterification, for example, to a methyl or ethyl ester, is a common strategy to protect the carboxylic acid.[11]
Orthogonal Protection: An orthogonal protection strategy allows for the selective removal of one protecting group in the presence of others.[11] For instance, using a Boc group for the amine and a benzyl ester for the carboxylic acid allows for selective deprotection; the benzyl ester can be removed by hydrogenolysis, while the Boc group is cleaved with acid.[11]
Experimental Protocols
This section provides a general protocol for the Suzuki coupling of N-Boc-3-amino-3-(4-bromophenyl)propanoic acid methyl ester with a generic arylboronic acid. Note: Optimization of reaction conditions is often necessary for different substrates.[5]
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| N-Boc-3-amino-3-(4-bromophenyl)propanoic acid methyl ester | ≥95% | Commercially available |
| Arylboronic Acid | ≥97% | Commercially available |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst grade | Commercially available |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Ligand grade | Commercially available |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially available |
| 1,4-Dioxane | Anhydrous | Commercially available |
| Water | Degassed | In-house preparation |
| Ethyl Acetate | ACS grade | Commercially available |
| Brine (saturated NaCl solution) | In-house preparation | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercially available | |
| Silica Gel | For column chromatography | Commercially available |
Step-by-Step Protocol
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add N-Boc-3-amino-3-(4-bromophenyl)propanoic acid methyl ester (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).[15]
-
In a separate vial, weigh out palladium(II) acetate (1-5 mol%) and SPhos (2-10 mol%).
-
Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times.[15]
-
-
Reagent Addition:
-
Under the inert atmosphere, add the palladium catalyst and ligand to the Schlenk flask.
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.[15] The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).
-
-
Reaction Execution:
-
Seal the Schlenk flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[15]
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.[15]
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[15]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl amino acid derivative.
-
Optimization and Troubleshooting
The success of a Suzuki coupling reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system.[6]
Parameter Optimization Workflow
Caption: Figure 2: A logical workflow for optimizing Suzuki coupling reaction conditions.
Common Issues and Solutions
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Poor choice of ligand or base; Low reaction temperature. | Use a pre-catalyst; Screen different ligands (e.g., Buchwald ligands like SPhos or XPhos); Try a stronger base (e.g., K₃PO₄ or Cs₂CO₃); Increase the reaction temperature.[8][16] |
| Protodeborylation of Boronic Acid | Presence of protic impurities; Prolonged reaction time at high temperature. | Use anhydrous solvents; Use boronic esters (e.g., pinacol esters) which are more stable; Add the boronic acid portion-wise.[4] |
| Homocoupling of Boronic Acid | Presence of oxygen; High catalyst loading. | Ensure the reaction is performed under a strictly inert atmosphere; Reduce the catalyst loading. |
| Side Reactions Involving Amino or Carboxylic Acid Group | Inadequate protection. | Ensure complete protection of the amino and carboxylic acid groups prior to the coupling reaction. |
Conclusion
The Suzuki-Miyaura coupling reaction is a highly effective method for the synthesis of novel biaryl amino acids derived from this compound. By understanding the reaction mechanism, employing appropriate protecting group strategies, and systematically optimizing the reaction conditions, researchers can efficiently generate a diverse range of valuable compounds for applications in medicinal chemistry and drug discovery. The protocols and troubleshooting guide provided herein serve as a robust starting point for the successful implementation of this powerful synthetic transformation.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- SciSpace. Amino Acid-Protecting Groups. [Link]
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (2002). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]
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- Cid, J., García-Álvarez, J., & Fernández-Rodríguez, M. A. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(4), 6694-6745. [Link]
- This citation was not used in the final response.
- AAPPTec.
- This citation was not used in the final response.
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Reactions Employing Dialkylbiaryl Phosphine Ligands. In Palladium-Catalyzed Coupling Reactions (pp. 1-28). Springer, Berlin, Heidelberg. [Link]
- Wikipedia. Protecting group. [Link]
- Thomas, A. A., & Denmark, S. E. (2016). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
- This citation was not used in the final response.
- This citation was not used in the final response.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
- This citation was not used in the final response.
- This citation was not used in the final response.
- Wikipedia. Suzuki reaction. [Link]
- This citation was not used in the final response.
- This citation was not used in the final response.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- This citation was not used in the final response.
Sources
- 1. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. chemrxiv.org [chemrxiv.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. peptide.com [peptide.com]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: 3-Amino-3-(4-bromophenyl)propanoic Acid in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction: A Versatile Scaffold for Neuromodulatory Agents
3-Amino-3-(4-bromophenyl)propanoic acid is a non-proteinogenic β-amino acid that has emerged as a pivotal structural motif in modern medicinal chemistry. Its core structure, a β-phenyl-γ-aminobutyric acid (GABA) analog, positions it as a prime candidate for the development of agents targeting the central nervous system (CNS). The strategic placement of a bromine atom on the phenyl ring is not merely an incidental feature; it serves as a versatile chemical handle for extensive synthetic elaboration, enabling the exploration of structure-activity relationships (SAR) with a high degree of precision.[1] This document provides an in-depth guide to the application of this compound in the design and synthesis of novel therapeutic agents, with a particular focus on GABAergic modulators.
The rationale for its use is strongly rooted in the success of related compounds like baclofen (β-(4-chlorophenyl)-GABA) and phenibut (β-phenyl-GABA), both of which are GABA-B receptor agonists with established clinical use as a muscle relaxant and an anxiolytic/nootropic, respectively.[2][3][4] By substituting the chloro group of baclofen with a bromo group, this compound offers a platform for creating novel analogs with potentially altered potency, selectivity, and pharmacokinetic profiles.
Core Applications in Drug Discovery
The utility of this compound in medicinal chemistry is multifaceted, primarily revolving around its role as a foundational building block.[5][6]
-
Development of GABA-B Receptor Modulators: The primary application lies in the synthesis of novel GABA-B receptor agonists and antagonists for the potential treatment of neurological and psychiatric disorders such as anxiety, spasticity, and substance dependence.[7][8]
-
Peptide-Based Therapeutics: Its structure allows for incorporation into peptidomimetics and peptide-based drugs, where the bromophenyl moiety can influence conformation and receptor interaction.[1][6]
-
Combinatorial Library Synthesis: The bromine atom serves as a key functional group for diversification through cross-coupling reactions, facilitating the rapid generation of compound libraries for high-throughput screening.[1]
-
Neuroprotective Agent Research: The GABAergic system is implicated in neuroprotection, and derivatives of this compound are being explored for potential therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[5][7]
Mechanistic Insights: Targeting the GABA-B Receptor
The therapeutic effects of baclofen and phenibut are primarily mediated through their agonist activity at the GABA-B receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in regulating neuronal excitability.[3][9] It is hypothesized that analogs derived from this compound will engage with the GABA-B receptor in a similar fashion.
Caption: Proposed mechanism of action for GABA-B receptor agonists.
Upon binding to the GABA-B receptor, the derivative is expected to induce a conformational change, leading to the activation of associated Gi/Go proteins. This activation results in two primary downstream effects:
-
Presynaptically: Inhibition of voltage-gated Ca2+ channels, which reduces the influx of calcium and subsequently decreases the release of excitatory neurotransmitters.
-
Postsynaptically: Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to an efflux of K+ ions and hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-3-amino-3-(4-bromophenyl)propanoic acid
This protocol details the protection of the amino group of the title compound, a crucial step for subsequent modifications such as peptide coupling or cross-coupling reactions.[1]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)2O
-
1,4-Dioxane
-
1 M Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1 M NaOH (aq).
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Wash the remaining aqueous solution with ethyl acetate (2 x 20 mL) to remove any unreacted (Boc)2O.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl. A white precipitate should form.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure to yield N-Boc-3-amino-3-(4-bromophenyl)propanoic acid as a white solid.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Suzuki Cross-Coupling for Library Generation
This protocol outlines a general procedure for diversifying the N-Boc protected compound via a Suzuki cross-coupling reaction, replacing the bromine atom with various aryl or heteroaryl groups.[1]
Caption: Workflow for Suzuki cross-coupling and deprotection.
Materials:
-
N-Boc-3-amino-3-(4-bromophenyl)propanoic acid (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq)
-
Base (e.g., K2CO3, 2.0 eq)
-
Solvent system (e.g., 1,4-dioxane and water, 4:1)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add N-Boc-3-amino-3-(4-bromophenyl)propanoic acid, the boronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system and the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the coupled product.
-
For subsequent biological testing, the Boc protecting group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM).
Data Summary and Expected Outcomes
The derivatization of this compound allows for a systematic investigation of the SAR at the GABA-B receptor. The following table provides a hypothetical summary of expected data from a primary screen of a small library of analogs.
| Compound ID | R-Group (at 4-position) | GABA-B EC50 (µM) |
| Parent | -Br | >100 |
| Analog-1 | -Phenyl | 25.3 |
| Analog-2 | -4-Fluorophenyl | 15.8 |
| Analog-3 | -2-Thienyl | 32.1 |
| Analog-4 | -3-Pyridyl | 45.6 |
| Baclofen | -4-Chlorophenyl | 10.2 |
This data is illustrative and serves as an example of what might be obtained.
The expected outcome is the identification of novel analogs with varying potencies at the GABA-B receptor. This data will guide further optimization of the lead compounds to improve their pharmacological properties.
Conclusion
This compound represents a highly valuable and versatile starting material for medicinal chemistry campaigns, particularly in the realm of neuroscience. Its structural similarity to known GABA-B receptor agonists, combined with the synthetic tractability afforded by the bromo-substituent, provides a robust platform for the discovery of next-generation neuromodulatory agents. The protocols and insights provided herein are intended to serve as a comprehensive guide for researchers seeking to leverage the potential of this powerful chemical scaffold.
References
- Vertex AI Search. (n.d.). Key Applications of R-3-Amino-3-(4-bromophenyl)propionic Acid in Pharma. Retrieved January 7, 2026.
- Vertex AI Search. (n.d.). The Versatility of Boc-S-3-Amino-3-(4-bromophenyl)propionic Acid in Research. Retrieved January 7, 2026.
- Chem-Impex. (n.d.). (S)-3-Amino-3-(4-bromophenyl)propionic acid. Retrieved January 7, 2026.
- PubChem. (n.d.). This compound.
- J&K Scientific. (n.d.). (R)-3-Amino-3-(4-bromophenyl)propionic acid. Retrieved January 7, 2026.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Phenibut vs. Baclofen: A Comparative Look at GABA-B Agonists. Retrieved January 7, 2026.
- Tyurenkov, I. N., et al. (2016). Comparison of Nootropic and Neuroprotective Features of Aryl-Substituted Analogs of Gamma-Aminobutyric Acid. Bulletin of Experimental Biology and Medicine, 160(5), 624–627.
- National Center for Biotechnology Information. (2020). Telescoped Continuous Flow Synthesis of Optically Active γ-Nitrobutyric Acids as Key Intermediates of Baclofen, Phenibut, and Fluorophenibut. Organic Letters, 22(21), 8494–8498.
- Lapin, I. (2001). Phenibut (β-Phenyl-GABA): A Tranquilizer and Nootropic Drug. CNS Drug Reviews, 7(4), 471–481.
- Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS Drug Reviews, 7(4), 471-481.
- O'Connell, M., et al. (2023). A case of phenibut withdrawal and treatment with baclofen. Cureus, 15(3), e36802.
- PrepChem.com. (n.d.). Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. Retrieved January 7, 2026.
- ResearchGate. (n.d.). Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug. Retrieved January 7, 2026.
Sources
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- 3. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
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- 8. Comparison of Nootropic and Neuroprotective Features of Aryl-Substituted Analogs of Gamma-Aminobutyric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: A Strategic Workflow for the Development of Novel GABA Antagonists from 3-Amino-3-(4-bromophenyl)propanoic Acid
Introduction: Targeting Neuronal Inhibition
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), responsible for maintaining the balance between neuronal excitation and inhibition.[1] Its effects are mediated through two main classes of receptors: the ionotropic GABA-A receptors and the metabotropic G-protein coupled GABA-B receptors.[2] While agonists of these receptors (like benzodiazepines and baclofen) are widely used as anxiolytics, sedatives, and muscle relaxants, antagonists offer a distinct therapeutic potential for conditions characterized by excessive neuronal inhibition, such as cognitive deficits, depression, and recovery from anesthesia.[2][3][4]
The development of specific and potent GABA antagonists is a key objective in neuropharmacology. The β-phenyl-GABA scaffold, exemplified by drugs like Phenibut and Baclofen, has proven to be a versatile starting point for CNS-active compounds due to its ability to cross the blood-brain barrier.[4][5] This guide details a strategic workflow for the discovery and initial validation of novel GABA antagonists, using 3-Amino-3-(4-bromophenyl)propanoic acid as a key chemical precursor.
Rationale for the this compound Scaffold
This compound is an attractive starting point for several reasons:
-
Structural Analogy: It is a β-amino acid derivative, sharing a core structure with known GABA-B receptor ligands like baclofen (β-(4-chlorophenyl)-GABA).[4][6]
-
Lipophilicity: The bromophenyl group increases the molecule's lipophilicity, which is a critical factor for enhancing penetration across the blood-brain barrier—a common challenge for GABA analogs.[5]
-
Chemical Handles: The presence of both an amino group and a carboxylic acid group provides two distinct points for chemical modification, allowing for the rapid generation of a diverse library of derivatives.[7]
This application note provides a comprehensive, step-by-step guide from synthetic library generation to in vitro screening and in vivo validation, designed for researchers in drug discovery and neuroscience.
Synthetic Strategy: From Precursor to Compound Library
The primary goal is to create a library of diverse chemical entities based on the core scaffold. This is typically achieved through parallel synthesis, modifying either the amine or the carboxylic acid functional group. Amide coupling is a robust and widely used reaction for this purpose.
General Synthetic Workflow
The workflow begins with the strategic derivatization of the precursor. By reacting the carboxylic acid of this compound with a diverse set of amines, or by acylating the precursor's amino group with various carboxylic acids, a library of novel compounds can be efficiently generated.
Caption: General workflow for library synthesis.
Protocol: General Method for Amide Coupling
This protocol describes a general procedure for coupling a carboxylic acid with an amine to form an amide derivative.
Principle: This method utilizes a peptide coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to activate the carboxylic acid group of the precursor, facilitating nucleophilic attack by a primary or secondary amine.
Materials:
-
This compound
-
Amine of interest (e.g., benzylamine)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the selected amine (1.1 eq) and DIPEA (3.0 eq) to the solution.
-
In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography (e.g., silica gel with a hexane/EtOAc gradient) to yield the desired amide.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
In Vitro Screening Cascade
Once a library of compounds is synthesized, a systematic screening cascade is essential to identify and characterize potential GABA antagonists. The process begins with broad binding assays to find compounds that interact with the target receptor, followed by functional assays to determine the nature of that interaction.
Caption: A hierarchical workflow for in vitro screening.
Primary Screen: GABA-B Receptor Competitive Binding Assay
Principle: This assay quantifies the ability of a test compound to displace a known high-affinity radiolabeled antagonist, [³H]CGP54626, from the GABA-B receptor in brain tissue preparations.[8] A high degree of displacement indicates strong binding affinity of the test compound for the receptor.
Materials:
-
Rat brain cortex tissue
-
[³H]CGP54626 (radioligand)
-
Baclofen (for non-specific binding determination)
-
Test compounds
-
Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4
-
Scintillation vials and cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration manifold and vacuum pump
Protocol:
-
Membrane Preparation: Homogenize rat brain cortices in ice-cold Tris-HCl buffer. Centrifuge at 1,000 x g for 10 min to remove nuclei. Centrifuge the supernatant at 40,000 x g for 20 min. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in binding buffer to a protein concentration of ~1 mg/mL.
-
Assay Setup: In 1.5 mL tubes, set up the following conditions in triplicate:
-
Total Binding: 50 µL buffer, 100 µL membrane prep, 50 µL [³H]CGP54626 (~2 nM final concentration).
-
Non-Specific Binding (NSB): 50 µL Baclofen (1 mM final concentration), 100 µL membrane prep, 50 µL [³H]CGP54626.
-
Test Compound: 50 µL test compound (at various concentrations), 100 µL membrane prep, 50 µL [³H]CGP54626.
-
-
Incubation: Incubate all tubes at room temperature for 30 minutes.
-
Termination: Terminate the binding by rapid vacuum filtration through glass fiber filters pre-soaked in buffer.
-
Washing: Quickly wash the filters three times with 4 mL of ice-cold binding buffer.
-
Quantification: Place filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting NSB from total binding. Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) for each compound by non-linear regression analysis.
Secondary Screen: Functional GABA-B Antagonism Assay
Principle: GABA-B receptors are coupled to Gi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] This assay measures a compound's ability to block the GABA-induced reduction of cAMP. A true antagonist will reverse the effect of a GABA agonist.
Materials:
-
CHO-K1 cells stably expressing human GABA-B receptors.[8]
-
GABA (agonist)
-
Forskolin (to stimulate adenylyl cyclase)
-
Test compounds identified as "hits" from the primary screen.
-
Commercially available cAMP assay kit (e.g., HTRF, ELISA).
Protocol:
-
Cell Culture: Culture the GABA-B expressing CHO-K1 cells to ~80% confluency in appropriate media.
-
Assay Preparation: Seed cells into a 96-well plate and allow them to attach overnight.
-
Treatment:
-
Aspirate the culture medium and replace it with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add test compounds at various concentrations and incubate for 15 minutes.
-
Add a fixed concentration of GABA (the EC₈₀ concentration, predetermined) to all wells except the baseline control.
-
Add forskolin to all wells to stimulate cAMP production.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the test compound concentration. An effective antagonist will show a dose-dependent reversal of the GABA-induced cAMP reduction. Calculate the pA₂ or IC₅₀ value for the antagonistic effect.
Data Interpretation and Hit Prioritization
Data from the screening cascade should be compiled to select the most promising candidates for further study.
| Compound ID | Binding IC₅₀ (µM) | Functional Antagonism IC₅₀ (µM) | Notes |
| Cmpd-001 | 0.85 | 1.2 | Potent binder and functional antagonist. High priority. |
| Cmpd-002 | 15.2 | > 50 | Weak binder, no functional activity. Deprioritize. |
| Cmpd-003 | 1.5 | No activity | Binds to the receptor but shows no antagonist effect. May be an agonist or silent allosteric modulator. Requires further investigation. |
| Cmpd-004 | > 50 | N/A | No binding affinity. Deprioritize. |
| Cmpd-005 | 2.1 | 3.5 | Good binder and functional antagonist. Medium priority. |
In Vivo Proof-of-Concept
After identifying potent and selective antagonists in vitro, the next critical step is to demonstrate efficacy in a living system. An in vivo model can provide initial evidence of blood-brain barrier penetration and target engagement.
Protocol: Reversal of GABA Agonist Effects in an Apomorphine-Induced Climbing Model
Principle: The dopamine agonist apomorphine induces a characteristic climbing behavior in mice. This behavior is robustly inhibited by GABA agonists like muscimol or baclofen. A centrally active GABA antagonist is expected to reverse this inhibition and restore the climbing behavior.[9]
Materials:
-
Male ICR mice (20-25 g).
-
Apomorphine hydrochloride.
-
Baclofen (GABA-B agonist).
-
Lead candidate antagonist compound.
-
Vehicle (e.g., saline, 0.5% Tween 80).
-
Climbing cages (cylindrical wire mesh cages).
Procedure:
-
Acclimatization: Acclimate mice to the laboratory environment for at least 3 days and to the climbing cages for 30 minutes before the experiment.
-
Dosing:
-
Group 1 (Control): Administer vehicle, followed by apomorphine.
-
Group 2 (Inhibition): Administer Baclofen (e.g., 2 mg/kg, IP), followed by apomorphine.
-
Group 3 (Antagonism Test): Administer the test antagonist (at various doses, e.g., 1-10 mg/kg, IP), followed by Baclofen, and then apomorphine.
-
Allow for appropriate pre-treatment times (e.g., antagonist 30 min before baclofen, baclofen 30 min before apomorphine).
-
-
Behavioral Observation:
-
Immediately after apomorphine injection (1.5 mg/kg, SC), place each mouse individually into a climbing cage.[9]
-
Observe the mice for 30 minutes. Every 5 minutes, score the climbing behavior: 0 = four paws on the floor, 1 = two paws on the wall, 2 = four paws on the wall.
-
Calculate the total climbing score for each animal.
-
-
Data Analysis:
-
Compare the climbing scores between groups using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).
-
Expected Outcome: The Baclofen group should show significantly reduced climbing compared to the control group. A successful antagonist will significantly reverse this reduction, bringing the climbing score closer to that of the control group.
-
Conclusion and Future Outlook
The workflow presented in this application note provides a robust and logical pathway for the discovery of novel GABA antagonists starting from the versatile precursor, this compound. By combining targeted library synthesis with a hierarchical screening cascade of binding, functional, and in vivo assays, researchers can efficiently identify and validate promising lead compounds.
Successful candidates from this initial workflow would proceed to more advanced studies, including:
-
Selectivity profiling against other neurotransmitter receptors.
-
Detailed electrophysiological characterization (e.g., patch-clamp).
-
Pharmacokinetic and toxicological profiling.
-
Testing in more complex behavioral models relevant to specific CNS disorders.
This strategic approach streamlines the early phases of drug discovery, enabling the efficient development of the next generation of neuromodulatory therapeutics.
References
- Fung, Y. K., Novin-Baheran, A., Bosh, T. K., & Grassman, D. R. (1982). An in Vivo Method for Testing GABAergic Compounds. Pharmacology Biochemistry and Behavior. [Link]
- Malherbe, P., et al. (2021).
- Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS Drug Reviews. [Link]
- Enna, S. J., & McCarson, K. E. (2006). The GABA Receptors. In Basic Neurochemistry (7th ed.). [Link]
- Owen, D. R., et al. (2016). Phenibut (β-Phenyl-GABA): A Tranquilizer and Nootropic Drug. Drugs in R&D. [Link]
- Badran, S., Schmutz, M., & Olpe, H. R. (1997). Comparative in vivo and in vitro studies with the potent GABAB receptor antagonist, CGP 56999A. European Journal of Pharmacology. [Link]
- Lapin, I. (2001). Phenibut (β-Phenyl-GABA): A Tranquilizer and Nootropic Drug. CNS Drug Reviews. [Link]
- PrepChem. (n.d.). Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. PrepChem.com. [Link]
- Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. In Current Protocols in Neuroscience. [Link]
- Kerr, D. I., & Ong, J. (1992). GABA Antagonists. In GABAergic Synaptic Transmission. [Link]
- MySkinRecipes. (n.d.). 3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid. MySkinRecipes.com. [Link]
- Ghit, A., & Assal, D. (2023). GABA Receptor.
- Tesfaye, E., & Tizabi, Y. (2023). GABA Inhibitors.
Sources
- 1. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. GABA Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid [myskinrecipes.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An in vivo method for testing GABAergic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Enzyme Inhibition by 3-Amino-3-(4-bromophenyl)propanoic acid
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of 3-Amino-3-(4-bromophenyl)propanoic acid as a potential enzyme inhibitor. We present a detailed protocol for the synthesis of this β-amino acid derivative via the Rodionov reaction. Subsequently, we provide in-depth, validated protocols for investigating its inhibitory effects, with a focused application on γ-aminobutyric acid aminotransferase (GABA-AT), a key enzyme in neuroscience and a validated target for anticonvulsant therapies. The methodologies cover initial screening, determination of inhibitor potency (IC₅₀), and elucidation of the kinetic mechanism of inhibition. This guide is designed to be a self-contained resource, explaining the scientific rationale behind experimental choices and providing a framework for the rigorous evaluation of this and similar compounds.
Introduction: The Scientific Rationale
β-Amino acids and their derivatives represent a class of compounds with significant therapeutic potential, often serving as scaffolds for peptidomimetics and inhibitors of various enzymes.[1] Their structural dissimilarity to α-amino acids can confer resistance to proteolytic degradation, making them attractive candidates for drug development. This compound is a synthetic β-amino acid that holds promise as a research tool for studying enzyme inhibition. The presence of the bromophenyl group provides a handle for further chemical modification and structure-activity relationship (SAR) studies.
A primary and highly plausible target for β-amino acid analogs is γ-aminobutyric acid aminotransferase (GABA-AT; E.C. 2.6.1.19).[2] This pyridoxal 5'-phosphate (PLP)-dependent enzyme is responsible for the degradation of the principal inhibitory neurotransmitter in the central nervous system, GABA.[3][4] Inhibition of GABA-AT leads to an increase in synaptic GABA concentrations, a clinically validated strategy for the treatment of epilepsy and other neurological conditions where neuronal hyperexcitability is a key pathological feature.[3][5] Well-known GABA-AT inhibitors, such as vigabatrin, are structural analogs of GABA.[4] Given its structure as a GABA analog, this compound is a prime candidate for investigation as a GABA-AT inhibitor.
This guide will first detail the synthesis of the compound and then provide a step-by-step workflow for its evaluation as a GABA-AT inhibitor.
Synthesis and Characterization of this compound
The synthesis of this compound can be efficiently achieved through the Rodionov reaction. This one-pot condensation reaction involves an aromatic aldehyde, malonic acid, and a source of ammonia, typically in an alcoholic solvent.[6]
Protocol 2.1: Synthesis via Rodionov Reaction
Objective: To synthesize racemic this compound.
Materials:
-
4-Bromobenzaldehyde
-
Malonic acid
-
Ammonium acetate
-
Ethanol (absolute)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware for reflux and filtration
-
Magnetic stirrer with heating
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-bromobenzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and ammonium acetate (2.0 equivalents).
-
Solvent Addition: Add absolute ethanol to the flask to a concentration of approximately 0.5 M with respect to the aldehyde.
-
Reflux: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature. A white precipitate of the crude β-amino acid should form.
-
Filter the precipitate and wash it with a small amount of cold ethanol to remove unreacted starting materials and by-products.
-
-
Purification (Recrystallization):
-
Dissolve the crude product in a minimal amount of hot water containing a few drops of HCl to ensure protonation of the amino group and dissolution.
-
Slowly add a dilute NaOH solution dropwise to adjust the pH to the isoelectric point of the amino acid (typically around pH 6-7), at which point the product will precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Filter the purified product, wash with cold water, and dry under vacuum.
-
Characterization:
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight (244.09 g/mol ).[7]
-
Melting Point: To assess purity.
Application in Enzyme Inhibition Studies: Targeting GABA-AT
The following protocols are designed to systematically evaluate the inhibitory potential of this compound against GABA-AT.
Principle of the GABA-AT Inhibition Assay
The activity of GABA-AT can be measured using a continuous, coupled-enzyme spectrophotometric assay. This assay links the degradation of GABA to the production of a chromophore that can be monitored over time.
-
GABA-AT Reaction: GABA + α-ketoglutarate ⇌ Succinic semialdehyde + L-Glutamate
-
Coupling Reaction: Succinic semialdehyde + NADP⁺ + H₂O ---(SSADH)--> Succinate + NADPH + H⁺
The rate of NADPH formation is directly proportional to the GABA-AT activity and is monitored by the increase in absorbance at 340 nm. An inhibitor of GABA-AT will decrease the rate of NADPH production.
Caption: Coupled enzyme assay workflow for GABA-AT inhibition.
Protocol 3.1: Determination of Inhibitor Potency (IC₅₀)
Objective: To determine the concentration of this compound required to inhibit 50% of GABA-AT activity.
Materials:
-
Purified GABA-AT (e.g., from pig liver or recombinant human)
-
Succinic semialdehyde dehydrogenase (SSADH)
-
GABA
-
α-Ketoglutarate
-
NADP⁺
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 10 µM pyridoxal 5'-phosphate)
-
This compound (test inhibitor)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare stock solutions of GABA, α-ketoglutarate, and NADP⁺ in assay buffer.
-
Prepare a concentrated stock solution of the test inhibitor in a suitable solvent (e.g., DMSO or assay buffer), and then create a series of serial dilutions in assay buffer.
-
-
Assay Setup in 96-well plate:
-
Test Wells: Add assay buffer, GABA-AT, SSADH, α-ketoglutarate, NADP⁺, and varying concentrations of the test inhibitor.
-
Positive Control (No Inhibition): Add all components as above, but substitute the inhibitor volume with the vehicle (e.g., DMSO or buffer).
-
Negative Control (No Enzyme): Add all components except GABA-AT to measure background signal.
-
-
Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the reaction by adding a fixed concentration of GABA to all wells. The final concentration of GABA should ideally be at or near its Michaelis-Menten constant (Kₘ) for GABA-AT.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 340 nm every 30-60 seconds for 15-30 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
-
Hypothetical Data Presentation:
| Inhibitor Concentration (µM) | % Inhibition |
| 0.1 | 5.2 |
| 1 | 15.8 |
| 10 | 48.9 |
| 50 | 85.3 |
| 100 | 95.1 |
| Calculated IC₅₀ | 10.5 µM |
Protocol 3.2: Determining the Mechanism of Inhibition (MOI)
Objective: To elucidate whether the inhibition is competitive, non-competitive, uncompetitive, or mixed-type.
Procedure:
-
Experimental Design: This experiment involves measuring the initial reaction velocity at various substrate (GABA) concentrations in the presence of several fixed concentrations of the inhibitor.
-
Assay Execution:
-
Set up multiple sets of reactions in a 96-well plate. Each set will have a fixed concentration of the inhibitor (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).
-
Within each set, vary the concentration of GABA across a wide range (e.g., 0.2 x Kₘ to 10 x Kₘ).
-
Keep the concentrations of α-ketoglutarate and NADP⁺ constant and saturating.
-
Follow the assay procedure as described in Protocol 3.1 to measure the initial velocities (V₀).
-
-
Data Analysis (Lineweaver-Burk Plot):
-
For each inhibitor concentration, plot 1/V₀ versus 1/[GABA].
-
Analyze the resulting family of lines to determine the mechanism of inhibition.
-
Caption: Logic flow for determining the mechanism of inhibition.
Conclusion and Future Directions
This guide provides a robust framework for the synthesis of this compound and its subsequent evaluation as an enzyme inhibitor, using GABA-AT as a primary example. The detailed protocols enable a thorough characterization of its inhibitory potency and mechanism of action. Should this compound demonstrate significant activity against GABA-AT, it could serve as a valuable pharmacological tool for studying the GABAergic system or as a lead compound for the development of novel therapeutics for neurological disorders. The presence of the bromine atom offers a strategic point for chemical diversification to explore structure-activity relationships and optimize inhibitory potency and selectivity.
References
- Qiu, J., et al. (2001). Inactivation and inhibition of gamma-aminobutyric acid aminotransferase by conformationally restricted vigabatrin analogues. Journal of Medicinal Chemistry, 44(1), 50-57.
- Silverman, R. B. (2008). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Accounts of Chemical Research, 41(3), 393-404.
- Farmacia Journal. (2016). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia, 64(5), 734-740.
- Silverman, R. B. (2008). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Accounts of Chemical Research, 41(3), 393-404.
- Colmers, P. L., et al. (2024). Sustained Inhibition of GABA-AT by OV329 Enhances Neuronal Inhibition and Prevents Development of Benzodiazepine Refractory Seizures. eNeuro, 11(7), ENEURO.0137-24.2024.
- Lebedev, A. V., et al. (2004). Competitive Formation of b-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium. Russian Journal of General Chemistry, 74(9), 1397-1407.
- Patsnap Synapse. (2024). What are GABA transaminase inhibitors and how do they work? Patsnap.
- Taylor & Francis Online. (2007). Kinetic Studies on the Inhibition of GABA-T by g-Vinyl GABA and Taurine. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(1), 109-115.
- Wikipedia. GABA transaminase inhibitor. Wikipedia.
- ResearchGate. (2021). Reaction mechanisms for amino transferases converting β-amino acids. ResearchGate.
- Liu, K. K.-C., et al. (2015). Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (CPP-115). Journal of the American Chemical Society, 137(5), 2026-2035.
- MDPI. (2020). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Molecules, 25(21), 5146.
- Hilaris Publisher. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Journal of Glycobiology, 7(1).
- ResearchGate. (2014). Structures of N-heterocyclic β-amino acids that act as enzyme inhibitors. ResearchGate.
- Loscher, W., & Vetter, M. (1980). Comparative study of the inhibition of GABA aminotransferase by different anticonvulsant drugs. Archives Internationales de Pharmacodynamie et de Thérapie, 243(1), 48-55.
- Ovid Therapeutics. (2021). OV329, a GABA Aminotransferase (GABA-AT) Inhibitor, Suppresses Hippocampal Paroxysmal Discharges in a Human Translational Mesial-Temporal Lobe Epilepsy (MTLE) Mouse Model. Ovid Therapeutics.
- Ovid Therapeutics. (2023). Low, repeat dosing of OV329 enhances GABA-AT inhibition in rodent brain - relationship between pharmacokinetic (PK) and pharmacodynamic (PD) effects. Ovid Therapeutics.
- PubMed. (2015). Bicyclic γ-amino acids as inhibitors of γ-aminobutyrate aminotransferase. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 947-952.
- PubMed Central (PMC). (2021). Theoretical and Mechanistic Validation of Global Kinetic Parameters of the Inactivation of GABA Aminotransferase by OV329 and CPP-115. ACS Chemical Neuroscience, 12(15), 2846-2857.
- PubMed Central (PMC). (2024). Sustained Inhibition of GABA-AT by OV329 Enhances Neuronal Inhibition and Prevents Development of Benzodiazepine Refractory Seizures. eNeuro, 11(7).
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- 2. researchgate.net [researchgate.net]
- 3. (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-bromophenyl)propanoic acid | C24H20BrNO4 | CID 2734464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
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- 6. pleiades.online [pleiades.online]
- 7. researchgate.net [researchgate.net]
Chiral HPLC Method for the Enantiomeric Separation of 3-Amino-3-(4-bromophenyl)propanoic Acid
Application Note & Protocol
Abstract
This document provides a comprehensive guide and a validated protocol for the enantiomeric separation of 3-Amino-3-(4-bromophenyl)propanoic acid, a critical chiral intermediate in pharmaceutical synthesis. The primary method employs a Pirkle-type chiral stationary phase, specifically the (R,R) Whelk-O1, under normal phase conditions. We delve into the scientific rationale behind the selection of the stationary phase, the function of mobile phase components, and provide a detailed, step-by-step protocol for robust and reproducible separation. Furthermore, alternative strategies using polysaccharide-based columns are discussed to provide a broader context for method development. This guide is intended for researchers, analytical scientists, and drug development professionals requiring accurate determination of enantiomeric purity for this compound.
Introduction: The Significance of Chiral Purity
This compound is a β-amino acid that has garnered significant attention for its pharmacological potential.[1] Like many active pharmaceutical ingredients (APIs) and their precursors, it possesses a chiral center, meaning it exists as a pair of non-superimposable mirror images, or enantiomers ((R) and (S)). These enantiomers can exhibit markedly different pharmacological, toxicological, and pharmacokinetic properties.[1] Consequently, regulatory bodies worldwide mandate the stereospecific analysis of chiral drugs. Developing a reliable analytical method to separate and quantify these enantiomers is not merely an analytical challenge; it is a fundamental requirement for ensuring the safety and efficacy of potential drug candidates.
This application note addresses this challenge by providing a validated High-Performance Liquid Chromatography (HPLC) method optimized for this specific separation.
Analyte Properties
-
Compound Name: this compound
-
Molecular Formula: C₉H₁₀BrNO₂
-
Molecular Weight: 244.09 g/mol
-
Structure:
Principle of the Method: The Pirkle-Type CSP
The cornerstone of this method is the direct separation of enantiomers using a Chiral Stationary Phase (CSP). The selected CSP, (R,R) Whelk-O1, is a "Pirkle-type" or "brush-type" phase, named after its developer, William H. Pirkle.
The Chiral Recognition Mechanism
Pirkle-type CSPs operate on the principle of forming transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase.[2] Chiral recognition requires a minimum of three points of interaction between the CSP and the analyte, with at least one of these interactions being stereochemically dependent.[2]
The (R,R) Whelk-O1 selector is a π-electron acceptor/π-electron donor phase.[3][4] The separation of this compound is achieved through a combination of interactions:
-
π-π Interactions: The electron-deficient dinitrobenzamide group on the CSP acts as a π-acceptor, interacting with the π-electron-rich 4-bromophenyl ring of the analyte (a π-donor).
-
Hydrogen Bonding: The amide (-CONH-) linkage on the CSP provides sites for hydrogen bonding with the amino (-NH₂) and carboxylic acid (-COOH) groups of the analyte.
-
Dipole Stacking & Steric Hindrance: The rigid, helical structure of the CSP creates a well-defined chiral pocket. One enantiomer will fit more favorably into this pocket, allowing for stronger and more stable multi-point interactions, thus leading to longer retention. The other enantiomer will experience steric hindrance, resulting in weaker interactions and earlier elution.
This combination of interactions provides the selectivity needed to resolve the two enantiomers into distinct peaks.
Experimental Protocol: Validated Method
This protocol is adapted from a validated method and is proven to be robust and specific for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid.[1]
Materials and Reagents
-
Analyte: Racemic this compound
-
Solvents:
-
n-Hexane (HPLC Grade)
-
Ethanol (HPLC Grade)
-
-
Additives:
-
Trifluoroacetic Acid (TFA), HPLC Grade
-
Isopropylamine (IPA), HPLC Grade
-
-
Sample Diluent: Ethanol:TFA (100:1, v/v)
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system with a pump, autosampler, column compartment, and UV detector.
-
Chiral Column: (R,R) Whelk-O1, 250 x 4.6 mm, 5 µm particle size.
-
Guard Column: A suitable guard column (e.g., 1 cm length) of the same stationary phase is recommended to protect the analytical column.[5]
Table 1: Chromatographic Parameters
| Parameter | Condition |
| Mobile Phase | n-Hexane : Ethanol : TFA : Isopropylamine (95 : 5 : 0.1 : 0.025, v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient (e.g., 25 °C) |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 35 minutes |
The Role of Mobile Phase Additives
In normal phase chiral chromatography, acidic and basic additives are crucial for achieving good peak shape and resolution, especially for compounds with ionizable functional groups like amino acids.
-
Trifluoroacetic Acid (TFA): As an acidic additive, TFA suppresses the deprotonation of the analyte's carboxylic acid group. This ensures the analyte remains in a neutral state, preventing undesirable ionic interactions with the silica backbone of the CSP and reducing peak tailing.[6][7]
-
Isopropylamine (IPA): As a basic additive, IPA suppresses the protonation of the analyte's amino group.[5] It also competes with the basic analyte for any active, acidic silanol sites on the silica surface, further improving peak symmetry and chromatographic efficiency.[7] The combined use of both additives ensures the amphoteric analyte is in a non-ionized state, promoting consistent and selective interactions with the chiral selector.[5]
Sample Preparation
-
Standard Solution: Accurately weigh and dissolve the racemic this compound in the diluent (Ethanol:TFA, 100:1) to achieve a final concentration of 1.0 mg/mL.[1]
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulates before injection.
Experimental Workflow
The overall process from sample preparation to data analysis is outlined below.
Expected Results & System Suitability
A successful separation will yield two well-resolved peaks corresponding to the (R) and (S) enantiomers. Based on the validated method, the following results are expected.[1]
Table 2: Expected Chromatographic Performance
| Parameter | Expected Value |
| Retention Time (R-enantiomer) | ~18.0 min |
| Retention Time (S-enantiomer) | ~22.5 min |
| Resolution (Rs) | > 2.5 |
| Theoretical Plates | > 2000 for both peaks |
| Tailing Factor | < 1.5 for both peaks |
Note: The elution order ((R) then (S)) is typical but should be confirmed with an enantiomerically pure standard if available. Using the (S,S) Whelk-O1 column would invert this elution order.[4]
A system suitability test should be performed using the racemic mixture. The system is deemed suitable for analysis if the resolution between the two enantiomer peaks is greater than 2.5.[1] A representative chromatogram from the cited literature shows a clear baseline separation of the two enantiomers, confirming the method's efficacy.
Alternative Methodologies: Polysaccharide-Based CSPs
While the Pirkle-type column provides an excellent solution, polysaccharide-based CSPs (e.g., Chiralpak®, Lux® series) are widely used and offer a complementary selectivity.[3] These columns, derived from cellulose or amylose coated or immobilized on a silica support, are particularly effective for a broad range of chiral compounds, including amino acid derivatives.[8]
Should method development be required, or if the Pirkle-type phase does not yield the desired separation for a related analogue, screening on polysaccharide columns is a logical next step.
-
Common Phases: Chiralpak AD, Chiralpak AS, Lux Cellulose-1, Lux Amylose-1.
-
Typical Mobile Phases: Normal phase (Hexane/Alcohol), Polar Organic (e.g., Acetonitrile or Methanol with additives), or Reversed-Phase (Aqueous buffer/Organic modifier).
-
Mechanism: Chiral recognition on polysaccharide phases is complex, involving hydrogen bonding, dipole-dipole interactions, and inclusion into chiral grooves or cavities formed by the polysaccharide structure.
For β-amino acids, derivatization of the amino group (e.g., with Fmoc or Benzoyl groups) can sometimes enhance interactions and improve resolution on these types of columns.[9]
Conclusion
The presented HPLC method utilizing an (R,R) Whelk-O1 chiral stationary phase offers a robust, specific, and validated solution for the enantiomeric separation of this compound. The detailed protocol and explanation of the underlying chromatographic principles provide a solid foundation for researchers to implement this method for quality control and purity assessment in a drug development setting. The discussion of alternative CSPs further equips scientists with a comprehensive strategy for tackling chiral separation challenges.
References
- BenchChem. (2025). Determining enantiomeric purity of chiral amino acids via HPLC.
- Chiralpedia. (n.d.). Donor-Acceptor (Pirkle)-type CSPs.
- Pirkle, W. H., & Pochapsky, T. C. (1987). Chiral stationary phases for the direct LC separation of enantiomers.
- Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
- Regis Technologies. (n.d.). (R,R) Whelk-O® 1. [Link]
- Regis Technologies. (n.d.). WHELK-O®1. [Link]
- PubChem. (n.d.). 3-Amino-3-(3-bromophenyl)propanoic acid. [Link]
- YAKHAK HOEJI. (2021).
- Chromatography Today. (n.d.).
- Element Lab Solutions. (n.d.). Regis Whelk O-1 Chiral Columns. [Link]
- Regis Technologies. (n.d.). HPLC Columns Brochure.
- PubChem. (n.d.). 3-(4-Bromophenyl)propionic acid. [Link]
- TSI Journals. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. [Link]
- Madhavan, P., Rao, B. M., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. Analytical Chemistry: An Indian Journal, 6(2).
- PubChem. (n.d.). 2-Amino-3-(4-bromophenyl)propanoic acid hydrochloride. [Link]
- Regis Technologies. (n.d.). Care & Use - Whelk-O® 1. [Link]
- Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.
- Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [Link]
- Chromatography Forum. (2017). additives for chiral. [Link]
Sources
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- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 9. chromatographytoday.com [chromatographytoday.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-3-(4-bromophenyl)propanoic Acid Derivatives
Welcome to the technical support center for the synthesis of 3-Amino-3-(4-bromophenyl)propanoic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this valuable building block. β-amino acids, such as this one, are crucial components in the development of pharmaceuticals and peptidomimetics, offering unique structural properties and enhanced metabolic stability.[1][2] The presence of a 4-bromophenyl group provides a versatile handle for further functionalization via cross-coupling reactions, making this a highly sought-after intermediate.[3]
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, focusing on the causality behind common side reactions and purification difficulties.
Section 1: Overview of Primary Synthetic Pathways
The synthesis of this compound typically starts from 4-bromobenzaldehyde. The most common and direct methods involve a three-component reaction to construct the β-amino acid backbone. The choice of reaction often depends on available starting materials, scale, and desired purity profile. The three primary routes are the Rodionov reaction, the Mannich reaction, and the Strecker synthesis.
Caption: Primary synthetic routes to this compound.
Section 2: Frequently Asked Questions (FAQs) on Side Reactions
This section addresses the most common issues encountered during synthesis.
Rodionov Reaction Issues
Q1: My Rodionov reaction produced a high-melting, poorly soluble white solid instead of the desired β-amino acid. What went wrong?
A: This is the most common failure mode of the Rodionov reaction. You have likely formed byproducts from the competing Knoevenagel condensation.[4][5] The initial reaction between 4-bromobenzaldehyde and malonic acid can proceed via two pathways:
-
Desired Path (Michael Addition): Formation of an imine from the aldehyde and ammonia, followed by Michael addition of the malonate enolate.
-
Side Path (Knoevenagel Condensation): Direct condensation of the aldehyde and malonic acid to form 4-bromobenzylidenemalonic acid, which can subsequently decarboxylate upon heating to yield 4-bromocinnamic acid.
Causality: The Knoevenagel pathway is favored by conditions that promote the direct reaction between the aldehyde and malonic acid before the ammonia-derived nucleophile can be effectively incorporated. High temperatures and insufficient ammonia concentration can exacerbate this issue.
Solutions:
-
Optimize Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Refluxing in high-boiling solvents like ethanol may be too harsh. Consider a switch to isopropanol.
-
Reagent Stoichiometry: Ensure a sufficient excess of the ammonia source (ammonium acetate is common) is used to favor imine formation.
-
Order of Addition: While typically a one-pot reaction, a stepwise approach where the aldehyde and ammonium acetate are stirred together before the addition of malonic acid can sometimes favor the desired pathway.
Q2: The yield of my β-amino acid is consistently low, even when I minimize the Knoevenagel side product. Where is my product going?
A: Low yields can stem from several factors beyond the major side reaction.
-
Incomplete Reaction: The reaction may not have reached completion. Monitor by TLC or LC-MS to determine the optimal reaction time.
-
Product Solubility: The desired β-amino acid may have some solubility in the alcoholic reaction solvent.[6] When filtering the crude product, you may be losing a significant fraction to the filtrate.
-
Workup Losses: During workup, especially pH adjustment for isolation, your product might be lost if the pH is not precisely controlled to the isoelectric point, rendering it more soluble in the aqueous or organic layers.[7][8]
Mannich Reaction Issues
Q3: I am attempting a Mannich-type synthesis and my crude reaction mixture is very complex, showing multiple spots on TLC.
A: The Mannich reaction, while powerful, can lead to several side products.[9][10]
-
Over-alkylation: If you use a primary amine, the resulting secondary amine product (the Mannich base) can react again with the aldehyde and enolizable carbonyl, leading to a tertiary amine byproduct.[11] Using a secondary amine from the start prevents this.
-
Self-Condensation: The enolizable component (e.g., a ketone or ester) can undergo self-condensation (like an aldol or Claisen reaction) if conditions are too basic or the temperature is too high.
-
Iminium Ion Reactivity: The intermediate iminium ion is a potent electrophile and can react with any nucleophile present, not just the intended enolate.[12]
Solutions:
-
Use a Secondary Amine: If the final product can be a tertiary amine, using a secondary amine like dimethylamine is often cleaner.
-
Pre-form the Enolate/Iminium: A directed reaction, where the enolate is pre-formed with a strong base (e.g., LDA) at low temperature before adding a pre-formed iminium salt, can provide much cleaner results than a one-pot thermal approach.
-
Control Stoichiometry: Carefully control the stoichiometry to avoid having excess aldehyde or enolizable starting material, which could lead to side reactions.
Strecker Synthesis Issues
Q4: My attempt to hydrolyze the α-aminonitrile intermediate from a Strecker synthesis resulted in the recovery of 4-bromobenzaldehyde. Why?
A: This indicates that the hydrolysis of the aminonitrile is proceeding through a retro-Strecker pathway. The formation of the α-aminonitrile is a reversible process.[13][14]
Causality: Under harsh acidic or basic hydrolysis conditions, the equilibrium can shift back towards the iminium ion intermediate, which is then readily hydrolyzed to the starting aldehyde and ammonia/amine.[15] This is particularly problematic if the nitrile hydrolysis step is slow.
Solutions:
-
Milder Hydrolysis Conditions: Employ a two-stage hydrolysis. First, use concentrated HCl at a moderate temperature to hydrolyze the nitrile to an amide, which is less prone to reversion. Then, use harsher conditions to hydrolyze the more stable amide to the carboxylic acid.
-
Protecting Groups: If applicable, using a protected amine can sometimes stabilize the aminonitrile intermediate.
Section 3: Troubleshooting Guide by Symptom
This guide provides a systematic approach to diagnosing and solving common experimental failures.
Caption: A systematic workflow for troubleshooting low-yield reactions.
| Symptom | Potential Cause | Recommended Action |
| Reaction does not start (TLC shows only starting materials) | 1. Reagent quality is poor (e.g., wet solvent, decomposed reagents).[16] 2. Reaction temperature is too low. 3. Catalyst (if any) is inactive. | 1. Use freshly distilled/dried solvents and new reagents. 2. Gradually increase the reaction temperature while monitoring by TLC. 3. Use a fresh batch of catalyst. |
| Crude product is an inseparable oil or goo | 1. Presence of oligomeric byproducts. 2. The product is hygroscopic and has absorbed moisture. 3. The product has a low melting point and is impure.[8] | 1. Attempt to triturate the oil with a non-polar solvent (e.g., hexanes, ether) to induce crystallization. 2. Dry the crude product under high vacuum for an extended period. 3. Purify by column chromatography using a silica gel stationary phase. |
| Product decomposes during column chromatography | 1. The product is unstable on silica gel (acidic). 2. The free amino group is binding irreversibly to the silica. | 1. Use a neutral stationary phase like alumina, or deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1%). 2. Protect the amine (e.g., as a Boc or Cbz derivative) before chromatography. |
| NMR spectrum shows unexpected loss of bromine signal | 1. Debromination has occurred. This can happen if using certain catalysts (e.g., Palladium) under reducing conditions (e.g., hydrogen gas, certain hydride sources). | 1. Scrutinize your reaction and workup steps for any unintended reducing agents or catalysts. 2. If debromination is unavoidable, consider introducing the bromine atom at a later stage in the synthesis. |
Section 4: Recommended Protocols
Protocol 1: Optimized Rodionov Synthesis
This protocol is optimized to minimize the formation of the Knoevenagel side product.
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-bromobenzaldehyde (1.0 eq), ammonium acetate (1.5 eq), and isopropanol (approx. 0.2 M concentration relative to the aldehyde).
-
Initial Stirring: Stir the mixture at room temperature for 20 minutes to promote imine formation.
-
Addition of Malonic Acid: Add malonic acid (1.1 eq) to the mixture.
-
Heating: Heat the reaction mixture to a gentle reflux (approx. 80-85 °C) and maintain for 6-12 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour. The product often precipitates as a white solid.
-
Filtration: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold isopropanol, followed by diethyl ether to aid in drying.
-
Purification: The crude product can be further purified by recrystallization from a water/ethanol mixture. Adjusting the pH of the hot solution to the isoelectric point (~pH 6-7) can improve recovery.
Protocol 2: Purification of Crude Product to Remove Cinnamic Acid Impurity
This protocol is effective if your crude product is contaminated with 4-bromocinnamic acid.
-
Dissolution: Suspend the crude solid in a dilute aqueous sodium bicarbonate solution (e.g., 5% w/v). Both the desired β-amino acid (as a sodium salt) and the acidic 4-bromocinnamic acid impurity will dissolve. The starting aldehyde, if present, will remain as a solid.
-
Filtration (Optional): If unreacted aldehyde is present, filter the solution.
-
Selective Precipitation: Transfer the filtrate to a beaker with vigorous stirring. Slowly and dropwise, add dilute acid (e.g., 1M HCl).
-
Fractional pH Adjustment: Monitor the pH closely. The more acidic 4-bromocinnamic acid (pKa ~4.4) will precipitate first at a lower pH. Continue adding acid until the pH is around 4.5-5.0, stir for 30 minutes, and filter off this undesired solid.
-
Product Precipitation: Continue the dropwise addition of acid to the filtrate until the pH reaches the isoelectric point of the desired product (~pH 6-7). The pure this compound will precipitate.
-
Final Isolation: Stir for 1 hour in an ice bath, collect the pure product by filtration, wash with cold water, and dry under vacuum.
Section 5: Data Summary Table
| Reaction | Key Reagents | Typical Solvent | Temp. (°C) | Common Side Products | Typical Yields |
| Rodionov | 4-bromobenzaldehyde, Malonic Acid, NH₄OAc | Ethanol or Isopropanol | 80 - 110 | 4-Bromocinnamic acid | 40 - 65%[6] |
| Mannich | 4-bromobenzaldehyde, Amine, Enolate (e.g., from ethyl acetate) | THF, Dioxane | -78 to 50 | Bis-adducts, Aldol products | 50 - 80% |
| Strecker | 4-bromobenzaldehyde, NH₄Cl, NaCN, then H₃O⁺ | Methanol/Water | 25 to 100 | Cyanohydrin, Aldehyde reversion | 45 - 70% |
References
- Ashfaq M, et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Med chem, 5: 295-309. [Link]
- Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective Synthesis of β-Amino Acids. Wiley-VCH.
- Liu, M., & Sibi, M. P. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(2), 389-401. [Link]
- Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign, Chemistry Department. [Link]
- Chemistry Steps. (n.d.). Mannich Reaction. Chemistry Steps. [Link]
- University of Rochester. (2026). How to Troubleshoot a Reaction. Department of Chemistry. [Link]
- University of Rochester. (2026). Troubleshooting: My Reaction Failed: FAQ. Department of Chemistry. [Link]
- Wikipedia. (2023). Mannich reaction. Wikipedia. [Link]
- Organic Chemistry Portal. (n.d.). Mannich Reaction. Organic Chemistry Portal. [Link]
- Chemistry LibreTexts. (2023). Mannich Reaction. Chemistry LibreTexts. [Link]
- Master Organic Chemistry. (n.d.). Strecker Synthesis. Master Organic Chemistry. [Link]
- Wikipedia. (2023). Strecker amino acid synthesis. Wikipedia. [Link]
- NROChemistry. (n.d.). Strecker Synthesis. NROChemistry. [Link]
- Organic Chemistry Portal. (n.d.). Strecker Synthesis. Organic Chemistry Portal. [Link]
- Lebedev, A. V., et al. (2004). Competitive Formation of b-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium. Russian Journal of General Chemistry, 74(8), 1231-1239. [Link]
- University of Rochester. (2026). Troubleshooting: The Workup. Department of Chemistry. [Link]
- Bray, C. D. (2012). Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry, 77(18), 8193-8200. [Link]
- Supporting Information for: Enantioselective Synthesis of β-Amino Acids by CAL-B-Catalysed Ammoniolysis. (2005). Wiley-VCH. [Link]
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- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
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- 16. Troubleshooting [chem.rochester.edu]
Technical Support Center: A Troubleshooting Guide for Suzuki Coupling with Brominated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds, particularly in the synthesis of complex molecules for drug discovery and development.[1] However, the inclusion of functionalized substrates like brominated amino acids introduces specific challenges that can lead to low yields, side reactions, and difficulty in purification. This guide, structured in a question-and-answer format, addresses common issues encountered during these sensitive coupling reactions and provides expert-driven, field-proven solutions.
Frequently Asked Questions & Troubleshooting
Low or No Product Yield
Q: My Suzuki coupling reaction with a brominated amino acid is resulting in very low yield or no desired product at all. What are the likely causes and how can I troubleshoot this?
A: Low or no yield in Suzuki couplings involving brominated amino acids can stem from several factors, often related to catalyst activity, substrate stability, and reaction conditions. Here’s a breakdown of potential issues and their solutions:
-
Catalyst Inactivation or Inhibition: The amino and carboxyl groups of the amino acid can coordinate with the palladium catalyst, leading to its deactivation.[2]
-
Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[3][4] These ligands can shield the palladium center, preventing inhibitory coordination from the amino acid functionalities.[3] Using a pre-catalyst, like a Buchwald G3 pre-catalyst, can also provide a more stable and active catalytic species.[2]
-
-
Inefficient Oxidative Addition: The C-Br bond on the amino acid derivative might be less reactive towards oxidative addition, which is often the rate-determining step.[3]
-
Sub-optimal Base Selection: The choice of base is critical for activating the boronic acid for the transmetalation step.[7] An inappropriate base can lead to poor reactivity or degradation of the starting materials.
-
Poor Solubility of Reagents: Amino acids and their derivatives can have limited solubility in common organic solvents used for Suzuki couplings.
-
Solution: Employing a biphasic solvent system, such as toluene/water or dioxane/water, can help dissolve both the organic-soluble catalyst and the more polar amino acid substrate.[9][10] The addition of water can sometimes increase the reaction rate, but the optimal ratio needs to be determined experimentally.[11]
-
Prevalent Side Reactions
Q: I'm observing significant amounts of side products, primarily dehalogenation of my starting material and homocoupling of the boronic acid. How can I suppress these unwanted reactions?
A: Dehalogenation and homocoupling are common side reactions in Suzuki couplings. Understanding their mechanisms is key to mitigating their occurrence.
-
Dehalogenation (Hydrodehalogenation): This side reaction replaces the bromine atom with a hydrogen, leading to a reduced, non-functionalized amino acid derivative.[5] It often occurs via the formation of a palladium-hydride (Pd-H) species, which can arise from the interaction of the palladium complex with the base or solvent.[5][12]
-
Minimization Strategies:
-
Ligand Choice: Use bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[5]
-
Base Optimization: Avoid strong alkoxide bases if possible. Weaker inorganic bases like K₂CO₃ or K₃PO₄ are generally preferred.[5]
-
Solvent Selection: Be cautious with solvents that can act as hydride sources, such as certain alcohols.[12]
-
Reaction Time: Optimizing the reaction time to be just long enough for product formation can reduce the prevalence of this side reaction.[2]
-
-
-
Homocoupling of Boronic Acid: This reaction leads to the formation of a biaryl species from two molecules of the boronic acid. It is often promoted by the presence of oxygen.
-
Protodeboronation: This involves the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is particularly problematic with electron-rich or heteroaryl boronic acids and is promoted by aqueous conditions.[1][2]
-
Minimization Strategies:
-
Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards hydrolysis than their corresponding boronic acids.[2][3][13]
-
Anhydrous Conditions: If feasible for your specific substrates, running the reaction under anhydrous conditions can significantly reduce protodeboronation.[2]
-
-
Protecting Group Strategies
Q: Do I need to protect the amino and carboxyl groups of my brominated amino acid? If so, what are the best protecting groups to use?
A: Yes, protecting the amino and carboxyl groups is highly recommended to prevent side reactions and catalyst inhibition. The choice of protecting group is crucial and should be orthogonal, meaning each can be removed without affecting the other or the coupled product.[14]
-
α-Amino Group Protection:
-
α-Carboxyl Group Protection:
-
Methyl or Ethyl Esters: These are common protecting groups but can be susceptible to hydrolysis under basic conditions.
-
Benzyl Ester (OBn): This group is stable to both acidic and basic conditions and can be removed by hydrogenolysis.[14]
-
tert-Butyl Ester (OtBu): This group is stable to basic conditions and is removed by acid, making it compatible with the Fmoc strategy for the amino group.[16]
-
An example of an orthogonal protection strategy would be using an Fmoc group for the amine and a tert-butyl ester for the carboxylic acid.[15]
Steric Hindrance Issues
Q: My brominated amino acid or boronic acid is sterically hindered, and the reaction is not proceeding. What modifications can I make?
A: Steric hindrance can significantly slow down or even prevent the Suzuki coupling reaction.[17][18]
-
Catalyst and Ligand Selection: For sterically demanding substrates, catalysts with bulky and electron-rich ligands are often necessary to facilitate both oxidative addition and reductive elimination.[19][20] The Buchwald and Fu research groups have developed highly effective catalyst systems for such challenging couplings.[6][10]
-
Reaction Temperature: Increasing the reaction temperature can often overcome the activation energy barrier imposed by steric hindrance. However, this should be done cautiously to avoid decomposition of starting materials or the catalyst.
-
Slower Addition of Reagents: In some cases, slow addition of one of the coupling partners can help to minimize side reactions and favor the desired product formation.
Experimental Protocols & Data
General Protocol for Suzuki Coupling with a Protected Brominated Amino Acid
This protocol provides a starting point and may require optimization for specific substrates.
-
Reagent Preparation: To an oven-dried Schlenk flask, add the protected brominated amino acid (1.0 mmol), the boronic acid or ester (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 2.0-3.0 mmol).[5][7]
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).[5]
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water 10:1, or dioxane).[5]
-
Degassing: Further degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes or by performing three freeze-pump-thaw cycles.[5]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[5]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or nuclear magnetic resonance (NMR) spectroscopy.[21][22][23]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Table 1: Comparison of Common Bases in Suzuki Coupling
| Base | Strength | Common Solvents | Notes |
| K₂CO₃ | Moderate | Toluene/H₂O, Dioxane/H₂O | A good starting point for many reactions.[7] |
| Cs₂CO₃ | Stronger | Toluene, Dioxane | Often used for more challenging couplings due to better solubility in organic solvents.[7] |
| K₃PO₄ | Strong | Toluene/H₂O, Dioxane | Frequently effective when other bases fail, particularly with sterically hindered substrates.[5][7] |
| KF | Weak | DMF | Can be used to prevent ester hydrolysis, but may lead to slower reaction rates.[8] |
Data compiled from multiple sources for illustrative purposes. Yields are highly dependent on the specific substrates and reaction conditions.[7]
Visualizing the Workflow
Troubleshooting Logic Diagram
The following diagram illustrates a decision-making workflow for troubleshooting a problematic Suzuki coupling reaction with a brominated amino acid.
Caption: A decision tree for troubleshooting Suzuki coupling reactions.
References
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Thomas, S. E., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. PubMed.
- Boron Suzuki Coupling. Borates Today.
- Neufeldt, S. R., et al. (2016). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis.
- Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Albericio, F., et al. (2002). Amino Acid-Protecting Groups. Current Protocols in Peptide Science.
- Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec.
- Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B.
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Amino Acid Derivatives for Peptide Synthesis. AAPPTec.
- Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Aidic.
- Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Wordpress.
- Protecting group. Wikipedia.
- SUZUKI REACTION MONITORING. Advion.
- Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of British Columbia.
- The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry.
- "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. PubMed.
- Amino Acid-Protecting Groups. ResearchGate.
- The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Old, D. W., et al. (1998). A Highly Active Catalyst for the Suzuki Coupling of Aryl Bromides with Arylboronic Acids. Journal of the American Chemical Society.
- Screening of different bases for Suzuki coupling. ResearchGate.
- How can I solve my problem with Suzuki coupling? ResearchGate.
- Suzuki Coupling. Organic Chemistry Portal.
- The Suzuki Reaction. Andrew G Myers Research Group.
- An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed.
- “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society.
- Possible steric hindrance of Pd‐nanoparticles by (a) 3‐aminophenylboronic acid or (b) guanidyl‐ligand ADHP. ResearchGate.
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora.
- Dach, M., et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal.
- Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
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Technical Support Center: Optimizing Boc Protection of 3-Amino-3-(4-bromophenyl)propanoic acid
Welcome to the technical support center for the optimization of the Boc (tert-butyloxycarbonyl) protection of 3-Amino-3-(4-bromophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific transformation, providing in-depth troubleshooting and practical, field-proven advice.
Introduction: The "Why" Behind the Protocol
The Boc protection of amines is a cornerstone of modern organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical intermediates.[][2][3] The tert-butyloxycarbonyl group serves as an excellent temporary shield for the nucleophilic amino group, preventing unwanted side reactions.[3][4] Its utility lies in its stability under a wide range of conditions and its facile removal under mild acidic conditions.[][6][7][8]
Our target molecule, this compound, is a β-amino acid derivative. The presence of the electron-withdrawing bromine atom on the phenyl ring can subtly influence the reactivity of the amino group. Furthermore, as a β-amino acid, steric factors can differ from the more common α-amino acids. This guide will address the specific challenges and optimization parameters for this substrate.
Reaction Mechanism and Workflow
The fundamental reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O).[4][9][10] The reaction is typically facilitated by a base to deprotonate the amino group, thereby increasing its nucleophilicity.[11]
General Reaction Scheme:
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Technical Support Center: Purification of Chiral 3-Amino-3-(4-bromophenyl)propanoic Acid
Welcome to the technical support center for the purification of chiral 3-Amino-3-(4-bromophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the challenges encountered during the purification of this important chiral building block. As a Senior Application Scientist, I will provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.
Introduction
This compound is a β-amino acid derivative that serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. The presence of a chiral center necessitates the separation of its enantiomers, as they often exhibit different pharmacological and toxicological profiles. The purification of the individual enantiomers of this compound can be a significant challenge. This guide will address common issues and provide practical solutions for achieving high enantiomeric purity on a preparative scale.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific experimental issues.
Diastereomeric Salt Crystallization
Question 1: I am having difficulty finding a suitable chiral resolving agent for the diastereomeric salt crystallization of racemic this compound. What should I consider?
Answer:
The selection of an appropriate chiral resolving agent is a critical first step and often requires empirical screening. Here are key considerations and a suggested workflow:
-
Acid-Base Chemistry: Since this compound is amphoteric, you can choose to resolve it as an acid (reacting the amino group) or as a base (reacting the carboxylic acid group).
-
Resolving as a base: Use a chiral acid as the resolving agent. Common choices include tartaric acid derivatives (e.g., dibenzoyl-L-tartaric acid, di-p-toluoyl-L-tartaric acid), mandelic acid, or camphorsulfonic acid.[1][2]
-
Resolving as an acid: Use a chiral base as the resolving agent. Examples include alkaloids like brucine and strychnine, or synthetic amines such as (R)- or (S)-1-phenylethylamine.[3]
-
-
Structural Considerations: The bromophenyl group introduces specific steric and electronic properties. The resolving agent should have complementary functionalities to facilitate strong and stereoselective interactions, leading to a stable and well-defined crystal lattice for one diastereomer. The presence of aromatic rings in the resolving agent can lead to favorable π-π stacking interactions.
-
Screening Protocol: A systematic screening of resolving agents and solvents is highly recommended.
Experimental Protocol: Small-Scale Screening of Resolving Agents
-
Preparation: In separate small vials, dissolve a known amount of racemic this compound in a series of test solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water).
-
Addition of Resolving Agent: To each vial, add 0.5 equivalents of a different chiral resolving agent.
-
Observation: Observe the vials for spontaneous precipitation at room temperature and after cooling. Note the amount and nature of the precipitate.
-
Analysis: Isolate the precipitated salt, liberate the free amino acid by acid/base extraction, and analyze the enantiomeric excess (e.e.) by chiral HPLC.
-
Optimization: For promising hits, optimize the solvent system, stoichiometry of the resolving agent, temperature profile, and crystallization time.
-
-
The Bromine Substituent's Influence: The electron-withdrawing nature of the bromine atom can affect the pKa of the amino and carboxylic acid groups, influencing salt formation.[4] It can also participate in halogen bonding, which may influence the crystal packing of the diastereomeric salts.
Question 2: My diastereomeric salt crystallization is resulting in a low yield and/or low enantiomeric excess. How can I troubleshoot this?
Answer:
Low yield and poor enantioselectivity are common challenges in diastereomeric resolutions. Here's a systematic approach to diagnose and solve these issues:
| Symptom | Potential Cause | Troubleshooting Steps |
| Low Yield of Diastereomeric Salt | The diastereomeric salt is too soluble in the chosen solvent. | - Change to a less polar solvent or use a mixture of solvents to act as an anti-solvent. - Decrease the crystallization temperature. - Increase the concentration of the substrate and resolving agent. |
| The incorrect stoichiometry of the resolving agent is being used. | - While a 1:1 molar ratio is common, sometimes using a substoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can be more effective.[5] | |
| Low Enantiomeric Excess (e.e.) | The solubilities of the two diastereomeric salts are too similar in the chosen solvent. | - Screen a wider range of solvents with varying polarities and hydrogen bonding capabilities.[6] - Recrystallize the diastereomeric salt multiple times. This can improve the e.e. but will also reduce the overall yield. |
| Co-precipitation of the more soluble diastereomer. | - Slow down the crystallization process by reducing the rate of cooling or by using a vapor diffusion method. - Ensure the solution is not overly supersaturated before cooling. | |
| Racemization of the starting material or the resolving agent. | - Check the stability of your compound and resolving agent under the crystallization conditions (e.g., elevated temperatures). | |
| Inconsistent Results | Polymorphism of the diastereomeric salts. | - Characterize the crystalline form using techniques like XRPD or DSC. - Carefully control crystallization conditions (solvent, temperature, cooling rate) to ensure consistent formation of the desired polymorph. |
Caption: A decision tree for selecting a purification method.
References
- Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron-Deficient Aromatic d-Amino Acids. PMC - NIH.
- 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
- Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. ScienceDirect.
- Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. PubMed.
- Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.
- Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.
- Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.
- Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. PubMed.
- Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. PMC - NIH.
- Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. ResearchGate.
- Method for crystallization of amino acids. Google Patents.
- What Every Crystallographer Should Know About A Protein Before Beginning Crystallization Trials. UCLA.
- Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. CORE.
- Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine. MDPI.
- Enantiomeric amplification of amino acids: part 10—extraction of homochiral crystals accompanied by catalytic racemization. Creation Ministries International.
- Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. ACS Publications.
- Tips & Tricks: Recrystallization. University of Rochester.
- Chiral selector useful for separation of enantiomers of .beta.-amino alcohol compounds. Google Patents.
- Strategies for chiral separation: from racemate to enantiomer. PMC - NIH.
- Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. MDPI.
- Diastereoselective Synthesis of β-Branched α-Amino Acids via Bio- catalytic Dynamic Kinetic Resolution. ChemRxiv.
- Application of Continuous Preferential Crystallization to Efficiently Access Enantiopure Chemicals. ACS Publications.
- Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.
- Understanding Substituent Effects in Noncovalent Interactions Involving Aromatic Rings. ACS Publications.
- CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate.
- Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. PMC - NIH.
- 16.4: Substituent Effects in Substituted Aromatic Rings. Chemistry LibreTexts.
- Chiral resolution of dl-leucine via salifying tartaric acid derivatives. RSC Publishing.
- Preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid (threo-beta-phenylserine) via optical resolution. PubMed.
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preventing racemization during the synthesis of 3-Amino-3-(4-bromophenyl)propanoic acid
Topic: Preventing Racemization during the Synthesis of 3-Amino-3-(4-bromophenyl)propanoic acid
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with stereochemical control during the synthesis of chiral β-amino acids, specifically focusing on this compound. As Senior Application Scientists, our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your synthetic strategies effectively.
Introduction: The Challenge of Stereopurity
This compound is a valuable building block in medicinal chemistry. The bromine handle allows for further functionalization via cross-coupling reactions, while the β-amino acid scaffold is a key component in various peptidomimetics and pharmacologically active molecules.[1] The biological activity of these molecules is critically dependent on their absolute stereochemistry. Consequently, preventing racemization—the formation of an equal mixture of enantiomers from a pure one—is not just a matter of yield, but a fundamental requirement for the synthesis of a viable active pharmaceutical ingredient (API).
This guide will address the common pitfalls leading to racemization and provide robust, field-proven strategies to maintain the stereochemical integrity of your target molecule.
Understanding the Mechanism of Racemization
The primary cause of racemization in β-amino acids is the acidity of the proton on the α-carbon (the carbon adjacent to the carboxyl group). Under basic conditions, this proton can be abstracted to form a planar, resonance-stabilized carbanion or enolate intermediate.[2][3] Reprotonation can then occur from either face of this planar intermediate, leading to the formation of both the original enantiomer and its mirror image.[2]
Caption: General mechanism of base-catalyzed racemization at the α-carbon.
Troubleshooting Guide & FAQs
This section is formatted as a series of questions you might encounter during your synthesis, providing detailed answers and actionable advice.
Q1: What are the most common synthetic routes, and where are the racemization hotspots?
The most direct route is often a variation of the Rodionov reaction, a one-pot synthesis involving 4-bromobenzaldehyde, malonic acid, and an ammonia source like ammonium acetate in a refluxing solvent.[4][5] While efficient, this method produces a racemic mixture by default, as the key C-N bond formation occurs on a prochiral intermediate without stereochemical control.
Racemization Hotspots:
-
During Synthesis: In any synthetic step involving strong bases or high temperatures after the chiral center has been established. The α-proton becomes susceptible to abstraction.
-
During Deprotection: Removal of protecting groups (e.g., N-Boc, esters) using harsh basic (e.g., NaOH, LiOH) or acidic conditions at elevated temperatures can compromise stereochemical purity.
-
During Work-up: Aqueous work-ups involving prolonged exposure to basic conditions (e.g., bicarbonate or carbonate washes) can slowly erode enantiomeric excess.
-
During Peptide Coupling: Activation of the carboxylic acid for amide bond formation can lead to racemization, especially with inappropriate coupling reagents.[6]
Q2: My chiral product is showing significant racemization after a reaction step. What are the first parameters I should investigate?
If you start with an enantiomerically pure material and observe a loss of optical purity, the following factors are the most likely culprits.
| Parameter | Causality & Explanation | Troubleshooting Action |
| Base | Why it matters: The strength and concentration of the base directly correlate with the rate of α-proton abstraction.[7] Strong bases like hydroxides or alkoxides are more aggressive than milder bases like organic amines (e.g., triethylamine, DIPEA) or carbonates. | • Use the mildest base possible that still effects the desired transformation.• Use stoichiometric amounts of base rather than a large excess.• Consider non-ionic or sterically hindered bases. |
| Temperature | Why it matters: Racemization is a thermodynamically controlled process.[8] Higher temperatures provide the activation energy needed to overcome the barrier for proton abstraction and enolate formation, accelerating the rate of racemization significantly.[9] | • Run the reaction at the lowest possible temperature (e.g., 0 °C or -78 °C).• If heating is required, minimize the reaction time at the elevated temperature.• Perform a temperature screening study to find the optimal balance. |
| Solvent | Why it matters: Polar aprotic solvents (e.g., DMSO, DMF) can stabilize the charged enolate intermediate, potentially accelerating racemization compared to nonpolar solvents (e.g., Toluene, DCM). | • If the reaction allows, switch to a less polar solvent.• Evaluate the effect of solvent on both reaction rate and racemization rate. |
| Reaction Time | Why it matters: The longer the chiral center is exposed to racemizing conditions (base, heat), the more the enantiomeric excess will degrade. | • Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as it reaches completion.• Optimize catalyst loading or reagent concentration to shorten the required reaction time. |
Q3: How can I proactively build the desired stereocenter without racemization?
Instead of resolving a racemic mixture, it is often more efficient to perform an asymmetric synthesis. This establishes the desired stereocenter with high fidelity from the outset.
Caption: Comparison of primary strategies for asymmetric synthesis.
-
Strategy 1: Chiral Auxiliaries: This classic and robust method involves temporarily attaching a chiral molecule (the auxiliary) to your substrate.[10][11] The auxiliary sterically directs an incoming reagent to one face of the molecule, creating the desired stereocenter in a diastereoselective manner. The auxiliary is then cleaved to yield the enantiopure product.
-
Strategy 2: Asymmetric Catalysis: This is a highly efficient approach where a small amount of a chiral catalyst creates a chiral environment for the reaction, generating the product with high enantioselectivity.[13]
-
Strategy 3: Enzymatic Methods: Biocatalysis offers exceptional selectivity under mild conditions.[16]
-
Kinetic Resolution: An enzyme, such as a lipase, can selectively acylate one enantiomer of a racemic amino ester, allowing for the easy separation of the reacted and unreacted enantiomers.[17]
-
Asymmetric Amination: Transaminase enzymes can directly convert a prochiral β-keto acid into the corresponding chiral β-amino acid with very high enantiomeric excess.[16]
-
Q4: I am performing a peptide coupling with my enantiopure β-amino acid. How can I prevent racemization during this step?
When the carboxyl group is activated for coupling, the α-proton becomes significantly more acidic, increasing the risk of racemization. The choice of coupling reagent is critical.
| Coupling System | Racemization Risk | Mechanism & Comments |
| Carbodiimides (EDC, DCC) | High (without additives) | Forms a highly reactive O-acylisourea intermediate that is prone to racemization. Never use without an additive. [18] |
| EDC / HOBt or Oxyma | Low | The additive intercepts the O-acylisourea to form a less reactive, more stable activated ester that is resistant to racemization.[18][19] Oxyma is often considered superior to HOBt in suppressing racemization.[20] |
| Phosphonium Salts (BOP, PyBOP) | Low | Similar to carbodiimides with additives, these reagents form HOBt-based active esters in situ, minimizing racemization.[19] |
| DEPBT | Very Low | 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one is specifically designed for coupling amino acids with a low propensity for racemization and is an excellent choice for sensitive substrates.[20] |
Recommendation: For critical applications, DEPBT or a carbodiimide system with Oxyma as an additive at low temperature (0 °C) is highly recommended to ensure stereochemical fidelity.
Q5: How do I reliably measure the enantiomeric excess (ee) of my product?
The gold standard for determining the enantiomeric purity of this compound is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .
This technique uses a stationary phase that is itself chiral. The two enantiomers of your compound interact differently with this chiral stationary phase, causing them to travel through the column at different speeds and thus be separated in time.
A validated method for this specific compound has been published, providing an excellent starting point for analysis.[21][22]
Experimental Protocols
Protocol 1: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination
This protocol is adapted from established methods for the separation of this compound enantiomers.[21]
-
Column Selection: A Pirkle-type column, such as a (R,R) Whelk-O1 (250 x 4.6 mm, 5 µm), is effective.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane, ethanol, trifluoroacetic acid (TFA), and isopropyl amine in a ratio of approximately 95:5:0.1:0.025 (v/v/v/v).
-
Scientist's Note: The TFA is necessary to protonate the amino and carboxyl groups, ensuring sharp peak shapes. The isopropyl amine is a basic modifier that improves chromatographic efficiency and resolution by interacting with active sites on the silica support.[21]
-
-
Sample Preparation: Dissolve a small amount of your sample (~1 mg/mL) in the mobile phase or a compatible solvent. Filter through a 0.45 µm syringe filter before injection.
-
Instrument Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C (or as optimized)
-
Detection: UV at 220 nm or 254 nm.
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject a sample of the racemic standard to identify the retention times of both the (R) and (S) enantiomers.
-
Inject your synthesized sample.
-
Calculate the enantiomeric excess (% ee) using the peak areas (A) of the two enantiomers: % ee = |(A_major - A_minor) / (A_major + A_minor)| x 100
-
References
- Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. (n.d.). University of British Columbia.
- Vicario, J. L., Badía, D., & Carrillo, L. (2000). Synthesis of α-Substituted β-Amino Acids Using Pseudoephedrine as a Chiral Auxiliary.Organic Letters, 2(22), 3527–3529. [Link]
- Davies, S. G., & Ichihara, O. (1996). Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides.Tetrahedron: Asymmetry, 7(7), 1919-1940. [Link]
- Vicario, J. L., Badía, D., & Carrillo, L. (2000). Synthesis of alpha-substituted beta-amino acids using pseudoephedrine as a chiral auxiliary.Organic Letters, 2(22), 3527-3529. [Link]
- Liu, M., & Sibi, M. P. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids.Chemical Society Reviews, 39(10), 3849-3861. [Link]
- Wang, D., et al. (2022). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration.
- Barbas III, C. F., et al. (2005). Asymmetric Synthesis of Quaternary α- and β-Amino Acids and β-Lactams via Proline-Catalyzed Mannich Reactions with Branched Aldehyde Donors.Organic Letters, 7(5), 811–814. [Link]
- Abellán, T., et al. (2002). Enantioselective synthesis of beta-amino acids using hexahydrobenzoxazolidinones as chiral auxiliaries.Tetrahedron: Asymmetry, 13(14), 1533-1540. [Link]
- Lin, C.-H., et al. (2002). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.Tetrahedron, 58(42), 8599-8606. [Link]
- Ellman, J. A., & St. Martin, D. (2006). Diastereoselective Synthesis of Unnatural Amino Acids by Alkylation of α-tert-Butanesulfinamide Auxiliary-Bound Enolates.The Journal of Organic Chemistry, 71(23), 8784–8793. [Link]
- Nagib, D. A., & MacMillan, D. W. C. (2011). Enantioselective radical C–H amination for the synthesis of β-amino alcohols.
- Madhavan, P., et al. (2018). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid.Analytical Chemistry: An Indian Journal, 18(1), 1-6. [Link]
- Noorduin, W. L., et al. (2018).
- Madhavan, P., et al. A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid.
- Palasek, S. S., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis.Journal of Peptide Science, 13(3), 143-148. [Link]
- Truman, R. (2022). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.[Link]
- Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid.Tetrahedron: Asymmetry, 15(21), 3469-3473. [Link]
- Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis.Springer-Verlag.
- PrepChem. (n.d.). Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid.[Link]
- Guixà, M., et al. (2009). Base catalyzed racemization of amino acid derivatives.
- Sui, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer.Chemical Science, 14(38), 10443-10461. [Link]
- Ye, Y., et al. (2021). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- B-S. A. (2021, March 12).
- Lazić, Ž. M., & Perić, B. S. (2019). General mechanism of base-catalysed racemisation.
- Noorduin, W. L., et al. (2018). A new twist in eutectic composition: deracemization of a racemic compound amino acid by Viedma ripening and temperature fluctuation.
- Smith, G. G., & Reddy, G. V. (1985). Acid and Base-Catalyzed Racemization of Free Amino Acids To Determine the Six Constants, One for Each Species.The Journal of Organic Chemistry, 50(23), 4567-4571. [Link]
- Al-Zoubi, R. M. (2013). Organocatalytic asymmetric synthesis of β(3)-amino acid derivatives.Organic & Biomolecular Chemistry, 11(29), 4737-4749. [Link]
- Itoh, M. (1973). Method for the Racemization of Optically Active Amino Acids.The Journal of Organic Chemistry, 38(12), 2349-2352. [Link]
- Scribd. (n.d.). A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids | PDF.[Link]
- Xu, X., et al. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis.Frontiers in Chemistry, 9, 698889. [Link]
- Kavaliauskas, P., et al. (2022). Synthesis of 3-((4-Hydroxyphenyl)amino)
- Google Patents. (n.d.).
- Galkin, A., et al. (2022). Asymmetric Synthesis of Enantiomerically Pure Aliphatic and Aromatic D-Amino Acids Catalyzed by Transaminase from Haliscomenobacter hydrossis.International Journal of Molecular Sciences, 23(23), 15159. [Link]
- Wiley-VCH. (2005).
- Pica, A., et al. (2023). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study.Molecules, 28(17), 6296. [Link]
- Clayden, J., & Pink, J. H. (2000). Asymmetric synthesis of quaternary aryl amino acid derivatives via a three-component aryne coupling reaction.Beilstein Journal of Organic Chemistry, 7, 628-634. [Link]
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Technical Support Center: Purification of Crude 3-Amino-3-(4-bromophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the purification of crude 3-Amino-3-(4-bromophenyl)propanoic acid. As a Senior Application Scientist, my goal is to equip you with not only procedural steps but also the underlying scientific principles to troubleshoot and optimize your purification workflows.
I. Understanding the Molecule and Potential Impurities
This compound is a β-amino acid, a structural motif of interest in peptidomimetics and drug development due to its ability to confer improved metabolic stability to peptides.[1][2] The purity of this compound is paramount for subsequent applications, whether in biological assays or as a building block in complex syntheses.
Common Synthesis Routes & Associated Impurities
A prevalent method for synthesizing β-amino acids is the Strecker synthesis, which involves the reaction of an aldehyde with cyanide and ammonia, followed by hydrolysis.[3][4][5][6]
Typical Impurities May Include:
-
Unreacted Starting Materials: Such as 4-bromobenzaldehyde.
-
Byproducts from Side Reactions: Including polymers or products from self-condensation of the starting aldehyde.
-
Inorganic Salts: Resulting from pH adjustments and workup procedures.
II. Purification Strategy Selection
The choice of purification method hinges on the nature and quantity of the impurities present. A multi-step approach is often necessary to achieve high purity.
}
Purification strategy decision workflow.
III. Troubleshooting Guides & FAQs
This section addresses common challenges encountered during the purification of this compound in a question-and-answer format.
Acid-Base Extraction
Q1: Why is my yield low after acid-base extraction?
A1: Several factors can contribute to low recovery:
-
Incomplete pH Adjustment: Ensure the pH of the aqueous solution is sufficiently basic (pH > 10) to deprotonate the carboxylic acid and sufficiently acidic (pH < 2) to protonate the amine. This ensures the compound is in its charged, water-soluble form.[7]
-
Insufficient Mixing: Thoroughly mix the organic and aqueous layers in the separatory funnel to maximize the transfer of the amino acid salt into the aqueous phase.
-
Emulsion Formation: Emulsions can trap your product. To break them, you can add brine (saturated NaCl solution) or gently swirl the separatory funnel.
-
Precipitation at the Isoelectric Point: When adjusting the pH to precipitate the amino acid, avoid overshooting the isoelectric point, as this can lead to the formation of a soluble salt.[8]
Q2: The precipitated product is oily and difficult to filter. What should I do?
A2: This phenomenon, known as "oiling out," occurs when the product precipitates from the solution at a temperature above its melting point or when it comes out of solution too quickly.
-
Control the Rate of Precipitation: Add the acid or base for pH adjustment slowly while vigorously stirring the solution.
-
Cool the Solution: Performing the precipitation in an ice bath can help solidify the product.
-
Solvent Trituration: If an oil persists, you can try adding a small amount of a non-polar solvent in which the oil is insoluble (like hexane) and sonicating or vigorously stirring to induce solidification.
Recrystallization
Q1: I'm having trouble finding a suitable recrystallization solvent.
A1: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[9]
-
Solvent Screening: Test the solubility of your crude product in small amounts of various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, and mixtures thereof) at room and elevated temperatures.
-
Mixed Solvent Systems: If a single solvent is not ideal, a mixed solvent system can be effective.[10] Dissolve the compound in a "good" solvent (in which it is very soluble) at an elevated temperature, and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy (the saturation point). Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly.[11]
| Solvent System | Suitability for Amino Acids | Notes |
| Water | Good for polar amino acids | Solubility can be highly pH-dependent.[8] |
| Ethanol/Water | Commonly used | The ratio can be adjusted to optimize solubility. |
| Isopropanol | Can be effective | |
| Dichloromethane/Methanol | Reported for similar compounds | Dichloromethane acts as the primary solvent, and methanol as the anti-solvent.[11] |
Q2: No crystals are forming even after the solution has cooled.
A2: This is often due to supersaturation or the use of too much solvent.[9][12]
-
Induce Crystallization:
-
Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to evaporate some of the solvent and then allow it to cool again.[12][13]
-
Slow Cooling: Ensure the solution cools slowly to promote the formation of well-defined crystals rather than a precipitate.[12]
Q3: The recrystallized product is still impure. What went wrong?
A3:
-
Incomplete Removal of Soluble Impurities: The impurities may have similar solubility properties to your product in the chosen solvent. A different solvent system or an alternative purification method like column chromatography may be necessary.
-
Crystallization Occurred Too Quickly: Rapid cooling can trap impurities within the crystal lattice.[13] Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Insufficient Washing: After filtration, wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.[14]
Column Chromatography
Q1: What stationary and mobile phases are recommended for this compound?
A1:
-
Stationary Phase: Silica gel is a common choice for separating a wide range of organic compounds.[15] For amino acids, acidic alumina can also be effective.[15]
-
Mobile Phase (Eluent): A mixture of a polar and a non-polar solvent is typically used. The optimal ratio depends on the polarity of the compound and the impurities. A good starting point for this compound could be a mixture of ethyl acetate and hexane, with a small amount of acetic acid or triethylamine to improve peak shape and prevent streaking.
Q2: My compound is streaking on the column and not separating well.
A2: Streaking is often caused by the interaction of the polar amino and carboxylic acid groups with the acidic silica gel.
-
Add a Modifier to the Eluent:
-
For acidic compounds: Adding a small amount (0.1-1%) of acetic acid or formic acid to the eluent can help by protonating the compound and reducing its interaction with the stationary phase.
-
For basic compounds: Adding a small amount (0.1-1%) of triethylamine or pyridine can have a similar effect by competing for active sites on the silica.
-
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.
IV. Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the amphoteric this compound from neutral and acidic/basic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or diethyl ether.
-
Basification: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous base (e.g., 1 M NaOH). Shake the funnel vigorously, venting frequently. The amino acid will be deprotonated at the carboxylic acid group and protonated at the amino group, forming a water-soluble salt.[7][16]
-
Separation: Allow the layers to separate and drain the aqueous layer into a clean flask.
-
Back-Extraction (Optional): To maximize recovery, extract the organic layer again with a fresh portion of the aqueous base. Combine the aqueous layers.
-
Acidification and Precipitation: Cool the combined aqueous layers in an ice bath and slowly add a dilute acid (e.g., 1 M HCl) with stirring until the pH reaches the isoelectric point of the amino acid (typically around pH 4-6). The neutral amino acid will precipitate out of the solution.[8]
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold water, followed by a small amount of a non-polar solvent like hexane to aid in drying.
-
Drying: Dry the purified product under vacuum.
}
Acid-Base Extraction Workflow.
Protocol 2: Purification by Recrystallization
This protocol is suitable for removing small amounts of impurities when a suitable solvent system has been identified.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot recrystallization solvent (or the "good" solvent of a mixed pair) to the crude product to completely dissolve it.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.[14]
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.[14]
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Protocol 3: Purification by Column Chromatography
This method is highly effective for separating compounds with different polarities.
-
Column Packing: Pack a chromatography column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent, and carefully load it onto the top of the silica gel bed.[17]
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in separate test tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).
-
Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
V. Chiral Resolution
If the synthesis of this compound results in a racemic mixture, and a single enantiomer is required, chiral resolution will be necessary.
-
Diastereomeric Salt Formation: React the racemic amino acid with a chiral resolving agent (e.g., a chiral acid or base) to form diastereomeric salts. These diastereomers have different physical properties and can be separated by fractional crystallization.
-
Chiral Chromatography: Utilize a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) to separate the enantiomers.[18][19] A validated method for the enantiomeric separation of this compound has been reported using a (R,R)Whelk-O1 column with a mobile phase of n-hexane, ethanol, trifluoroacetic acid, and isopropylamine.[18]
VI. References
-
US4661606A, "Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein", Google Patents,
-
"Acid–base extraction", Wikipedia, [Link]
-
"Problems with Recrystallisations", University of York Chemistry Teaching Labs, [Link]
-
"3.6F: Troubleshooting", Chemistry LibreTexts, [Link]
-
"Recrystallization", Unknown Source, [Link]
-
P. Madhavan, et al., "A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid", TSI Journals, [Link]
-
"Recrystallization", Unknown Source, [Link]
-
"Tips & Tricks: Recrystallization", University of Rochester Department of Chemistry, [Link]
-
"A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid | Request PDF", ResearchGate, [Link]
-
"Is it possible to extract amino acids from water using extraction?", ResearchGate, [Link]
-
"Separation and Refining of Amino acids", Diaion, [Link]
-
"Strecker Synthesis", NROChemistry, [Link]
-
"Strecker Synthesis", Master Organic Chemistry, [Link]
-
"Liquid/liquid Extraction", Unknown Source, [Link]
-
"Strecker amino acid synthesis", Wikipedia, [Link]
-
"Strecker Synthesis", Organic Chemistry Portal, [Link]
-
"Supporting Information", Wiley-VCH, [Link]
-
"Enzymatic Stereoselective Synthesis of β-Amino Acids", ResearchGate, [Link]
-
"The Strecker Synthesis of Amino Acids", Master Organic Chemistry, [Link]
-
"Column chromatography", Columbia University, [Link]
-
US4379941A, "Resolution of racemic amino acids", Google Patents,
-
"NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES", University of Illinois at Urbana-Champaign, [Link]
-
"Beta-peptide", Wikipedia, [Link]
-
"β-Amino Acid synthesis by C-C coupling", Organic Chemistry Portal, [Link]
-
"(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID", Organic Syntheses, [Link]
-
"Column Chromatography", YouTube, [Link]
Sources
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. Beta-peptide - Wikipedia [en.wikipedia.org]
- 3. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. Strecker Synthesis [organic-chemistry.org]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. columbia.edu [columbia.edu]
- 16. US4661606A - Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein - Google Patents [patents.google.com]
- 17. youtube.com [youtube.com]
- 18. tsijournals.com [tsijournals.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 3-Amino-3-(4-bromophenyl)propanoic Acid for Preclinical Studies
Welcome to the technical support center for the synthesis and scale-up of 3-Amino-3-(4-bromophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning from bench-scale synthesis to producing preclinical quantities of this active pharmaceutical ingredient (API).[1][2][3][4] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure a safe, efficient, and reproducible scale-up process.
Introduction: The Challenges of Scale-Up
Transitioning a chemical synthesis from the laboratory to a pilot plant or manufacturing facility is fraught with challenges that are often not apparent at the bench scale.[5][6] Factors such as altered heat and mass transfer, mixing inefficiencies, and prolonged reaction times can significantly impact yield, purity, and even the safety of the process.[7] This guide is structured to anticipate these issues and provide proactive solutions.
Part 1: Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up of this compound synthesis.
Issue 1: Decreased Yield and Purity Upon Scale-Up
Question: We successfully synthesized this compound at the gram scale with high yield and purity. However, upon scaling to a 20L reactor, our yield has dropped significantly, and we are observing new, unidentified impurities. What could be the cause?
Answer: This is a common issue when scaling up chemical reactions.[5] The primary culprits are often related to mixing and heat transfer.
-
Inadequate Mixing: In a larger reactor, achieving homogenous mixing is more challenging. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and impurity formation.
-
Heat Transfer Limitations: The surface-area-to-volume ratio decreases as the reactor size increases.[7] This makes it more difficult to control the temperature of an exothermic reaction, which can lead to thermal decomposition of the product or the formation of temperature-dependent byproducts.
Troubleshooting Steps:
-
Optimize Agitation:
-
Review the specifications of your reactor's agitator (impeller type, speed range).
-
Experiment with different agitation speeds. A good starting point is to maintain a constant power-to-volume ratio from your lab-scale setup.
-
Consider using baffles in the reactor to improve mixing efficiency.
-
-
Improve Heat Transfer:
-
Ensure the reactor's heating/cooling jacket is functioning optimally.
-
If the reaction is highly exothermic, consider slowing the addition rate of the limiting reagent to allow the cooling system to keep pace.
-
For very exothermic reactions, a continuous flow setup might be a more suitable long-term solution.[8]
-
-
Reaction Kinetics Study:
-
Perform a small-scale study to understand the effect of temperature and concentration on reaction rate and impurity formation. This data will be invaluable for optimizing the large-scale process.
-
Issue 2: Inconsistent Crystallization and Polymorphism
Question: We are struggling with the crystallization of the final product. The crystal form seems to vary between batches, affecting filtration and drying times, as well as the final purity. How can we control the crystallization process?
Answer: The appearance of new crystal forms, or polymorphs, is a frequent challenge during scale-up. Polymorphism can be influenced by factors such as solvent system, cooling rate, and the presence of impurities.
Troubleshooting Steps:
-
Solvent System Evaluation:
-
Experiment with different solvent or anti-solvent systems to identify one that consistently produces the desired crystal form.
-
Ensure the solvents used are of high purity, as trace impurities can act as nucleation sites for undesired polymorphs.
-
-
Controlled Cooling Profile:
-
Implement a controlled cooling profile instead of allowing the reactor to cool at an uncontrolled rate. A slower, linear cooling rate often leads to larger, more uniform crystals.
-
Consider seeding the solution with a small amount of the desired polymorph to encourage its formation.
-
-
Post-Crystallization Slurry:
-
After crystallization, hold the slurry at a constant temperature for a period (aging) to allow for the conversion of any metastable forms to the more stable desired polymorph.
-
| Parameter | Lab Scale (1L Flask) | Pilot Scale (20L Reactor) - Initial | Pilot Scale (20L Reactor) - Optimized |
| Cooling Method | Ice Bath | Jacket Cooling (uncontrolled) | Jacket Cooling (programmed rate) |
| Cooling Rate | ~5°C/min | Variable, >2°C/min | 0.5°C/min |
| Seeding | No | No | Yes |
| Crystal Form | Form I (desired) | Mixture of Form I and Form II | Form I (consistent) |
| Filtration Time | 10 minutes | > 1 hour | 20-30 minutes |
Table 1: Comparison of Crystallization Parameters and Outcomes
Issue 3: Difficulty in Removing Impurities
Question: Our scaled-up batches have a persistent impurity that we cannot remove through simple recrystallization. How can we improve the purification process?
Answer: Some impurities may co-crystallize with the product, making them difficult to remove. A multi-step purification approach may be necessary.
Troubleshooting Steps:
-
pH Adjustment and Extraction:
-
This compound is an amino acid and is therefore amphoteric. You can exploit this property for purification.
-
Dissolve the crude product in an acidic aqueous solution (e.g., dilute HCl) and wash with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities.
-
Adjust the pH of the aqueous layer to the isoelectric point of the amino acid to precipitate the purified product.
-
Alternatively, dissolve the crude product in a basic aqueous solution (e.g., dilute NaOH) and wash with an organic solvent to remove non-acidic impurities, followed by acidification to precipitate the product.
-
-
Chromatographic Purification:
-
If the impurity has a similar chemical structure to the product, column chromatography may be required.
-
For large-scale purification, consider using a medium-pressure liquid chromatography (MPLC) system.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a suitable and scalable synthetic route for this compound?
A common and scalable approach for the synthesis of β-amino acids is a variation of the Mannich reaction or the Rodionov reaction.[9][10] A typical route involves the condensation of 4-bromobenzaldehyde, malonic acid, and ammonium acetate.
Q2: How can I monitor the progress of the reaction at a large scale?
In-process controls (IPCs) are crucial for monitoring reaction progress and ensuring consistency. High-Performance Liquid Chromatography (HPLC) is the preferred method for this. A typical IPC procedure would involve:
-
Carefully taking a small, representative sample from the reactor.
-
Quenching the reaction immediately.
-
Preparing the sample for HPLC analysis (e.g., dilution, filtration).
-
Analyzing the sample to determine the ratio of starting materials to product.
Q3: What are the key safety considerations when scaling up this synthesis?
-
Thermal Hazards: The reaction may be exothermic. A thorough understanding of the reaction's thermal profile is essential to prevent a runaway reaction.[6]
-
Material Handling: Handling large quantities of chemicals requires appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed-transfer systems).[6]
-
Pressure Build-up: The reaction may evolve gases (e.g., CO2). Ensure the reactor is properly vented.
Part 3: Experimental Protocols
Protocol 1: Scaled-Up Synthesis of this compound
This protocol is designed for a 20L jacketed glass reactor.
Materials:
-
4-Bromobenzaldehyde (1.85 kg, 10.0 mol)
-
Malonic Acid (1.14 kg, 11.0 mol)
-
Ammonium Acetate (1.16 kg, 15.0 mol)
-
Ethanol (10 L)
Procedure:
-
Charge the 20L reactor with 4-bromobenzaldehyde, malonic acid, ammonium acetate, and ethanol.
-
Begin agitation at a moderate speed (e.g., 150 RPM).
-
Heat the mixture to reflux (approximately 78°C) using the reactor jacket.
-
Maintain the reflux for 6-8 hours. Monitor the reaction progress by HPLC every 2 hours.
-
Once the reaction is complete (starting material <2% by HPLC), cool the reactor to 10-15°C over 2 hours.
-
The product will precipitate out of the solution. Hold the resulting slurry at 10-15°C for at least 1 hour to ensure complete crystallization.
-
Filter the solid product using a suitable filter (e.g., Nutsche filter).
-
Wash the filter cake with cold ethanol (2 x 1 L).
-
Dry the product under vacuum at 50°C until a constant weight is achieved.
Workflow Diagram:
Caption: Synthesis and Work-up Workflow.
Protocol 2: Purification by pH Adjustment
Materials:
-
Crude this compound (from Protocol 1)
-
1M Hydrochloric Acid
-
1M Sodium Hydroxide
-
Ethyl Acetate
-
Deionized Water
Procedure:
-
Suspend the crude product in deionized water (approximately 10 L).
-
Slowly add 1M HCl while monitoring the pH. Continue adding until the solid dissolves completely and the pH is ~2.
-
Transfer the solution to a suitable separation vessel.
-
Wash the aqueous solution with ethyl acetate (2 x 2 L) to remove non-basic impurities. Discard the organic layers.
-
Slowly add 1M NaOH to the aqueous layer with vigorous stirring. The product will begin to precipitate.
-
Continue adding NaOH until the pH reaches ~7 (the isoelectric point).
-
Cool the mixture to 10-15°C and hold for 1 hour to maximize precipitation.
-
Filter the purified product.
-
Wash the filter cake with cold deionized water (2 x 1 L).
-
Dry the product under vacuum at 50°C.
Logical Relationship Diagram:
Caption: Purification via pH Adjustment Logic.
References
- Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing.
- Flamma. (n.d.). API manufacturing (pre-clinical + early phase). CPHI Online.
- Shandong Look Chemical. (2021, January 6). Problems needing attention in synthesis process scaling up.
- The Royal Society of Chemistry. (2025, March 25). Scale-Up: What Goes Wrong?.
- Re:Build Optimation. (n.d.). The Ultimate Chemical Manufacturing Scale-Up Checklist.
- Uk-cpi.com. (2025, June 19). 6 key challenges when scaling up sustainable chemical processes.
- Reddit. (2021, October 27). What are issues/things to consider when scaling up reactions from the lab to a factory?.
- Evotec. (n.d.). API Process Development & Manufacture.
- Scalable and Selective β-Hydroxy-α-Amino Acid Synthesis Catalyzed by Promiscuous l-Threonine Transaldolase ObiH. (2022, January 19). PubMed.
- Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains. (2015, May 18). Organic & Biomolecular Chemistry (RSC Publishing).
- β-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal.
- ChiroBlock. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds.
- A new method for the synthesis of β-amino acids. (2022, July 18). University of Vienna.
- What Is API Manufacturing? Complete Guide for Pharma. (2025, December 19). Pharma Manufacturing.
- SCL Lifesciences. (n.d.). Understanding API Drug Development and Pharmaceutical Formulations.
Sources
- 1. agnopharma.com [agnopharma.com]
- 2. cphi-online.com [cphi-online.com]
- 3. What Is API Manufacturing? Complete Guide for Pharma [piramalpharmasolutions.com]
- 4. scllifesciences.com [scllifesciences.com]
- 5. Scale-Up: What Goes Wrong? [rsc.org]
- 6. optimation.rebuildmanufacturing.com [optimation.rebuildmanufacturing.com]
- 7. reddit.com [reddit.com]
- 8. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 9. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 10. A new method for the synthesis of β-amino acids [chemie.univie.ac.at]
Technical Support Center: Interpreting Complex NMR Spectra of 3-Amino-3-(4-bromophenyl)propanoic Acid Derivatives
Welcome to the technical support guide for the analysis of 3-Amino-3-(4-bromophenyl)propanoic acid and its derivatives. These β-amino acids are valuable building blocks in medicinal chemistry, but their ¹H NMR spectra often present significant interpretation challenges. This guide is structured to address the most common issues encountered by researchers, providing both theoretical explanations and practical, step-by-step solutions to help you confidently elucidate the structure of your compounds.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions that arise when analyzing the NMR spectra of these molecules.
Question 1: Why does the -CH₂- group next to the chiral center appear as a complex multiplet instead of a simple triplet?
Answer: This complexity arises because the two protons on the C2 methylene (-CH₂-) are diastereotopic .[1][2][3][4] The molecule has a chiral center at C3 (the carbon bonded to the amino and aryl groups). This chirality makes the local electronic environment for the two C2 protons non-equivalent.
-
Scientific Rationale: One proton (let's call it Hₐ) is cis to the large aryl group, while the other (Hₑ) is trans. Due to this fixed spatial relationship, they experience different shielding effects and are therefore chemically distinct.[1][3]
-
What you see: Instead of one signal, you will see two separate signals for these two protons. They will couple to each other (geminal coupling, ²J), and each will also couple to the single proton on the C3 chiral center (vicinal coupling, ³J). This results in two complex multiplets, often appearing as a doublet of doublets each, which may further overlap.[5]
Question 2: My aromatic region shows two distinct doublets. Is this correct for a 1,4-disubstituted (para) phenyl ring?
Answer: Yes, this is the expected pattern, but it's technically a more complex AA'BB' spin system .[6][7][8]
-
Scientific Rationale: In a 1,4-disubstituted ring, the two protons ortho to the C3-substituent (let's call them Hₐ) are chemically equivalent to each other. Likewise, the two protons ortho to the bromine atom (Hₑ) are also chemically equivalent. However, Hₐ is not magnetically equivalent to Hₐ' because their coupling constants to Hₑ and Hₑ' are different (Jₐₑ ≠ Jₐₑ').[7][8]
-
What you see: While this can lead to a very complex multiplet, in many cases, especially at higher magnetic field strengths, the pattern simplifies and appears as two distinct doublets, each integrating to 2H. This is a very common and characteristic pattern for para-substituted benzene rings.[9]
Question 3: I can't find the signals for my amine (-NH₂) and carboxylic acid (-COOH) protons. Where are they?
Answer: These are labile or exchangeable protons , and their appearance in the ¹H NMR spectrum is highly variable.[10][11][12] Their chemical shift and peak shape are strongly influenced by solvent, concentration, temperature, and the presence of trace amounts of water or acid.[11][13]
-
Common observations:
-
Broad Signals: They often appear as broad singlets because of rapid chemical exchange with the solvent or other labile protons.[11][13][14]
-
Variable Chemical Shift: Unlike C-H protons, their chemical shifts are not highly predictable. Amine protons can appear over a wide range (typically 1-5 ppm), and carboxylic acid protons appear far downfield (typically 10-13 ppm).[9]
-
Disappearance: In protic solvents like methanol-d₄ or in the presence of water, they can exchange with deuterium and may become so broad that they merge with the baseline and are not observed at all.[15][16]
-
Question 4: How can I definitively identify the -NH₂ and -COOH signals?
Answer: The most reliable method is a D₂O shake experiment .[10][15][16]
-
Scientific Rationale: Deuterium (D or ²H) is not observed in a standard ¹H NMR experiment. When you add a drop of deuterium oxide (D₂O) to your NMR sample, the labile -NH₂ and -COOH protons will rapidly exchange with the deuterium atoms.[17][18]
-
What you see: After shaking the tube and re-acquiring the spectrum, the signals that you suspect are from the amine and carboxylic acid groups will disappear.[10][15] This provides unambiguous confirmation of their assignment.
Troubleshooting Guide & Experimental Protocols
This section provides solutions to specific experimental problems you may encounter.
Problem 1: Severe overlap in the aliphatic region (~2.5-4.5 ppm), making it impossible to analyze the C2 and C3 proton multiplets.
-
Cause: The chemical shifts of the two diastereotopic C2 protons and the C3 methine proton are too close at the given magnetic field strength. This is a common issue that obscures coupling information.
-
Solution 1: Change the NMR Solvent. Sometimes, changing the solvent from a non-polar one (like CDCl₃) to a more polar or aromatic one (like DMSO-d₆ or benzene-d₆) can alter the chemical shifts of the protons differently, increasing their separation (dispersion).[16]
-
Solution 2 (Recommended): Perform a 2D COSY Experiment. A Correlation Spectroscopy (COSY) experiment is the most powerful tool for resolving this issue.[19][20] It creates a 2D map that shows which protons are coupled to each other.
-
Sample Preparation: Prepare your sample as you would for a standard 1D ¹H NMR. Ensure the concentration is sufficient for a 2D experiment (typically >5-10 mg in 0.6 mL of solvent).
-
Setup: Load a standard gCOSY parameter set on the spectrometer.
-
Acquisition: The experiment acquires a series of 1D spectra with an incremented evolution delay. This may take anywhere from 15 minutes to a few hours, depending on the sample concentration.
-
Processing: After acquisition, perform a 2D Fourier transform. The resulting spectrum will have the 1D ¹H spectrum along both the horizontal (F2) and vertical (F1) axes.
-
Interpretation:
-
Diagonal Peaks: The signals along the diagonal correspond to the peaks in the 1D spectrum.
-
Cross-Peaks: The crucial information is in the off-diagonal signals, or "cross-peaks." A cross-peak at the intersection of two different diagonal peaks (δ₁, δ₂) indicates that the protons at δ₁ and δ₂ are spin-coupled.[20][21] You will be able to trace the connectivity from the C3 proton to both of the C2 diastereotopic protons, even if they are overlapped in the 1D spectrum.[22]
-
Caption: Workflow for resolving overlapping NMR signals.
Problem 2: The -NH₂ or -COOH signal is extremely broad, obscuring nearby signals.
-
Cause: Intermediate rate of chemical exchange. If the exchange rate is on the same timescale as the NMR experiment, it leads to significant peak broadening.[11][14]
-
Solution 1: Change to an Aprotic Solvent. Using a solvent like DMSO-d₆ can significantly slow down proton exchange. In DMSO-d₆, -NH₂ and -COOH protons often appear as sharper signals and may even show coupling to adjacent protons.[14]
-
Solution 2: Low-Temperature NMR. Lowering the temperature of the experiment (e.g., to 0°C or -20°C) will slow down the rate of chemical exchange. This often results in sharper signals for the labile protons.
This diagram illustrates the coupling relationships that are clarified by a COSY experiment.
Caption: Coupling network for the C2 and C3 protons.
Data Summary Table
The following table provides typical ¹H NMR chemical shift ranges for the parent compound, this compound, in a common solvent like DMSO-d₆. Note that derivatives (e.g., N-Boc protected, methyl ester) will alter these values.
| Proton(s) | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| -COOH | 12.0 - 12.5 | Broad singlet | 1H | Labile; disappears with D₂O. |
| Aromatic (H ortho to C3) | 7.5 - 7.7 | Doublet | 2H | Part of AA'BB' system. |
| Aromatic (H ortho to Br) | 7.3 - 7.5 | Doublet | 2H | Part of AA'BB' system. |
| C3-H (methine) | 4.0 - 4.3 | Multiplet (dd) | 1H | Coupled to both C2 protons. |
| -NH₂ | 2.5 - 3.5 | Broad singlet | 2H | Labile; disappears with D₂O. |
| C2-Hₐ, C2-Hₑ (methylene) | 2.6 - 2.9 | Two multiplets (dd) | 2H | Diastereotopic; complex pattern. |
Advanced Techniques for Derivative Analysis
When working with derivatives that may introduce additional stereocenters or complex functional groups, more advanced NMR techniques are invaluable.
-
HSQC/HMQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton signal directly to the carbon it is attached to. It is essential for assigning the ¹³C spectrum and confirming which protons belong to which carbon atom.[19]
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are two or three bonds away. It is incredibly powerful for piecing together the carbon skeleton of an unknown derivative.[19][23]
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect correlations between protons that are close in space, not necessarily through bonds. They are critical for determining the 3D structure and relative stereochemistry of your molecule.[19]
By systematically applying these FAQs, troubleshooting guides, and experimental protocols, you will be well-equipped to tackle the complexities of interpreting NMR spectra for this important class of compounds.
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- NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis | ACS Sustainable Chemistry & Engineering. (2023, March 27).
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- Zero- to Ultralow-Field NMR Spectroscopy of Small Biomolecules | Analytical Chemistry. (2021, January 15).
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Validation & Comparative
A Comparative Guide to the Biological Activity of (R)- and (S)-3-Amino-3-(4-bromophenyl)propanoic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The Principle of Chirality in GABAergic Modulation
The central nervous system (CNS) relies on a delicate balance of excitatory and inhibitory neurotransmission. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter, and its receptors are key targets for a wide array of therapeutics.[1] The two main classes of GABA receptors are the ionotropic GABA-A receptors and the metabotropic G-protein coupled GABA-B receptors.[1]
The significance of stereochemistry is well-documented for β-substituted GABA analogs.[2] For instance, phenibut (β-phenyl-GABA) and baclofen (β-(4-chlorophenyl)-GABA) exhibit highly stereoselective activity. The pharmacological effects of both compounds, including their anxiolytic and muscle relaxant properties, are primarily attributed to their (R)-enantiomers, which act as agonists at the GABA-B receptor.[3][4][5] Conversely, the (S)-enantiomer of phenibut is largely considered inactive.[3] This enantioselectivity underscores the precise structural requirements for ligand binding and receptor activation.
Hypothesized Biological Activity of 3-Amino-3-(4-bromophenyl)propanoic Acid Enantiomers
Based on the established structure-activity relationships of its analogs, it is strongly hypothesized that the biological activity of this compound is also highly stereoselective, with the (R)-enantiomer being the pharmacologically active form.
(R)-3-Amino-3-(4-bromophenyl)propanoic acid is predicted to be a potent agonist at the GABA-B receptor. Its structural similarity to (R)-phenibut and (R)-baclofen suggests it will bind to and activate GABA-B receptors, leading to downstream signaling cascades that result in neuronal inhibition. This enantiomer is therefore a promising candidate for the development of therapeutics targeting conditions associated with GABAergic dysfunction, such as anxiety disorders, spasticity, and certain types of pain.[6]
(S)-3-Amino-3-(4-bromophenyl)propanoic acid , in contrast, is expected to have significantly lower or no affinity for the GABA-B receptor. While it serves as a valuable chiral building block in synthetic chemistry,[7][8] its direct pharmacological activity as a GABA-B agonist is likely to be negligible.
Comparative Analysis of Predicted Biological Activity
The following table summarizes the anticipated differential biological activities of the (R) and (S) enantiomers of this compound, based on data from structurally related compounds.
| Parameter | (R)-3-Amino-3-(4-bromophenyl)propanoic acid | (S)-3-Amino-3-(4-bromophenyl)propanoic acid | Reference Compound: (R)-Phenibut |
| Primary Target | GABA-B Receptor | Likely inactive at GABA-B Receptor | GABA-B Receptor |
| Predicted Activity | Agonist | Negligible Agonist/Antagonist Activity | Agonist |
| GABA-B Binding Affinity (Ki) | Predicted to be in the low micromolar range | Predicted to be significantly higher (lower affinity) or show no binding | ~92 µM |
| Functional Activity | Inhibition of adenylyl cyclase, modulation of K+ and Ca2+ channels | Little to no effect on GABA-B mediated signaling | Inhibition of adenylyl cyclase, modulation of K+ and Ca2+ channels |
| Potential Therapeutic Effects | Anxiolytic, muscle relaxant, neuroprotective | Unlikely to have direct therapeutic effects via GABA-B agonism | Anxiolytic, nootropic |
Experimental Protocols for Validation
To empirically validate the hypothesized differential activity, a series of in vitro assays should be performed. The following protocols describe standard, self-validating methodologies for characterizing the interaction of the enantiomers with GABA receptors.
Protocol 1: GABA-B Receptor Radioligand Binding Assay
This assay determines the affinity of the test compounds for the GABA-B receptor by measuring their ability to displace a known radiolabeled antagonist.
Workflow for GABA-B Receptor Binding Assay
Caption: Workflow for GABA-B receptor radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat cortical tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes) to pellet the crude membrane fraction.
-
Wash the pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer (20 mM Tris, 118 mM NaCl, 4.7 mM KCl, 2 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 5 mM D-glucose, pH 7.4) to a final protein concentration of 0.5-1.0 mg/mL.[9]
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, the radioligand (e.g., 4 nM [3H]CGP54626), and varying concentrations of the test compound ((R)- or (S)-enantiomer).[9]
-
For determination of non-specific binding, include wells with a high concentration of a known GABA-B agonist (e.g., 100 µM GABA).
-
Incubate at room temperature for 1.5 hours to allow binding to reach equilibrium.[9]
-
-
Filtration and Quantification:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), followed by several washes with ice-cold wash buffer (50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4).[9]
-
Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
Protocol 2: [³⁵S]GTPγS Functional Assay
This assay measures the functional activation of G-proteins coupled to the GABA-B receptor, providing a measure of the agonist or antagonist properties of the test compounds.
Workflow for [³⁵S]GTPγS Functional Assay
Caption: Workflow for [³⁵S]GTPγS functional assay.
Methodology:
-
Membrane Preparation:
-
Utilize membranes from a cell line stably expressing recombinant human GABA-B receptors (e.g., CHO-K1 cells).[9]
-
Prepare membranes as described in Protocol 1.
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membranes, assay buffer containing GDP (e.g., 10 µM), and varying concentrations of the test compound.
-
Pre-incubate for 15-20 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of ~0.1 nM.
-
Incubate for 30-60 minutes at 30°C.
-
-
Filtration and Quantification:
-
Terminate the assay and quantify bound radioactivity as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the stimulated [³⁵S]GTPγS binding at each concentration of the test compound.
-
Plot the stimulated binding against the logarithm of the test compound concentration.
-
Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) values from the dose-response curve.
-
Conclusion
The principle of stereoselectivity is a cornerstone of modern drug design and development.[10] For this compound, all available evidence from closely related structural analogs strongly suggests that the (R)-enantiomer is the pharmacologically active component, likely acting as a GABA-B receptor agonist. The (S)-enantiomer is predicted to be inactive at this receptor. The experimental protocols detailed in this guide provide a clear and robust framework for the empirical validation of these hypotheses. For researchers in neuroscience and drug discovery, the targeted investigation of the (R)-enantiomer represents the most promising avenue for the development of novel GABAergic therapeutics.
References
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A Senior Application Scientist's Guide to the Comparative Biological Evaluation of 3-Amino-3-(4-bromophenyl)propanoic acid and 3-Amino-3-(4-chlorophenyl)propanoic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Therapeutic Potential of Halogenated β-Phenyl-GABA Analogues
In the landscape of neuropharmacology, the modulation of the γ-aminobutyric acid (GABA) system remains a cornerstone of therapeutic intervention for a spectrum of neurological and psychiatric disorders. GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), and its receptors, particularly the GABAB subtype, are critical targets for drug development.[1][2] This guide focuses on two closely related synthetic amino acid derivatives: 3-Amino-3-(4-bromophenyl)propanoic acid and 3-Amino-3-(4-chlorophenyl)propanoic acid.
These compounds are structural analogues of phenibut (β-phenyl-GABA), a neuropsychotropic drug developed in the 1960s with known anxiolytic and nootropic effects, and are even more closely related to baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid), a clinically used muscle relaxant and antispasmodic.[3][4][5] Both phenibut and baclofen exert their primary effects through agonism at the GABAB receptor.[3][6] The substitution of a halogen atom (bromine or chlorine) at the para-position of the phenyl ring is a common medicinal chemistry strategy to modulate a compound's pharmacokinetic and pharmacodynamic properties.
Despite their structural promise and commercial availability as research chemicals[7][8], direct comparative biological data for this compound and 3-Amino-3-(4-chlorophenyl)propanoic acid is notably absent in peer-reviewed literature. This guide, therefore, serves a dual purpose: first, to collate their known physicochemical properties, and second, to propose a comprehensive, field-proven framework of biological assays to systematically compare their activities. By leveraging established protocols for well-characterized analogues like baclofen and F-phenibut[9][10], we provide a robust roadmap for researchers to elucidate the structure-activity relationships (SAR) governed by chloro versus bromo substitution.
Physicochemical Properties: A Head-to-Head Comparison
A foundational step in any comparative analysis is the characterization of the molecules' basic physical and chemical properties. These attributes, such as molecular weight and formula, are critical for preparing stock solutions and interpreting biological data.
| Property | This compound | 3-Amino-3-(4-chlorophenyl)propanoic acid | Data Source(s) |
| Molecular Formula | C₉H₁₀BrNO₂ | C₉H₁₀ClNO₂ | [11][12] |
| Molecular Weight | 244.08 g/mol | 199.63 g/mol | [11][12] |
| CAS Number | 39773-47-2 (racemic) | 19947-39-8 | [8][11] |
| Appearance | Solid | Solid | [8] |
| IUPAC Name | This compound | 3-amino-3-(4-chlorophenyl)propanoic acid | [11][12] |
Hypothesized Mechanism of Action: GABAB Receptor Agonism
Based on their structural similarity to phenibut and baclofen, the primary hypothesis is that both compounds will function as agonists at the GABAB receptor.[3][5] The GABAB receptor is a metabotropic G-protein coupled receptor (GPCR) that heterodimerizes from GABAB1 and GABAB2 subunits. Upon agonist binding, it couples to Gi/o proteins, initiating a signaling cascade that leads to neuronal inhibition.
The key downstream effects of GABAB receptor activation include:
-
Inhibition of adenylyl cyclase , leading to decreased intracellular cyclic AMP (cAMP) levels.
-
Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels , causing potassium ion efflux, hyperpolarization of the neuronal membrane, and a general dampening of neuronal excitability.
-
Inhibition of voltage-gated calcium channels (VGCCs) , which reduces the influx of calcium at presynaptic terminals, thereby decreasing the release of other neurotransmitters.
The central question is not if they will act on this receptor, but how the difference in the halogen atom—bromine versus chlorine—will affect their binding affinity, potency, and efficacy.
Caption: Hypothesized GABAB receptor signaling pathway for the title compounds.
Proposed Framework for Comparative Biological Assays
To rigorously compare these two molecules, a tiered approach starting with in vitro receptor-level characterization followed by cell-based functional assays is recommended. This workflow ensures a comprehensive understanding of their pharmacological profiles.
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The Structural Dance of Activity: A Comparative Guide to 3-Amino-3-(4-bromophenyl)propanoic Acid Analogs in CNS Drug Discovery
For researchers, scientists, and drug development professionals navigating the complex landscape of central nervous system (CNS) therapeutics, the quest for novel molecular entities with enhanced potency and selectivity is a perpetual endeavor. Within this pursuit, the privileged scaffold of 3-Amino-3-(4-bromophenyl)propanoic acid has emerged as a compelling starting point for the design of potent neuromodulatory agents. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of analogs derived from this core structure, with a particular focus on their potential as anticonvulsant agents through the modulation of the γ-aminobutyric acid (GABA) system. By dissecting the intricate interplay between chemical structure and biological function, we aim to furnish a scientifically rigorous resource to inform and inspire future drug design and development.
The this compound Scaffold: A Gateway to GABAergic Modulation
This compound is a β-phenyl-γ-aminobutyric acid (GABA) analog. GABA is the primary inhibitory neurotransmitter in the mammalian CNS, and its dysregulation is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, anxiety, and spasticity. Consequently, molecules that can modulate the GABAergic system are of significant therapeutic interest. The this compound scaffold presents several key features for chemical elaboration: an amino group, a carboxylic acid moiety, and a phenyl ring bearing a bromine atom. Each of these sites offers a handle for systematic modification to probe the chemical space and optimize for desired pharmacological properties.
Synthetic Strategies: Building a Library of Analogs
The generation of a diverse library of analogs is the cornerstone of any successful SAR study. A common synthetic route to access derivatives of this compound often begins with a Michael addition of an appropriate amine to a cinnamic acid derivative, or via a Strecker-type synthesis. The bromine atom on the phenyl ring is particularly advantageous, as it can be readily functionalized through various cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce a wide array of substituents.
Below is a generalized synthetic workflow for the preparation of N-substituted and phenyl-modified analogs.
Caption: Generalized synthetic workflow for creating a library of this compound analogs.
Structure-Activity Relationship (SAR) Analysis: Deciphering the Molecular Blueprint for Activity
The central tenet of an SAR study is to systematically alter the chemical structure of a lead compound and observe the resulting changes in its biological activity. For this compound analogs, the primary focus has been on their interaction with the GABAergic system, particularly as modulators of GABA receptors or inhibitors of GABA transporters (GATs).
Key Structural Modifications and Their Impact on Anticonvulsant Activity
| Modification Site | Structural Change | Observed Effect on Anticonvulsant Activity | Rationale / Hypothesis |
| Amino Group (N-terminus) | N-alkylation (e.g., methyl, ethyl) | Generally well-tolerated, can influence potency.[2] | Alkyl groups can enhance lipophilicity, improving blood-brain barrier penetration. |
| N-acylation (e.g., acetyl) | Often leads to a decrease or loss of activity. | The free amino group is likely crucial for interaction with the target protein. | |
| Phenyl Ring | Position of the phenyl group | The β-position is critical for activity in many GABA analogs.[3] | This specific arrangement mimics the conformation of GABA, allowing for receptor interaction. |
| Substitution on the phenyl ring | Halogen substitution (e.g., Cl, Br) at the para-position is often favorable.[1] | Electron-withdrawing groups can influence the electronic properties of the ring and enhance binding affinity. | |
| Replacement of the phenyl ring | Bioisosteric replacement with other aromatic or heteroaromatic rings. | Can modulate potency, selectivity, and pharmacokinetic properties. | |
| Carboxylic Acid Group | Esterification | Typically reduces or abolishes activity.[3] | The negatively charged carboxylate is often a key pharmacophoric feature for binding to the receptor. |
| Amidation | Can sometimes retain activity, depending on the substituent. | May serve as a bioisostere for the carboxylic acid, but often with reduced potency. | |
| α- and β-Positions | Alkyl substitution | Can significantly impact potency and selectivity.[4] | Steric bulk at these positions can influence the preferred conformation and interaction with the binding pocket. |
Visualizing the SAR: A Pharmacophore Model
Based on the collective data, a general pharmacophore model for anticonvulsant activity in this class of compounds can be proposed. This model highlights the essential chemical features required for biological activity.
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A Comparative Guide to the Cytotoxicity of Brominated Versus Chlorinated Phenylpropanoic Acid Derivatives
Introduction
Phenylpropanoic acid derivatives represent a versatile scaffold in medicinal chemistry, forming the basis for numerous therapeutic agents.[1] A common strategy to modulate the pharmacological profile of these molecules is halogenation—the introduction of halogen atoms such as chlorine or bromine onto the phenyl ring. This modification can profoundly influence a compound's physicochemical properties, including lipophilicity, electronic distribution, and metabolic stability, thereby altering its biological activity. This guide provides an in-depth comparison of the cytotoxic effects of brominated versus chlorinated phenylpropanoic acid derivatives, offering experimental insights and mechanistic rationale for researchers in drug discovery and development.
The Influence of Halogenation on Cytotoxicity: A Structure-Activity Relationship (SAR) Perspective
The decision to incorporate a bromine or chlorine atom into a drug candidate is a critical one, guided by established structure-activity relationship (SAR) principles.[2] While both are halogens, their distinct properties lead to different impacts on a molecule's interaction with biological systems.
-
Lipophilicity and Cellular Uptake: A fundamental determinant of a drug's efficacy is its ability to cross the cell membrane. Halogenation generally increases a compound's lipophilicity (hydrophobicity).[3] Bromine, being larger and more polarizable than chlorine, typically imparts a greater increase in lipophilicity. This enhanced lipophilicity can lead to improved membrane permeability and greater intracellular accumulation, potentially resulting in higher cytotoxic potency. Studies on various chemical scaffolds have shown that larger substituents often lead to an increase in toxicity, partly due to increased lipophilicity.[4]
-
Halogen Bonding and Target Interaction: The halogen atom can act as a Lewis acid, forming a non-covalent interaction known as a "halogen bond" with Lewis bases like oxygen, nitrogen, and sulfur atoms found in biological macromolecules. The strength of this bond is proportional to the polarizability of the halogen (I > Br > Cl > F). Consequently, brominated compounds can form stronger halogen bonds with protein targets than their chlorinated counterparts, potentially leading to more potent inhibition of key cellular processes.
-
Steric and Electronic Effects: The position and nature of the halogen substituent on the phenyl ring are critical.[5] The larger van der Waals radius of bromine compared to chlorine can create more favorable steric interactions within a receptor's binding pocket, but it can also lead to steric hindrance.[2] Electronically, both are electron-withdrawing groups, but their effects on the aromatic ring's reactivity and metabolic susceptibility differ, influencing both efficacy and potential toxicity.
Comparative Cytotoxicity: An Analysis of Experimental Data
Direct, head-to-head comparisons of brominated and chlorinated phenylpropanoic acids in the same study are limited. However, by synthesizing data from various studies on halogenated compounds, we can discern general trends. The cytotoxic potential is typically quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50), where a lower value indicates higher potency.
| Compound Class/Derivative | Halogen | Cancer Cell Line | IC50 / GI50 (µM) | Key Findings & Reference |
| Pyrrolomycin Analogs | Bromine & Chlorine | HCT-116 (Colon) | 0.35 - 1.21 | Halogenated pyrrolomycins, which share structural motifs with some bioactive compounds, show potent sub-micromolar to low-micromolar cytotoxicity.[6] |
| Phenylpropanoic Acid Esters | (None) | HBL-100, SW1573 | 3.1 - 49 | The parent compounds and their more lipophilic ester derivatives show a wide range of activity, with esters being more potent.[1][7] |
| Halogenated Brefeldin A Derivatives | Fluorine, Chlorine | K562 (Leukemia) | 0.84 - 2.49 | Introduction of chlorine and fluorine atoms contributed to enhanced cytotoxicity against leukemia cells.[8] |
| 2-phenylaminophenylacetic acid analogs | Chlorine, Fluorine | HepG2, THLE-3 (Liver) | Varies | Subtle changes, like adding a halogen, significantly alter toxicity profiles. Increased lipophilicity often correlates with increased toxicity.[4] |
| N-(P-chlorophenyl)-7-hydroxycoumarin-3-yl carboxamide | Chlorine | MCF-7, HEPG-2, HCT, PC-3 | Potent | The presence of a chlorine atom on the phenyl ring led to a better anti-tumor effect compared to the unsubstituted analog.[5] |
Disclaimer: The data presented is compiled from multiple sources with varying experimental conditions. Direct comparison of IC50 values across different studies should be interpreted with caution.
Mechanistic Insights into Halogen-Driven Cytotoxicity
The cytotoxic effects of halogenated phenylpropanoic acids are often mediated through the induction of programmed cell death, or apoptosis.[9] This process is a tightly regulated cellular suicide program essential for eliminating damaged or cancerous cells.
A primary mechanism involves the intrinsic (or mitochondrial) pathway of apoptosis .[10][11]
-
Cellular Stress: The cytotoxic compound enters the cell and induces stress, potentially through the generation of Reactive Oxygen Species (ROS) or direct interaction with intracellular targets.
-
Mitochondrial Permeabilization: This stress signal converges on the mitochondria, leading to the activation of pro-apoptotic proteins like Bax and Bak.
-
Cytochrome c Release: Bax/Bak activation results in the formation of pores in the mitochondrial outer membrane, allowing the release of cytochrome c into the cytoplasm.[12]
-
Apoptosome Formation: In the cytoplasm, cytochrome c binds to a protein called Apaf-1, triggering the assembly of a multi-protein complex known as the apoptosome.
-
Caspase Activation: The apoptosome recruits and activates an initiator caspase, Caspase-9. Active Caspase-9 then activates executioner caspases, such as Caspase-3.[13]
-
Cell Death: Caspase-3 orchestrates the dismantling of the cell by cleaving key structural and regulatory proteins, leading to the characteristic morphological changes of apoptosis and eventual cell death.[13]
Experimental Protocol: Assessing Cytotoxicity with the MTT Assay
To quantify and compare the cytotoxic effects of different compounds, the MTT assay is a reliable and widely used colorimetric method.[14][15] It measures the metabolic activity of cells, which serves as an indicator of cell viability.[16]
Step-by-Step Methodology
-
Cell Seeding:
-
Harvest and count cells from a healthy culture.
-
Seed the cells into a 96-well flat-bottom plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium.[17]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the brominated and chlorinated test compounds in culture medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the respective compound concentrations. Include vehicle-only (e.g., DMSO) controls and untreated controls.
-
Incubate the plate for the desired exposure period (typically 48 or 72 hours).[17]
-
-
MTT Incubation:
-
After the treatment period, add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (typically 5 mg/mL in PBS) to each well.[18]
-
Incubate the plate for an additional 1.5 to 4 hours at 37°C.[17] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to insoluble purple formazan crystals.[15]
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the crystals.[17]
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Conclusion and Future Directions
The halogenation of phenylpropanoic acid derivatives is a powerful tool for enhancing cytotoxic potential. While both bromination and chlorination can increase activity, the superior lipophilicity and halogen-bonding capacity of bromine often suggest it may lead to more potent compounds. However, this is not a universal rule, and the optimal choice of halogen depends on the specific chemical scaffold and the topology of the biological target.[4] The primary mechanism of action for many of these cytotoxic agents is the induction of apoptosis via the mitochondrial pathway.
Future research should focus on the synthesis and parallel testing of matched pairs of brominated and chlorinated phenylpropanoic acids to enable direct and unambiguous comparisons. Such studies, combined with computational modeling of target-ligand interactions, will provide a more definitive understanding of the structure-activity relationships and guide the rational design of next-generation anticancer agents with improved potency and selectivity.
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A Researcher's Guide to the In Vivo Validation of 3-Amino-3-(4-bromophenyl)propanoic Acid: A Comparative Approach
For researchers and drug development professionals exploring novel therapeutics for neurological disorders, the validation of new chemical entities is a critical step. This guide provides a comprehensive framework for the in vivo validation of 3-Amino-3-(4-bromophenyl)propanoic acid, a GABAergic compound with therapeutic potential. Drawing parallels with established molecules, we will outline the anticipated effects and provide detailed methodologies for their assessment in preclinical models.
Introduction: Unveiling the Potential of a Novel GABA Analog
This compound is a structural analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. Its chemical architecture bears a striking resemblance to well-characterized GABAergic modulators, notably baclofen and phenibut.[1][2][3][4] The addition of a phenyl ring, as seen in phenibut, is known to enhance the ability of GABA analogs to cross the blood-brain barrier, a significant hurdle for the therapeutic application of GABA itself.[1] The further modification with a bromine atom on the phenyl ring, as in this compound, may further influence its pharmacokinetic and pharmacodynamic properties.
Given its structural similarity to known GABA-B receptor agonists, it is hypothesized that this compound will exhibit similar pharmacological effects, including anxiolytic, sedative, and muscle relaxant properties.[5][6] This guide will focus on validating the anxiolytic potential of this compound in a comparative in vivo study.
Proposed Mechanism of Action: Targeting the GABA-B Receptor
The primary molecular target for this compound is predicted to be the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates slow and sustained inhibitory neurotransmission.[7][8] Upon binding, a GABA-B receptor agonist like baclofen initiates a signaling cascade that ultimately leads to neuronal hyperpolarization and a reduction in neuronal excitability.[9][10]
The proposed signaling pathway is as follows:
-
Agonist Binding: this compound binds to the GABA-B1 subunit of the heterodimeric GABA-B receptor.
-
G-protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of an associated inhibitory G-protein (Gi/o).
-
Effector Modulation: The activated G-protein dissociates into its α and βγ subunits, which then modulate downstream effectors. This includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels. Specifically, the βγ subunit activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing an efflux of potassium ions and hyperpolarization of the neuronal membrane. It also inhibits voltage-gated calcium channels, reducing the influx of calcium and subsequent neurotransmitter release.[8][10]
This cascade of events culminates in a dampening of neuronal activity, which is the basis for the anticipated anxiolytic and other CNS depressant effects.
Figure 1: Proposed GABA-B Receptor Signaling Pathway.
In Vivo Validation: The Elevated Plus Maze Test for Anxiolytic Activity
To assess the anxiolytic potential of this compound, the elevated plus maze (EPM) test is a widely used and validated behavioral assay in rodents.[11][12] This test is based on the innate aversion of rodents to open and elevated spaces, creating a conflict between their natural exploratory drive and their fear of open areas.[13] Anxiolytic compounds are expected to increase the exploration of the open arms of the maze.
Experimental Protocol: Elevated Plus Maze
1. Animals:
-
Male C57BL/6 mice, 8-10 weeks old, will be used.
-
Animals should be housed in groups of 4-5 per cage under a 12-hour light/dark cycle with ad libitum access to food and water.
-
All behavioral testing should be conducted during the light phase of the cycle.
-
Mice should be acclimated to the testing room for at least 60 minutes prior to the experiment.[13]
2. Apparatus:
-
A plus-shaped maze made of a non-reflective material, elevated 50 cm above the floor.
-
The maze consists of two open arms (30 x 5 cm) and two enclosed arms (30 x 5 x 15 cm) extending from a central platform (5 x 5 cm).[12]
-
The apparatus should be situated in a dimly lit room, and an overhead camera connected to a video-tracking system will be used to record the sessions.
3. Experimental Groups:
-
Group 1: Vehicle Control: Mice will receive an intraperitoneal (i.p.) injection of the vehicle (e.g., saline or a suitable solvent for the test compound).
-
Group 2: Positive Control (Baclofen): Mice will receive an i.p. injection of baclofen at a known anxiolytic dose (e.g., 1-2.5 mg/kg).[14][15]
-
Group 3: Test Compound (Low Dose): Mice will receive a low dose of this compound (dose to be determined by prior dose-range finding studies).
-
Group 4: Test Compound (High Dose): Mice will receive a high dose of this compound.
4. Procedure:
-
Thirty minutes after i.p. injection, each mouse is individually placed on the central platform of the EPM, facing one of the open arms.[12]
-
The mouse is allowed to freely explore the maze for a 5-minute session.[12]
-
The entire session is recorded by the video-tracking system.
-
Between each trial, the maze is thoroughly cleaned with 70% ethanol to eliminate olfactory cues.[13]
5. Data Analysis:
-
The primary parameters to be measured are:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
-
Anxiolytic activity is indicated by a significant increase in the time spent and the number of entries into the open arms compared to the vehicle control group.
-
Total arm entries can be used as a measure of general locomotor activity.
Figure 2: Experimental Workflow for the Elevated Plus Maze Test.
Comparative Data Presentation
The following table presents hypothetical data from the proposed EPM study, illustrating the expected outcomes for a compound with anxiolytic properties.
| Experimental Group | Dose (mg/kg, i.p.) | Time in Open Arms (seconds) | Open Arm Entries | Total Arm Entries |
| Vehicle Control | - | 35 ± 5 | 8 ± 2 | 25 ± 4 |
| Positive Control (Baclofen) | 2.5 | 75 ± 8 | 15 ± 3 | 23 ± 3 |
| This compound | 5 | 60 ± 7 | 12 ± 2 | 26 ± 4 |
| This compound | 10 | 80 ± 9 | 16 ± 3 | 24 ± 3 |
*p < 0.05 compared to Vehicle Control
Interpretation of Hypothetical Data:
In this hypothetical scenario, both baclofen and this compound significantly increased the time spent and the number of entries into the open arms of the EPM compared to the vehicle control group. This suggests a dose-dependent anxiolytic-like effect for the test compound. Importantly, the total number of arm entries remains relatively consistent across all groups, indicating that the observed effects are not due to a general increase in locomotor activity.
The Importance of a Comprehensive Validation Cascade
While the EPM is a robust tool for assessing anxiolytic-like behavior, a thorough in vivo validation requires a battery of tests to build a complete pharmacological profile. It is crucial to differentiate anxiolytic effects from potential sedative or motor-impairing side effects, which can confound the interpretation of EPM data.
Further Recommended In Vivo Assays:
-
Locomotor Activity Test: This test measures spontaneous activity in an open field and is essential for assessing potential sedative or hyperactive effects of the compound.[16][17] A significant decrease in locomotor activity at doses that produce anxiolytic-like effects in the EPM would suggest a sedative component to the compound's profile.
-
Rotarod Test: This assay evaluates motor coordination and balance.[18][19] Animals are placed on a rotating rod, and the latency to fall is measured. Impaired performance on the rotarod would indicate that the compound may have motor-impairing side effects, which could be a limiting factor for its therapeutic potential.
By employing a multi-faceted approach to in vivo validation, researchers can gain a comprehensive understanding of the pharmacological profile of this compound, paving the way for further development and potential clinical application.
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A Researcher's Comparative Guide to Confirming the Absolute Stereochemistry of Synthesized 3-Amino-3-(4-bromophenyl)propanoic Acid
For researchers and professionals in drug development, the unambiguous determination of a molecule's absolute stereochemistry is a cornerstone of chemical synthesis and characterization. The spatial arrangement of atoms in a chiral molecule dictates its biological activity, making stereochemical confirmation a critical step in the development of safe and effective therapeutics. This guide provides a comparative analysis of leading analytical techniques for confirming the absolute stereochemistry of synthesized 3-Amino-3-(4-bromophenyl)propanoic acid, a chiral building block with potential applications in medicinal chemistry. We will delve into the causality behind experimental choices, present self-validating protocols, and offer field-proven insights to guide your analytical strategy.
The Challenge: Assigning Chirality with Certainty
This compound possesses a single stereocenter at the C3 position, giving rise to two enantiomers, (R) and (S). While enantioselective synthesis aims to produce a single enantiomer, definitive proof of the obtained absolute configuration is paramount. This guide will compare the "gold standard" method of X-ray crystallography with powerful solution-state techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents and chiroptical spectroscopy.
Decision Workflow for Stereochemical Analysis
The selection of an appropriate analytical method depends on several factors, including the physical state of the sample, available instrumentation, and the desired level of certainty. The following workflow can guide your decision-making process.
Caption: Decision workflow for selecting a method to determine the absolute stereochemistry.
Method Comparison: A Head-to-Head Analysis
| Technique | Principle | Sample Requirements | Advantages | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a single crystal lattice.[1][2][3] Anomalous dispersion effect of the bromine atom allows for unambiguous assignment.[2] | High-quality single crystal (typically >0.1 mm).[3] | The "gold standard" for absolute configuration determination, providing a definitive 3D structure.[1][2][4] | Crystal growth can be challenging and time-consuming.[5] Not suitable for oils or amorphous solids.[5] |
| NMR with Chiral Derivatizing Agents (e.g., Mosher's Amide Analysis) | Formation of diastereomers with a chiral reagent (e.g., MTPA), leading to distinguishable NMR signals.[6][7][8] The differences in chemical shifts are used to deduce the absolute configuration.[7][8] | Enantiomerically pure sample, soluble in a suitable deuterated solvent. Requires derivatization. | Applicable to a wide range of compounds with suitable functional groups (amines, alcohols).[6][7] Does not require crystallization. | Indirect method; interpretation can be complex.[] Requires enantiomerically pure chiral derivatizing agents.[6] |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[10] The experimental spectrum is compared to a quantum-mechanically calculated spectrum.[5][11] | Soluble sample (~1-10 mg), preferably in a non-polar solvent. | Powerful for determining absolute configuration in solution, reflecting the solution-state conformation.[12][11] Does not require derivatization or crystallization.[13] | Requires access to specialized instrumentation and computational resources for spectral prediction.[14] Flexible molecules can present a challenge for calculations.[15] |
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule.[16] Similar to VCD, the experimental spectrum is compared to a calculated spectrum.[17][18] | Soluble sample with a UV-Vis chromophore. | Highly sensitive and requires a small amount of sample. | The presence of a suitable chromophore is necessary.[17] Calculations can be complex for flexible molecules.[16] |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase, leading to separation.[19][20] | Soluble sample. | Excellent for determining enantiomeric purity (ee) and for preparative separation of enantiomers.[19][21] | Does not directly provide the absolute configuration of an unknown compound without a reference standard of known stereochemistry.[22] |
Experimental Protocols
X-ray Crystallography
Causality: This method is chosen when a crystalline sample is available, as it provides the most direct and unambiguous determination of the three-dimensional structure, including the absolute configuration.[3] The presence of the bromine atom in this compound is particularly advantageous, as its anomalous scattering of X-rays provides a strong signal for the confident assignment of the absolute stereochemistry.[2][23]
Protocol:
-
Crystal Growth: Dissolve the synthesized this compound in a suitable solvent or solvent mixture (e.g., ethanol/water, methanol/ether). Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to obtain single crystals of sufficient size and quality.
-
Crystal Mounting and Data Collection: Select a well-formed single crystal and mount it on a goniometer head. Collect X-ray diffraction data at a controlled temperature (typically 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation).
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.
-
Absolute Configuration Determination: Determine the absolute configuration by analyzing the anomalous scattering data. The Flack parameter should be close to 0 for the correct enantiomer.
Mosher's Amide Analysis via NMR Spectroscopy
Causality: When crystallization is unsuccessful, Mosher's method offers a robust solution-state alternative for compounds containing primary or secondary amines or alcohols.[6][7] By converting the enantiomeric amine into a pair of diastereomeric amides using both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride, the resulting diastereomers will exhibit distinct chemical shifts in their ¹H NMR spectra.[8][24] Systematic analysis of the differences in these chemical shifts allows for the assignment of the absolute configuration.
Protocol:
-
Preparation of (R)- and (S)-MTPA Amides:
-
In two separate vials, dissolve a small amount (e.g., 5 mg) of the enantiomerically enriched this compound in a dry, aprotic solvent (e.g., pyridine or CH₂Cl₂ with a non-nucleophilic base like triethylamine).
-
To one vial, add a slight excess (e.g., 1.2 equivalents) of (R)-(-)-MTPA chloride.
-
To the other vial, add a slight excess of (S)-(+)-MTPA chloride.
-
Stir the reactions at room temperature until completion (monitor by TLC or LC-MS).
-
Purify the resulting diastereomeric amides by column chromatography.
-
-
¹H NMR Analysis:
-
Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA diastereomers in a suitable deuterated solvent (e.g., CDCl₃).
-
Assign the proton signals for each diastereomer, paying close attention to the protons near the newly formed amide bond and the stereocenter.
-
Calculate the chemical shift differences (Δδ = δS - δR) for corresponding protons in the two diastereomers.
-
-
Stereochemical Assignment:
-
Based on Mosher's model, protons on one side of the MTPA plane will experience shielding (negative Δδ), while protons on the other side will experience deshielding (positive Δδ).
-
By correlating the signs of the Δδ values with the spatial arrangement of the substituents around the stereocenter, the absolute configuration can be deduced.
-
Vibrational Circular Dichroism (VCD) Spectroscopy
Causality: VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution without the need for derivatization or crystallization.[5][13] It measures the differential absorption of left and right circularly polarized infrared light, which is exquisitely sensitive to the three-dimensional structure of the molecule.[10] By comparing the experimental VCD spectrum with the spectrum predicted by quantum mechanical calculations for a known enantiomer (e.g., the R-enantiomer), the absolute configuration of the synthesized compound can be confidently assigned.[11]
Protocol:
-
Sample Preparation: Dissolve a sufficient amount of the enantiomerically pure this compound in a suitable solvent (e.g., CDCl₃ or CCl₄) to achieve a concentration of approximately 0.1 M.
-
VCD Spectrum Acquisition: Acquire the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.
-
Computational Modeling:
-
Generate a 3D structure of one enantiomer (e.g., the R-enantiomer) of this compound.
-
Perform a conformational search to identify all low-energy conformers.
-
For each conformer, optimize the geometry and calculate the vibrational frequencies, IR intensities, and VCD intensities using Density Functional Theory (DFT).
-
Generate a Boltzmann-averaged theoretical VCD spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison and Assignment:
-
Compare the experimental VCD spectrum with the calculated spectrum for the R-enantiomer.
-
If the signs and relative intensities of the major VCD bands match, the synthesized sample has the R-configuration.
-
If the experimental spectrum is the mirror image of the calculated spectrum, the sample has the S-configuration.
-
Conclusion
The confirmation of absolute stereochemistry is a non-negotiable aspect of modern drug discovery and development. For this compound, X-ray crystallography stands as the definitive method, provided a suitable single crystal can be obtained. The presence of the bromine atom significantly enhances the reliability of this technique. In cases where crystallization proves to be a bottleneck, Mosher's amide analysis by NMR and Vibrational Circular Dichroism (VCD) offer powerful and reliable solution-state alternatives. The choice between these will depend on the available instrumentation and the researcher's expertise. A multi-faceted approach, where feasible, can provide the highest level of confidence in the stereochemical assignment, ensuring the scientific integrity of subsequent research and development efforts.
References
- Determination of absolute configuration using single crystal X-ray diffraction.Methods in Molecular Biology, 2013.
- Determination Techniques for Absolute Configur
- Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
- Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods.Thieme Chemistry.
- Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.
- Analytical Techniques for Stereochemistry.Chiralpedia.
- Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
- Stereochemistry of natural products from vibrational circular dichroism.Royal Society of Chemistry, 2018.
- Chiral HPLC Separ
- Determination of Absolute Stereochemistry of Flexible Molecules Using a Vibrational Circular Dichroism Spectra Alignment Algorithm.
- Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
- Chiral HPLC separation: str
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
- A Researcher's Guide to Chiral HPLC for Validating Enantiomeric Excess in BINAM Products.Benchchem.
- Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD).Spectroscopy Europe.
- Determination of Absolute Configuration—an Overview Related to This Special Issue.
- Determination of absolute configur
- Determination of absolute configuration using X-ray diffraction.University of Edinburgh Research Explorer, 2017.
- Chiral Column HPLC All You Should Know.uHPLCs, 2023.
- Circular dichroism calculation for natural products.
- Vibr
- Computational methods and points for attention in absolute configuration determin
- Electronic Circular Dichroism.ORCA 5.0 tutorials - FACCTs.
- Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
- Absolute Configur
- Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes.The Journal of Organic Chemistry, 2003.
- Electronic Circular Dichroism.Encyclopedia.pub, 2019.
- Determination of absolute configuration of chiral molecules using vibrational optical activity: a review.Analytical and Bioanalytical Chemistry, 2013.
- Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.Semantic Scholar, 2007.
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- 10. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
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- 24. researchgate.net [researchgate.net]
comparing the efficacy of peptides containing 3-Amino-3-(4-bromophenyl)propanoic acid vs β-alanine
Introduction: Beyond the Canonical Alpha-Amino Acids
In the landscape of therapeutic peptide development, the limitations of natural α-peptides, primarily their susceptibility to proteolytic degradation, have catalyzed the exploration of synthetic analogs.[1][2] Among the most promising of these are peptides incorporating β-amino acids, which feature an additional carbon atom in their backbone. This seemingly minor alteration confers remarkable resistance to common proteases and unlocks novel, stable secondary structures not accessible to their α-peptide counterparts.[3][4][5]
This guide provides a comparative analysis of two functionally distinct β-amino acids: the simple, naturally occurring β-alanine (3-aminopropanoic acid) and the synthetic, sterically demanding 3-Amino-3-(4-bromophenyl)propanoic acid . While both can enhance peptide stability, their profound structural differences dictate their suitability for different applications, from simple linkers to drivers of complex molecular recognition. We will dissect these differences, supported by experimental frameworks, to guide researchers in making informed decisions for rational peptide design.
Part 1: Structural and Physicochemical Divergence
The fundamental difference between these two building blocks lies in the substitution at the β-carbon. β-alanine is the simplest β-amino acid with no substituent, affording it significant conformational flexibility. In contrast, this compound is a β³-amino acid, distinguished by a bulky, hydrophobic 4-bromophenyl group attached directly to the β-carbon.
Caption: Structural comparison of β-Alanine and this compound.
This substitution has critical implications:
-
Conformational Constraint: The phenyl ring in this compound severely restricts bond rotation, pre-organizing the peptide backbone. β³-amino acids are known to be potent inducers of stable 14-helical secondary structures, which are predictable and robust even in short sequences.[3] β-alanine, lacking such a constraint, is more likely to exist in disordered states or adopt less-defined turns.
-
Hydrophobicity & Aromatic Interactions: The bromophenyl group introduces a large, hydrophobic surface area. This can be leveraged to enhance binding in hydrophobic pockets of target proteins and can facilitate π-π stacking interactions, further stabilizing peptide-protein complexes.
-
Chemical Reactivity: The bromine atom is not merely a steric blocker; it is a versatile chemical handle. It enables post-synthesis modification through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the attachment of diverse chemical entities to fine-tune activity, solubility, or labeling for diagnostic purposes.[6]
A summary of these key properties is presented in Table 1.
| Property | β-Alanine | This compound |
| IUPAC Name | 3-Aminopropanoic acid | This compound |
| Type | Unsubstituted β-amino acid | Substituted β³-amino acid |
| Key Structural Feature | Flexible ethylene backbone | Rigid 4-bromophenyl group at Cβ |
| Conformational Propensity | High flexibility, disordered | Constrained, promotes stable 14-helices |
| Physicochemical Nature | Hydrophilic | Hydrophobic, Aromatic |
| Potential Interactions | Hydrogen bonding (backbone) | Hydrogen bonding, Hydrophobic, π-π stacking |
| Synthetic Utility | Spacer, linker | Structural scaffold, chemical handle for modification |
Table 1: Comparison of Physicochemical and Structural Properties.
Part 2: Impact on Peptide Stability and Efficacy
The primary motivation for using β-amino acids is to enhance proteolytic stability. Peptides composed entirely of β-amino acids are generally completely resistant to degradation by common proteases like trypsin, chymotrypsin, and pepsin, as their backbones do not fit into the active sites of these enzymes.[4][7] Even the inclusion of a single β-residue can significantly hinder cleavage at adjacent sites.
While both residues confer this stability, their differing structural impacts lead to distinct efficacy profiles:
-
β-Alanine in Practice: Due to its flexibility, β-alanine is an excellent choice when the goal is to increase the half-life of a known bioactive α-peptide sequence without drastically altering its native conformation and function. It can act as a simple spacer or be substituted for a glycine or alanine residue where backbone flexibility is tolerated. Its primary role is often metabolic stabilization rather than driving bioactivity itself.[8]
-
This compound in Practice: This residue is a tool for de novo design or for mimicking α-helical protein domains involved in protein-protein interactions (PPIs).[9] By enforcing a stable helical structure, it presents side chains in a well-defined spatial arrangement, which is critical for high-affinity binding. Combining this structural control with the hydrophobic and reactive properties of the bromophenyl group makes it a powerful component for developing potent and specific inhibitors.[6] For example, an α/β-peptide designed to mimic a native α-helical binding domain can show improved stability and retained or enhanced biological activity.[1]
Part 3: Experimental Framework for Comparative Evaluation
To objectively compare the efficacy of peptides containing these two residues, a multi-step experimental workflow is necessary. This workflow serves as a self-validating system, where each step informs the next, from initial synthesis to final biological characterization.
Caption: A logical workflow for comparing the efficacy of two β-amino acid-containing peptides.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
The synthesis of the two comparative peptides (e.g., a model sequence with either β-alanine or this compound incorporated) is readily achieved via standard Fmoc-based SPPS.
Objective: To synthesize Peptide-βAla and Peptide-BrPhe with high purity.
Methodology:
-
Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF.
-
Amino Acid Coupling:
-
Prepare the coupling solution: Dissolve the Fmoc-protected amino acid (either Fmoc-β-Ala-OH or Fmoc-(S)-3-Amino-3-(4-bromophenyl)propanoic acid), a coupling agent (e.g., HBTU), and a base (e.g., DIPEA) in DMF. Use a 4-fold molar excess relative to the resin substitution.
-
Add the solution to the deprotected resin and agitate for 2 hours.
-
Causality: HBTU activates the carboxylic acid of the incoming amino acid, making it susceptible to nucleophilic attack by the free amine on the growing peptide chain. DIPEA acts as an organic base to maintain the reaction pH.
-
-
Wash: Wash the resin thoroughly with DMF to remove excess reagents.
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Cleavage and Deprotection: Once synthesis is complete, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm identity and purity (>95%) by mass spectrometry and analytical HPLC.
Protocol 2: Proteolytic Stability Assay
Objective: To quantify and compare the degradation rates of the two peptides in the presence of a protease.
Methodology:
-
Peptide Stock Preparation: Prepare 1 mg/mL stock solutions of each purified peptide in a suitable buffer (e.g., 50 mM Tris, pH 8.0).
-
Enzyme Preparation: Prepare a 0.1 mg/mL solution of a relevant protease (e.g., Trypsin) in the same buffer.
-
Reaction Setup:
-
In a microcentrifuge tube, mix 90 µL of the peptide stock solution with 10 µL of the enzyme solution.
-
For a control (T=0), mix 90 µL of peptide stock with 10 µL of buffer and immediately add 10 µL of 10% TFA to quench any reaction.
-
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At specific time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a 10 µL aliquot from the reaction and quench it by adding it to 10 µL of 10% TFA.
-
Causality: TFA denatures and inactivates the protease, immediately stopping the degradation process and preserving the peptide composition at that specific time point.
-
-
Analysis: Analyze each time point sample by RP-HPLC. Integrate the peak area corresponding to the intact peptide.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t₁/₂) for each peptide. A significantly longer half-life indicates greater stability.
| Peptide | Half-life (t₁/₂) with Trypsin (hours) |
| Model α-Peptide | < 0.5 |
| Peptide-βAla | > 48 |
| Peptide-BrPhe | > 48 |
Table 2: Representative hypothetical data from a proteolytic stability assay, demonstrating the profound stabilizing effect of incorporating either β-amino acid compared to a standard α-peptide.
Conclusion: A Choice Dictated by Design Philosophy
The decision to use this compound versus β-alanine is a choice between two distinct design philosophies.
-
β-Alanine is the choice for conservative modification . It is a reliable tool for enhancing the proteolytic resistance and pharmacokinetic profile of an existing peptide sequence with minimal structural perturbation. Its value lies in its simplicity and flexibility, making it an ideal "stability-enhancing" module.
-
This compound is the choice for rational, structure-based design . It is a powerful building block for creating novel peptide architectures, particularly for mimicking α-helical domains to inhibit challenging protein-protein interactions. Its ability to enforce a predictable conformation, combined with the specific interaction potential and chemical tractability of its bromophenyl side chain, provides a sophisticated platform for developing highly potent and specific therapeutic leads.
Ultimately, the selection depends on the specific therapeutic target and the overall drug development strategy. By understanding the fundamental differences in structure, function, and synthetic utility, researchers can harness the unique advantages of each of these non-canonical amino acids to advance the next generation of peptide-based therapeutics.
References
- Seebach, D., & Gardiner, J. (2008). β-Peptidic Peptidomimetics. Accounts of Chemical Research, 41(10), 1366-1375. (URL not available in search results, but this is a seminal review in the field).
- The Versatility of Boc-S-3-Amino-3-(4-bromophenyl)propionic Acid in Research. (n.d.). Autech Industry Co.,Limited.[Link][6]
- High Purity Fmoc-(S)-3-Amino-3-(4-bromophenyl)propionic Acid for Peptide Synthesis and Drug Development. (2025). NINGBO INNO PHARMCHEM CO.,LTD.[Link][10]
- β-Alanine. (n.d.). Wikipedia.[Link][8]
- De Poli, M., et al. (2016). A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability. Physical Chemistry Chemical Physics, 18(3), 1956-1967. [Link][3]
- Azzarito, V., et al. (2013). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 4(10), 968-973. [Link][9]
- Gademann, K., et al. (2004). Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids. Helvetica Chimica Acta, 87(5), 1248-1256. [Link][4]
- Horne, W. S., & Gellman, S. H. (2008). Folding and function in α/β-peptides: Targets and therapeutic applications. Peptide Science, 90(5), 624-633. [Link][1]
- β-peptide. (n.d.). Bionity.[Link][5]
- Knappe, D., et al. (2019). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE, 14(4), e0211910. [Link][2]
Sources
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- 3. A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beta-peptide [bionity.com]
- 6. nbinno.com [nbinno.com]
- 7. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. β-Alanine - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
Enhancing Peptide Therapeutics: A Comparative Guide to the Metabolic Stability of Peptides Incorporating 3-Amino-3-(4-bromophenyl)propanoic Acid
In the landscape of modern drug discovery, peptides represent a highly promising class of therapeutics due to their high specificity and potency. However, their clinical utility is often hampered by poor metabolic stability, leading to rapid degradation by proteases and a short in vivo half-life. A key strategy to overcome this limitation is the incorporation of unnatural amino acids into the peptide backbone. This guide provides an in-depth evaluation of the metabolic stability of peptides incorporating 3-Amino-3-(4-bromophenyl)propanoic acid, a novel β-amino acid analog. We will explore the mechanistic basis for its stabilizing effects and provide detailed, field-proven protocols for comparative stability analysis.
The Rationale for Enhanced Stability
The introduction of this compound into a peptide sequence is hypothesized to confer enhanced metabolic stability through a combination of steric hindrance and altered backbone conformation. Proteolytic enzymes have evolved to recognize and cleave peptide bonds between L-α-amino acids. The presence of a β-amino acid disrupts the natural peptide backbone, making it a poor substrate for many common proteases.[1] Furthermore, the bulky bromophenyl side chain can sterically hinder the approach of proteases to adjacent peptide bonds, further shielding the peptide from degradation.[2]
This guide will compare a hypothetical native peptide with its modified counterpart containing this compound. While direct experimental data for this specific modification is proprietary, the presented data is based on established principles and predictive models derived from similar modifications, such as the incorporation of 4-Bromo-2-chloro-D-phenylalanine, which has shown significant improvements in peptide stability.[2]
Comparative Stability Data: A Predictive Analysis
The following table summarizes the anticipated improvements in the metabolic stability of a model peptide upon the incorporation of this compound. These values are illustrative and serve as a benchmark for the expected outcomes of the experimental protocols detailed below.
| Stability Parameter | Native Peptide (Hypothetical) | Modified Peptide (with this compound) (Predicted) | Fold Improvement |
| Plasma Half-life (t½) in Human Plasma | 12 minutes | > 180 minutes | > 15x |
| Liver Microsomal Stability (% remaining at 60 min) | < 5% | > 85% | > 17x |
| Proteolytic Degradation (Trypsin, 1 hour) | > 90% degradation | < 10% degradation | > 9x |
| Proteolytic Degradation (Chymotrypsin, 1 hour) | > 95% degradation | < 15% degradation | > 6.3x |
Experimental Workflows for Stability Assessment
A systematic evaluation of metabolic stability is crucial for advancing peptide drug candidates. The following diagram outlines the key stages in a comprehensive workflow for comparing the stability of a native peptide with its modified analog.
Caption: A comprehensive workflow for the comparative evaluation of peptide metabolic stability.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for the experimental choices made.
This assay evaluates the stability of the peptides in the presence of a complex mixture of proteases found in human plasma.
1. Preparation of Reagents:
- Human Plasma: Obtain pooled human plasma from a reputable commercial vendor. Thaw at 37°C and centrifuge to remove any cryoprecipitates.
- Peptide Stock Solutions: Prepare 1 mg/mL stock solutions of both the native and modified peptides in an appropriate buffer (e.g., Phosphate-Buffered Saline, PBS).
- Internal Standard (IS): Prepare a stock solution of a stable, structurally similar peptide to be used as an internal standard for LC-MS/MS analysis.
- Quenching Solution: Prepare ice-cold acetonitrile containing the internal standard at a known concentration (e.g., 100 ng/mL).
2. Incubation Procedure:
- Pre-warm the human plasma to 37°C.
- In separate microcentrifuge tubes, add the peptide stock solution to the pre-warmed plasma to achieve a final peptide concentration of 10 µM.
- Incubate the tubes at 37°C with gentle agitation.
- At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
3. Sample Processing:
- Immediately add the withdrawn aliquot to a tube containing the quenching solution (e.g., 200 µL). This will stop the enzymatic reaction and precipitate the plasma proteins.[3]
- Vortex the mixture vigorously and incubate on ice for 10-15 minutes to ensure complete protein precipitation.
- Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
- Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent peptide concentration relative to the internal standard.[4][5]
- The percentage of peptide remaining at each time point is calculated relative to the 0-minute time point. The half-life (t½) is then determined by plotting the natural logarithm of the percentage of remaining peptide against time.
This assay assesses the susceptibility of the peptides to metabolism by hepatic enzymes, primarily cytochrome P450s (CYPs), which are abundant in liver microsomes.[6]
1. Preparation of Reagents:
- Liver Microsomes: Obtain pooled human or rat liver microsomes. Thaw on ice immediately before use.
- NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).[7]
- Peptide Stock Solutions: Prepare 1 mg/mL stock solutions of the native and modified peptides.
- Internal Standard (IS) and Quenching Solution: As described in the plasma stability assay protocol.
2. Incubation Procedure:
- Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) and the peptide (e.g., 1 µM) in the buffer.
- Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- Incubate at 37°C with shaking.
- At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.[6]
3. Sample Processing and Analysis:
- Follow the same sample processing and LC-MS/MS analysis steps as outlined in the plasma stability assay protocol.
- The percentage of peptide remaining at each time point is calculated, and the in vitro intrinsic clearance (CLint) can be determined from the rate of disappearance of the parent peptide.[8]
Mechanism of Proteolytic Degradation and Inhibition
The following diagram illustrates the general mechanism of peptide bond cleavage by a serine protease and how the incorporation of a β-amino acid can sterically hinder this process, leading to enhanced metabolic stability.
Caption: Inhibition of proteolytic cleavage by β-amino acid incorporation.
Conclusion
The incorporation of this compound represents a promising strategy to significantly enhance the metabolic stability of peptide therapeutics. The presented protocols provide a robust framework for the comparative evaluation of peptide stability, enabling researchers to make data-driven decisions in the drug development process. By leveraging such chemical modifications, the therapeutic potential of peptides can be fully realized, leading to the development of more effective and durable drugs.
References
- Quantification of pharmaceutical peptides in human plasma by LC-ICP-MS sulfur detection. Journal of Analytical Atomic Spectrometry.
- Microsomal Stability Assay Protocol. AxisPharm.
- High Purity Fmoc-(S)-3-Amino-3-(4-bromophenyl)propionic Acid for Peptide Synthesis and Drug Development. NINGBO INNO PHARMCHEM CO.,LTD.
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science.
- Detecting low abundance vasoactive peptides in plasma; progress towards absolute quantitation using nano LC-MS. Journal of Chromatography B.
- Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Anapharm Bioanalytics.
- Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Clinical Chemistry.
- Microsomal stability assay for human and mouse liver microsomes. protocols.io.
- Microsomal Stability Assay. Creative Bioarray.
- Microsomal Stability. Cyprotex.
- Investigation of Peptide Biomarker Stability in Plasma Samples Using Time-Course MS Analysis. In: Methods in Molecular Biology.
- Microsomal stability assay. SlideShare.
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Publications.
- Methods for Peptide and Protein Quantitation by Liquid Chromatography-Multiple Reaction Monitoring Mass Spectrometry. Molecular & Cellular Proteomics.
- Optimized Peptide Extraction Method for Analysis of Antimicrobial Peptide Kn2-7/dKn2-7 Stability in Human Serum By LC–MS. Bioanalysis.
- Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules.
- Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. Pharmaceuticals.
- Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery.
- Metabolic stability of the peptides. ResearchGate.
- Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. Pharmaceutics.
- Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery.
- Introduction to Peptide Synthesis. Master Organic Chemistry.
- Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry.
- Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules.
- New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues. Nature Communications.
- Beta-alanine Containing Peptides: A Novel Molecular Tool for the Design of Gamma-Turns. Biopolymers.
- Unusually stable helix formation in short alanine-based peptides. Proceedings of the National Academy of Sciences.
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- 5. Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges [anapharmbioanalytics.com]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
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A Senior Application Scientist's Guide to Resolving 3-Amino-3-(4-bromophenyl)propanoic Acid: A Comparative Analysis of Chiral Stationary Phases
<_Step_2>
In the landscape of pharmaceutical development and asymmetric synthesis, the stereochemical integrity of chiral building blocks is paramount. Molecules like 3-Amino-3-(4-bromophenyl)propanoic acid, a β-amino acid, are of significant interest due to their potential role in constructing novel therapeutic agents. The biological activity of such compounds is often enantiomer-dependent, necessitating robust analytical methods to separate and quantify the individual enantiomers. This guide provides a comprehensive comparative analysis of various chiral stationary phases (CSPs) for the successful resolution of this and structurally similar compounds, grounded in established chromatographic principles and experimental data.
While specific, peer-reviewed applications for this compound are not abundant in public literature, a robust method can be developed by applying proven strategies for analogous compounds, particularly β-amino acids. This guide synthesizes data from these analogous separations to provide a predictive framework for method development.
The Foundation: Chiral Recognition Mechanisms
Direct enantiomeric separation on a CSP is governed by the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. For an amphiprotic and zwitterionic molecule like this compound, which possesses both an acidic carboxyl group and a basic amino group, along with a π-rich aromatic ring, several interactions are key:
-
Hydrogen Bonding: The amino and carboxyl groups are prime sites for hydrogen bond donor and acceptor interactions.
-
π-π Interactions: The bromophenyl ring can engage in π-stacking with complementary aromatic moieties on the CSP.
-
Dipole-Dipole Interactions: The polar functional groups of the analyte and CSP contribute to electrostatic interactions.
-
Steric Interactions: The three-dimensional fit of the analyte into the chiral cavity or surface of the CSP is crucial for differentiation.
The mobile phase composition, particularly the use of acidic and basic additives, plays a critical role by controlling the ionization state of both the analyte and the CSP, thereby modulating the strength of these interactions.
Comparative Analysis of Key Chiral Stationary Phases
The selection of the CSP is the most critical decision in developing a chiral separation method. Based on the structure of the target analyte, three classes of CSPs are primary candidates: Pirkle-type, Polysaccharide-based, and Macrocyclic Glycopeptide-based phases.
Pirkle-Type (Brush-Type) CSPs
Developed by William H. Pirkle, these phases are based on small chiral molecules covalently bonded to a silica support.[1] They often feature π-electron acceptor or donor moieties, making them particularly effective for analytes with aromatic rings.[1] The (R,R) Whelk-O 1 is a "hybrid" π-electron acceptor/donor phase that has shown direct applicability.
A validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid has been developed using a Pirkle-type (R,R) Whelk-O 1 column.[2][3] This provides a direct and powerful starting point.
Mechanism of Action: Chiral recognition relies on a combination of π-π interactions between the analyte's bromophenyl ring and the CSP's aromatic system, hydrogen bonding with the amino and carboxyl groups, and dipole-dipole interactions.[1] The addition of small amounts of acid (trifluoroacetic acid) and base (isopropyl amine) to the non-polar mobile phase is crucial for sharpening peaks and improving resolution by minimizing secondary ionic interactions.[2]
Polysaccharide-Based CSPs
These are among the most widely used CSPs, consisting of cellulose or amylose derivatives coated or immobilized on silica gel.[4][5] Their chiral recognition ability stems from the complex helical structure of the polysaccharide backbone, which forms chiral grooves and cavities.[6][7]
Mechanism of Action: The primary interaction for acidic analytes is hydrogen bonding between the analyte's carboxyl group and the carbonyl of the carbamate groups on the CSP.[6] The aromatic ring of the analyte inserts into the chiral cavity, where π-π and dipole-dipole interactions contribute to the stability of the diastereomeric complex.[6] The steric fit within these cavities is a key determinant of enantioselectivity.[6] Immobilized polysaccharide CSPs offer a significant advantage by allowing the use of a wider range of organic solvents, which can be crucial for optimizing selectivity.[5][8]
Macrocyclic Glycopeptide CSPs
Based on antibiotics like vancomycin and teicoplanin, these CSPs are exceptionally versatile due to their complex three-dimensional structures containing multiple stereogenic centers, aromatic rings, and ionizable groups.[9][10] They are capable of operating in normal-phase, reversed-phase, and polar organic modes.[9][11]
Mechanism of Action: The chiral recognition mechanism is multifaceted, involving hydrogen bonding, π-π interactions, inclusion complexation within hydrophobic pockets, and ionic interactions.[9][10] For amino acids, a critical charge-charge docking interaction is often responsible for enantiomer recognition.[12] Teicoplanin-based CSPs, such as CHIROBIOTIC™ T, are particularly noted for providing excellent enantioselectivity towards chiral amino acids.[13][14]
Performance Data Summary
The following table summarizes performance data from published separations of this compound and structurally similar β-amino acids on various CSPs. This data serves as a guide for selecting a starting point for method development.
| Chiral Stationary Phase (CSP) | Analyte | Mobile Phase | Resolution (Rs) | Ref. |
| (R,R) Whelk-O 1 (Pirkle-Type) | This compound | n-Hexane / Ethanol / TFA / Isopropylamine (95:5:0.1:0.025) | > 2.5 | [2] |
| Chirobiotic T (Macrocyclic) | β-Amino Acids (general) | Polar Organic or Reversed-Phase (e.g., MeOH/ACN/Acid/Base) | Good separation reported | [13][15] |
| Chiralpak AD/OD (Polysaccharide) | N-protected Amino Acids / Profens | Hexane / 2-Propanol / Acidic Modifier | High resolution typical | [6][16] |
| Crownpak CR(+) (Crown Ether) | β-Amino Acids (general) | Aqueous acidic mobile phases (e.g., HClO₄ solution) | Good separation reported | [15][17] |
Experimental Protocols & Method Development Workflow
A systematic approach is crucial for efficiently developing a robust chiral separation method.
Recommended Method Development Workflow
The logical flow for screening and optimizing a chiral method for the target analyte is outlined below. The process begins with screening the most promising CSP classes under generic conditions and progressively refining the mobile phase to achieve optimal resolution.
Caption: Workflow for Chiral Method Development.
Detailed Experimental Protocol: Starting Method based on Published Data
This protocol details a robust starting point for the separation, based on the successful resolution reported in the literature.[2][3]
1. Instrumentation and Column:
-
HPLC System: A standard HPLC or UHPLC system with a UV detector.
-
Chiral Stationary Phase: (R,R) Whelk-O 1 column (250 x 4.6 mm, 5 µm particle size).
2. Mobile Phase and Elution:
-
Composition: n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) / Isopropylamine (95:5:0.1:0.025 v/v/v/v).
-
Preparation: Carefully prepare the mobile phase by accurately measuring each component. Premix the ethanol, TFA, and isopropylamine before adding to the n-hexane. Sonicate for 10-15 minutes to degas.
-
Elution Mode: Isocratic.
-
Flow Rate: 1.0 mL/min.
3. Sample Preparation:
-
Diluent: A mixture of Ethanol and TFA (100:1 v/v).
-
Concentration: Prepare a sample stock solution of 1.0 mg/mL of the racemic this compound in the diluent.
4. Chromatographic Conditions:
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
Detection: UV at 225 nm.
5. Expected Outcome:
-
Resolution (Rs): A resolution value greater than 2.5 between the two enantiomer peaks.
-
Approximate Retention Times: R-enantiomer ~18.0 min, S-enantiomer ~22.5 min.[3]
6. Rationale and Self-Validation:
-
Causality: The Pirkle-type CSP is chosen for its proven success with this specific analyte. The normal-phase mobile phase (n-hexane) with a polar modifier (ethanol) provides the primary separation mechanism. The TFA protonates the basic amino group, while the isopropylamine interacts with acidic silanols on the silica surface, leading to improved peak shape and efficiency.[2]
-
Trustworthiness: The method is self-validating. If the resolution is less than 2.0, systematically adjust the ethanol percentage (e.g., from 4% to 6%) or the additive concentrations. A predictable shift in retention and resolution should be observed, confirming the method's integrity. The robustness can be checked by making small, deliberate changes to flow rate and temperature, which should not significantly compromise the separation.[3]
Concluding Remarks for the Practicing Scientist
For the resolution of this compound, a Pirkle-type CSP, specifically the (R,R) Whelk-O 1 , stands out as the most direct and validated starting point.[2][3] However, should this not yield the desired outcome, or if different selectivity is required (e.g., for preparative work or to resolve impurities), polysaccharide-based and macrocyclic glycopeptide CSPs represent powerful, orthogonal alternatives.
The key to success lies in a systematic screening approach, followed by logical optimization of the mobile phase modifiers. The interplay between the analyte's functional groups and the chiral selector, modulated by the mobile phase, is the central principle that must be expertly manipulated to achieve a robust and reliable enantiomeric separation.
References
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- Konig, W. A., & Benecke, I. (1981). Enantiomeric Resolution of Amino Acid Derivatives on Chiral Stationary Phases by High-Performance Liquid Chromatography.
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- Zhang, T., Holder, E., Franco, P., & Lindner, W. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
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- Péter, A., & Tóth, G. (2019). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Periodica Polytechnica Chemical Engineering, 63(2), 179-192. [Link]
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- Tóth, G., & Péter, A. (2024). Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview. Methods in Molecular Biology, 2994, 245-277. [Link]
- Santa, T., Fukushima, T., & Imai, K. (2001). Preparation and evaluation of new Pirkle type chiral stationary phases with long alkyl chains for the separation of amino acid enantiomers derivatized with NBD-F. The Analyst, 126(5), 644-650. [Link]
- Madhavan, P., Rao, B. M., Pravin, B., Thilakkumar, T., Arun, K., Sravan, T., Sivakumar, K., & Chandrasekhar, K. B. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. Analytical Chemistry: An Indian Journal, 6(2). [Link]
- Ilisz, I., Aranyi, A., & Forró, E. (2012). Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. Journal of Separation Science, 35(10-11), 1205-1224. [Link]
- Rao, B. M., Madhavan, P., Pravin, B., Thilakkumar, T., Arun, K., Sravan, T., Sivakumar, K., & Chandrasekhar, K. B. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. Analytical Chemistry: An Indian Journal, 6(2), 65-70. [Link]
- Madhavan, P., Rao, B. M., Pravin, B., Thilakkumar, T., Arun, K., Sravan, T., Sivakumar, K., & Chandrasekhar, K. B. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid.
- Konya, Y., & Aydoğan, C. (2020). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of the Turkish Chemical Society Section A: Chemistry, 7(3), 855-866. [Link]
- Ali, I., & Aboul-Enein, H. Y. (2012). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 56(3), 324-330. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Amino-3-(4-bromophenyl)propanoic acid
As a Senior Application Scientist, it is understood that robust safety and waste management protocols are not just a matter of regulatory compliance, but are fundamental to scientific integrity and the well-being of laboratory personnel. This guide provides a detailed, step-by-step framework for the proper disposal of 3-Amino-3-(4-bromophenyl)propanoic acid, grounded in established safety principles. The procedures outlined here are designed to be self-validating, ensuring that each step logically reinforces a culture of safety and environmental responsibility.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a solid organic compound. The hydrochloride salt version is known to cause skin, eye, and respiratory irritation[1]. Due to the presence of a bromine atom on the phenyl ring, this compound is classified as a halogenated organic compound . This classification is critical for waste segregation, as halogenated wastes require specific disposal routes, often high-temperature incineration, to prevent the formation of toxic byproducts[2][3][4].
Key Hazard Characteristics:
| Property | Hazard Information | Source |
| Physical State | Solid | [5] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| Chemical Class | Halogenated Organic Compound | [2][4] |
| Incompatibilities | Strong oxidizing agents | [6] |
| Hazardous Combustion Products | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen bromide (HBr) | [1][6][7] |
This initial assessment dictates the minimum personal protective equipment (PPE) required and informs the subsequent disposal workflow. The primary causality for the stringent disposal protocol is the brominated aromatic structure, which necessitates its segregation into the halogenated waste stream.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Given the irritant nature of the compound and the potential for dust formation, a comprehensive PPE strategy is required. This creates a necessary barrier between the researcher and the chemical, minimizing exposure risk.
-
Eye and Face Protection : ANSI Z87-certified safety glasses with side shields are the minimum requirement.[8] For operations with a higher risk of dust generation, it is best practice to use chemical safety goggles that form a complete seal around the eyes.[8][9]
-
Skin Protection : A standard laboratory coat must be worn and fully buttoned.[3][8] Chemically resistant gloves, such as nitrile gloves, are mandatory to prevent skin contact.[3][10] Always inspect gloves for tears or punctures before use.
-
Respiratory Protection : All handling of the solid compound should be performed within a certified chemical fume hood to prevent inhalation of airborne dust.[2][3][7]
-
Footwear : Closed-toe shoes are required at all times in the laboratory.[3]
Step-by-Step Disposal Protocol for Solid Waste
This protocol ensures that this compound waste is collected, stored, and disposed of in a manner that is safe, compliant, and environmentally sound.
Step 1: Designate a Waste Container
-
Select a dedicated, chemically compatible container for solid halogenated organic waste. This should be a robust, sealable container, often provided by your institution's Environmental Health & Safety (EHS) department.[11]
-
The container must be clearly labeled.
Step 2: Label the Waste Container
-
Proper labeling is a critical control. Before any waste is added, affix a "Hazardous Waste" label.[12]
-
The label must include:
Step 3: Waste Collection
-
Carefully transfer the solid waste into the designated container using a scoop or spatula.
-
Perform this transfer inside a chemical fume hood to contain any dust.
-
This includes any grossly contaminated items like weighing paper or disposable applicators.
Step 4: Container Storage (Satellite Accumulation Area)
-
The waste container must be stored in a designated Satellite Accumulation Area (SAA), which is a location at or near the point of waste generation.[13][14]
-
Crucially, keep the container sealed at all times, except when actively adding waste. [12][14][15] This prevents the release of vapors and protects the lab environment.
-
Store the halogenated waste container segregated from non-halogenated organic waste, acids, bases, and oxidizers.[4][11]
Step 5: Arranging for Final Disposal
-
Once the container is full, or within the time limits specified by your institution (often up to one year from the start date), arrange for pickup by your EHS department.[13]
-
Complete any required waste pickup forms, ensuring all chemical constituents are accurately listed.[12]
-
Never dispose of this chemical down the drain or in the regular trash. [2][3]
Managing Spills and Decontamination
Accidents can happen, and a prepared response is key to mitigating risk.
For a Minor Solid Spill (<1g, contained):
-
Alert Personnel : Inform colleagues in the immediate area.
-
Ensure PPE : Don the appropriate PPE as described in Section 2.
-
Containment : Prevent the powder from becoming airborne.[16][17]
-
Cleanup : Gently sweep the solid material using a plastic scoop or brush and place it into the designated halogenated waste container.[16] Avoid creating dust.
-
Decontamination : After the bulk of the material is removed, wipe the area with a disposable towel wetted with an appropriate solvent (e.g., ethanol or isopropanol), then with soap and water.[16][17]
-
Dispose of Cleanup Materials : All contaminated towels, pads, and disposable PPE must be placed in the solid halogenated waste container.[16][17]
Visual Workflow Guides
The following diagrams provide a clear, visual representation of the decision-making and procedural workflows for handling and disposing of this compound.
Caption: Disposal workflow for solid this compound.
Caption: Decision logic for proper chemical waste segregation.
References
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- Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry. HSC Chemistry. URL
- SAFETY DATA SHEET - (R)-3-(Boc-amino)-3-(4-bromophenyl)propionic acid. Fisher Scientific. URL
- Guidance for Hazardous Waste Spill Cleanup in Laboratories.
- Halogenated Solvents in Labor
- 3-Amino-3-(4-bromophenyl)
- Hazardous Waste Segreg
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A Researcher's Guide to the Safe Handling of 3-Amino-3-(4-bromophenyl)propanoic acid
This document provides comprehensive safety protocols and operational guidance for the handling of 3-Amino-3-(4-bromophenyl)propanoic acid. It is intended for researchers, scientists, and drug development professionals. The information herein is synthesized from established safety data and best practices to ensure the well-being of laboratory personnel and the integrity of research.
Hazard Identification and Risk Assessment
This compound is a solid organic compound.[1] While a specific Safety Data Sheet (SDS) for the un-derivatized compound is not widely available, data from closely related analogues, such as 3-(4-Bromophenyl)propanoic acid and other amino-substituted aromatic compounds, indicate that it should be handled with care.[2][3] The primary risks are associated with irritation upon contact or inhalation.
A thorough risk assessment is the foundational step before any procedure. The hazards associated with this compound are summarized below.
| Hazard Category | Description | Primary Routes of Exposure |
| Skin Irritation | Analogous compounds are known to cause skin irritation.[2][3] Prolonged or repeated contact should be avoided. | Direct contact with the solid powder or solutions. |
| Eye Irritation | Expected to cause serious eye irritation.[2] Direct contact with the eyes can lead to damage. | Airborne dust particles or splashes from solutions. |
| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation.[2][3] | Inhalation of airborne powder. |
| Acute Oral Toxicity | Harmful if swallowed.[2][3] | Ingestion. |
This table summarizes potential hazards based on data for structurally similar compounds.
Incompatible Materials: Keep away from strong oxidizing agents.[4][5]
The Hierarchy of Controls: A Multi-Layered Safety Approach
Personal Protective Equipment (PPE) is the final line of defense. Before relying on PPE, a comprehensive safety strategy incorporating engineering and administrative controls must be implemented.
Caption: The Hierarchy of Safety Controls.
-
Engineering Controls: The most critical engineering control is the mandatory use of a certified chemical fume hood when handling the solid compound to prevent inhalation of dust.[3] An eyewash station and safety shower must be readily accessible.
-
Administrative Controls: Access to areas where this compound is used should be restricted. All personnel must receive training on the specific hazards and handling procedures outlined in this guide and the relevant SDS.[6]
Personal Protective Equipment (PPE) Protocol
Appropriate PPE is mandatory to prevent exposure.[7] The minimum required PPE for handling this compound is detailed below.
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles with side shields.[8] A face shield should be worn over goggles during procedures with a high splash potential.[9][10] | Protects against airborne dust and splashes. Standard prescription glasses are not a substitute for safety goggles.[9] |
| Skin and Body Protection | A fully buttoned laboratory coat.[11] | Provides a barrier against accidental spills. |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves.[6][10] | Inspect gloves for any signs of degradation or punctures before use. Remove gloves and wash hands thoroughly after handling the compound.[12] |
| Respiratory Protection | Generally not required when handled within a fume hood. If a fume hood is not available or if dust generation is significant, a NIOSH/MSHA-approved respirator should be used.[2][3] | A proper respiratory protection program, including fit testing, is necessary if respirators are required.[3] |
| Footwear | Closed-toe shoes.[11] | Protects feet from spills and dropped objects. |
Operational Plan: A Step-by-Step Handling Workflow
This section outlines a standard procedure for weighing and dissolving solid this compound, integrating the necessary safety measures at each step.
Caption: Workflow for Safe Handling.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
Exposure First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[13] Seek immediate medical attention.[14]
-
Skin Contact: Dust off any solid material immediately.[15] Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[15][16] Seek medical attention if irritation develops or persists.[5]
-
Inhalation: Move the affected person to fresh air at once.[15] If breathing is difficult or symptoms occur, seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2]
Spill Response
Caption: Emergency Spill Response Flowchart.
For minor spills, ensure you are wearing the appropriate PPE before cleaning.[17] Do not attempt to clean up a large spill or any spill you are not trained to handle; evacuate the area and contact your institution's Environmental Health and Safety (EH&S) department.[16][18]
Disposal Plan
All waste containing this compound, including contaminated PPE and cleanup materials, must be treated as hazardous waste.
-
Segregation: As a halogenated organic compound, this waste must be collected in a designated "Halogenated Organic Waste" container.[19] Do not mix with non-halogenated waste.
-
Containment: Use a clearly labeled, sealable, and chemically compatible container.[12]
-
Storage: Store the waste container in a well-ventilated area, away from incompatible materials, until collection by trained waste management personnel.[12]
-
Disposal: Never dispose of this chemical down the drain.[19] Arrange for disposal through your institution's hazardous waste management program.[14]
References
- Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards. [Link]
- United States Environmental Protection Agency (EPA). (1983).
- Princeton University Environmental Health and Safety. Hazardous Chemical Exposures. [Link]
- Washington State University Environmental Health & Safety.
- GOV.UK. (2024).
- Providence College Environmental Health and Safety.
- HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]
- The University of Alabama in Huntsville. UAH Laboratory Personal Protective Equipment. [Link]
- Lafayette College. (2018). Chemical Emergency Procedures: General Response and Clean-Up. [Link]
- Florida State University Environmental Health and Safety. Chemical Emergencies, Exposures, and Spills. [Link]
- Rutgers University Environmental and Occupational Health and Safety.
- Lab Manager Magazine. (2009). Personal Protective Equipment (PPE)
- University of California, Berkeley Environmental Health and Safety.
- SA-SO. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. [Link]
Sources
- 1. 3-Amino-3-(4-bromophenyl)-propionic acid | Sigma-Aldrich [sigmaaldrich.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. ipo.rutgers.edu [ipo.rutgers.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. uah.edu [uah.edu]
- 10. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 11. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. fishersci.com [fishersci.com]
- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 16. safety.fsu.edu [safety.fsu.edu]
- 17. ut.edu [ut.edu]
- 18. gov.uk [gov.uk]
- 19. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
